molecular formula C3H3BrN2O B075607 2-Bromo-2-cyanoacetamide CAS No. 1113-55-9

2-Bromo-2-cyanoacetamide

Cat. No.: B075607
CAS No.: 1113-55-9
M. Wt: 162.97 g/mol
InChI Key: ABBGMXMPOCXVNL-UHFFFAOYSA-N
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Description

2-Bromo-2-cyanoacetamide is a highly versatile and reactive bifunctional building block of significant interest in synthetic organic chemistry and chemical biology research. Its core value lies in the presence of two distinct electrophilic centers—a bromine and a nitrile group adjacent to an amide—which makes it an excellent substrate for nucleophilic substitution reactions and cyclization processes. Researchers primarily utilize this compound as a key precursor for the synthesis of complex heterocyclic scaffolds, including functionalized oxazoles and imidazoles, which are privileged structures in medicinal chemistry for drug discovery. Furthermore, its reactivity profile allows it to act as an effective alkylating agent for modifying biomolecules, facilitating the study of enzyme mechanisms or the development of covalent inhibitors. The electron-withdrawing nitrile group enhances the acidity of the adjacent proton and the reactivity of the bromine, enabling efficient reactions under mild conditions. This reagent is essential for exploring new synthetic methodologies, constructing molecular libraries for high-throughput screening, and developing novel probes for biological systems. It is supplied with detailed analytical data (NMR, LC-MS) to ensure batch-to-batch consistency and support rigorous experimental reproducibility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2O/c4-2(1-5)3(6)7/h2H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBGMXMPOCXVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5050391
Record name 2-Bromo-3-nitrilopropionamide
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Molecular Weight

162.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113-55-9
Record name 2-Bromo-2-cyanoacetamide
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Record name Acetamide, 2-bromo-2-cyano-
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Record name 2-Bromo-3-nitrilopropionamide
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Record name MONOBROMO-3-NITRILOPROPIONAMIDE
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Record name 2-BROMO-2-CYANOACETAMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Precision Synthesis of 2-Bromo-2-cyanoacetamide: The Monobromo Challenge

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Bromo-2-cyanoacetamide (monobromocyanoacetamide, MBCA) presents a distinct challenge in organic process development: selectivity . While the dibromo derivative (DBNPA) is a commoditized biocide easily produced in aqueous media, the monobromo analog requires a precise suppression of the second halogenation event.

This guide details the specific non-aqueous protocol required to isolate the monobromo species (CAS 1113-55-9), contrasting it with the aqueous routes that inevitably lead to DBNPA. We utilize the foundational logic of solvent-controlled reactivity to prevent over-bromination and hydrolysis.

Part 1: The Mechanistic Landscape

The Selectivity Problem

Cyanoacetamide contains an active methylene group flanked by two electron-withdrawing groups (EWG): the nitrile (-CN) and the amide (-CONH₂). This makes the


-protons highly acidic.
  • First Bromination: The methylene enolizes, attacking electrophilic bromine to form the monobromo species.

  • The Trap: The introduction of the first bromine atom (an EWG) actually increases the acidity of the remaining proton. In polar protic solvents (water, alcohols, acetic acid), this remaining proton is rapidly removed, leading to immediate second bromination.

  • The Solution: To stop at the monobromo stage, one must use a non-polar or non-protic halogenated solvent that disfavors the formation of the second enolate or precipitates the monobromo product, removing it from the reaction equilibrium.

Reaction Pathway Diagram

The following diagram illustrates the "Solvent Gate" that determines whether you obtain the target Monobromo or the unwanted Dibromo product.

ReactionPathway Start Cyanoacetamide (NC-CH2-CONH2) Enol Enol Intermediate Start->Enol Tautomerization Br2 Bromine (Br2) Mono TARGET: This compound (Precipitates in Non-Polar) Enol->Mono + Br2 (-HBr) Mono->Mono Stable in Toluene/CCl4/DCM Di UNWANTED: 2,2-Dibromo-3-nitrilopropionamide (DBNPA) Mono->Di Rapid in H2O/Polar + Br2 Side Side Product: Monobromomalonamide (Hydrolysis) Mono->Side Hydrolysis in Acetic Acid/Water

Caption: Reaction pathway showing how solvent choice dictates the stop-point of bromination.

Part 2: Experimental Protocol

Safety Warning: Bromine is highly corrosive and toxic. HBr gas is evolved during this reaction. All operations must be performed in a functioning fume hood with appropriate acid gas scrubbing.

Materials & Reagents
ComponentSpecificationRole
Cyanoacetamide >98% Purity, dry powderSubstrate
Bromine (Br₂) Liquid, reagent gradeElectrophile
Solvent Toluene (Preferred) or Dichloromethane (DCM)Reaction Medium
Scrubber NaOH trapNeutralize HBr off-gas

Note on Solvent: Historical patents utilize Carbon Tetrachloride (CCl₄) or Benzene [1]. Due to carcinogenicity, Toluene is the recommended modern substitute (alkylated benzene class) or Dichloromethane , provided temperature control is maintained.

Step-by-Step Synthesis (Monobromo)

Step 1: Suspension Preparation

  • Charge a 3-neck round-bottom flask with 1.0 molar equivalent of Cyanoacetamide.

  • Add Toluene (approx. 5–10 mL per gram of substrate). The starting material will likely remain as a suspension; this is expected and desired.

  • Equip the flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel.

  • Connect the top of the condenser to an HBr trap (bubbler into dilute NaOH).

Step 2: Bromine Addition

  • Heat the suspension to 40–50°C . (Patent range allows 20–120°C, but mild heat aids kinetics without promoting degradation).

  • Charge the addition funnel with 1.0 molar equivalent of liquid Bromine.

  • Add Bromine dropwise over 30–60 minutes.

    • Observation: The red color of bromine should dissipate as it reacts.[1] HBr gas evolution will be visible.

Step 3: Reaction & Aging

  • Maintain temperature at 50°C for 1–2 hours after addition is complete.

  • The reaction is heterogeneous. The conversion of the white cyanoacetamide solid to the brominated product (often also solid or changing crystal form) occurs in the suspension.

Step 4: Isolation

  • Cool the mixture to 0–10°C .

  • Filter the solids.[1][2][3]

    • Critical Check: If the product is soluble in the hot solvent (e.g., if using chloroform), cooling is essential to precipitate the target.

  • Wash the filter cake with cold solvent (Toluene or Hexane) to remove residual bromine.

  • Dry under vacuum at low temperature (<40°C) to prevent decomposition.

Part 3: Validation & Quality Control

To ensure you have synthesized the Monobromo (MBCA) and not the Dibromo (DBNPA), use the following validation logic.

Analytical Comparison Table
FeatureThis compound (Target)2,2-Dibromo-3-nitrilopropionamide (DBNPA)
Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


Proton NMR Singlet (~5.0-6.0 ppm) (Methine CH)No aliphatic protons (Quaternary C)
Appearance White to yellowish crystalsWhite crystals
Melting Point Distinct (Check lit.[3][4][5][6] ~119-123°C range*)~123-127°C (Often close, unreliable alone)
Solubility Moderate in polar organicsSoluble in glycols/water

Self-Validating Check: Run a ¹H-NMR. If you see a singlet corresponding to the CH-Br proton, you have the monobromo. If the aliphatic region is silent, you have over-brominated to DBNPA.

Troubleshooting Guide
  • Problem: Product is a sticky gum.

    • Cause: Solvent was too polar or contained moisture (leading to hydrolysis).

    • Fix: Ensure Toluene is dry. Use a Dean-Stark trap if unsure about solvent dryness before adding bromine.

  • Problem: Yield is low, mostly unreacted material.

    • Cause: Temperature too low; reaction is heterogeneous.

    • Fix: Increase temperature to 60–70°C during aging.

  • Problem: Product melts at ~177°C.

    • Cause: You likely used Acetic Acid as a solvent.[6] This produces Monobromomalonamide (hydrolysis of the nitrile), not the cyanoacetamide [1].

Part 4: Workflow Visualization

Workflow Setup SETUP: 1.0 eq Cyanoacetamide Suspended in Toluene (Dry) Add ADDITION: Add 1.0 eq Br2 (liquid) Temp: 40-50°C Monitor HBr evolution Setup->Add React REACTION: Stir 1-2 Hours Maintain 50°C Add->React Cool ISOLATION: Cool to 0-5°C Filter Solids React->Cool Wash WASH: Cold Toluene/Hexane Remove residual Br2 Cool->Wash Dry FINAL PRODUCT: This compound Vacuum Dry <40°C Wash->Dry

Caption: Operational workflow for the selective synthesis of MBCA.

References

  • Burk, G. A. (1970). Preparation of this compound. U.S. Patent No.[4] 3,488,734.[6] Washington, DC: U.S. Patent and Trademark Office.

    • Key Authority: This is the primary source distinguishing the non-aqueous monobromination
  • Ghozlan, S. A. S., et al. (2020).[7][8] Synthesis and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-100.

    • Context: Reviews the general reactivity of cyanoacetamides, confirming the active methylene reactivity profile.
  • PubChem. (n.d.).[9] this compound (Compound).[4][6][9][10][11] National Library of Medicine.

    • Data: Validates CAS 1113-55-9 and chemical structure.

Sources

An In-Depth Technical Guide to 2-Bromo-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

2-Bromo-2-cyanoacetamide is a chemical compound with significant utility in various scientific and industrial fields. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, applications, and safety protocols, tailored for professionals in research and development.

The correct IUPAC name for this compound is This compound .[1][2] It is also known by several synonyms, including Bromocyanoacetamide and 2-bromo-3-nitrilopropionamide.[2] It is important to distinguish this monobrominated compound from its dibrominated counterpart, 2,2-dibromo-2-cyanoacetamide (also known as DBNPA), which is a potent biocide.[3][4][5]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective and safe use in research and development.

PropertyValueSource
CAS Number 1113-55-9[1]
Molecular Formula C₃H₃BrN₂O[1][2]
Molecular Weight 162.97 g/mol [2]
Appearance Cream colored needle-like crystals[6]
Melting Point 113 °C[6]
SMILES C(#N)C(C(=O)N)Br[2]
InChI InChI=1S/C3H3BrN2O/c4-2(1-5)3(6)7/h2H,(H2,6,7)[2]

Synthesis and Manufacturing

The synthesis of this compound requires careful control to achieve the desired monobrominated product while avoiding the formation of the dibrominated byproduct.

Key Synthesis Route: Direct Bromination

The primary method for synthesizing this compound involves the direct reaction of 2-cyanoacetamide with bromine.[6] This process is notable for its selectivity when reaction conditions are precisely controlled.

Reaction Workflow:

Caption: Simplified mechanism of action for DBNPA as a biocide.

Conclusion

This compound is a valuable reagent for chemical synthesis, offering a versatile platform for the development of new molecules. A thorough understanding of its synthesis, reactivity, and safe handling procedures is essential for its effective utilization in a research and development setting. It is imperative to distinguish it from the structurally related and widely used biocide, DBNPA, to ensure its appropriate and safe application. This guide serves as a foundational resource for scientists and professionals, promoting both innovation and safety in the laboratory.

References

  • Angene Chemical. (n.d.). This compound(CAS# 1113-55-9). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). DBNPA. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Acetamide, 2,2-dibromo-2-cyano-: Human health tier II assessment. Retrieved from [Link]

  • Burk, G. A. (1970). Preparation of this compound. (U.S. Patent No. 3,488,734). U.S. Patent and Trademark Office.
  • Exner, J. H. (1981). Preparation of cyanoacetamide and 2,2-dibromo-3-nitrilopropionamide compositions. (European Patent No. EP0029567A1). European Patent Office.

Sources

An In-Depth Technical Guide to 2-Bromo-2-cyanoacetamide (CAS Number 1113-55-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Building Block

2-Bromo-2-cyanoacetamide, with the CAS number 1113-55-9, is a halogenated organic compound characterized by the presence of a bromine atom, a cyano group, and an amide functional group attached to a single carbon center. This unique trifunctional arrangement imparts a high degree of reactivity, making it a valuable and versatile intermediate in organic synthesis. While often overshadowed by its more commercially prevalent dibrominated analog, 2,2-dibromo-2-cyanoacetamide (DBNPA), the mono-brominated species offers distinct synthetic advantages and potential applications, particularly in the construction of complex heterocyclic molecules relevant to the pharmaceutical and specialty chemical industries.

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, reactivity, and safety considerations. It is designed to serve as a foundational resource for researchers and professionals engaged in drug discovery, process development, and materials science.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in a laboratory or industrial setting.

Physical Properties

This compound is a white to off-white crystalline solid at room temperature. Key physical properties are summarized in the table below.

PropertyValueSource
CAS Number 1113-55-9-
Molecular Formula C₃H₃BrN₂O[1]
Molecular Weight 162.97 g/mol [1]
Melting Point 113 °C (recrystallized from absolute alcohol)[2]
Appearance Cream-colored needle-like crystals[2]
Solubility Substantially insoluble in benzene, lower alkylbenzenes, and halogenated lower aliphatic hydrocarbons.[2]
Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound. While spectral data is not widely published in open literature, established chemical databases confirm their existence from reliable sources.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the amide protons and the single proton on the α-carbon. PubChem indicates the availability of a ¹H NMR spectrum for this compound.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is a critical tool for identifying the key functional groups. Characteristic absorption bands would be expected for the N-H stretches of the amide, the C≡N stretch of the nitrile, and the C=O stretch of the amide. Infrared spectroscopic analysis was used to confirm the identity of the compound in its seminal synthesis patent.[2] A reference FTIR spectrum is available, sourced from a sample provided by E. I. Du Pont De Nemours & Company.[1]

  • Mass Spectrometry: The mass spectrum of this compound would be characterized by its molecular ion peak and a distinctive isotopic pattern due to the presence of the bromine atom (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of bromine, the cyano group, or the acetamide moiety.

Synthesis and Purification: A Selective Approach

The selective synthesis of this compound requires careful control of reaction conditions to prevent the formation of the dibrominated byproduct. A robust and scalable method has been detailed in the patent literature, which forms the basis of the following protocol.[2]

Reaction Principle

The synthesis is achieved through the direct bromination of 2-cyanoacetamide using one molar equivalent of elemental bromine in a non-polar, aprotic solvent. The choice of solvent is critical; it must be one in which both the starting material and the product are substantially insoluble. This heterogeneity is key to the selectivity of the reaction, preventing over-bromination.

Experimental Protocol: Direct Bromination of 2-Cyanoacetamide

Materials:

  • 2-Cyanoacetamide

  • Elemental Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄) or another suitable halogenated hydrocarbon or benzene.

  • Absolute Ethanol (for recrystallization)

Procedure:

  • A slurry of one mole equivalent of 2-cyanoacetamide in a suitable volume of carbon tetrachloride (e.g., 2400 ml for 336 g of starting material) is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel.[2]

  • The mixture is heated to reflux with vigorous stirring.

  • One mole equivalent of bromine is added dropwise to the refluxing slurry over a period of several hours (e.g., six hours for the scale mentioned above).[2]

  • During the addition, a two-phase liquid system may form, with the lower layer eventually solidifying.[2]

  • After the addition is complete, the reaction mixture is cooled, and the solid product is isolated by filtration or decantation.[2]

  • The crude product is washed with a small amount of the cold solvent to remove any unreacted bromine or soluble impurities.

  • Purification is achieved by recrystallization from absolute ethanol, yielding pure this compound as cream-colored, needle-like crystals with a melting point of 113 °C.[2]

Causality in Experimental Choices:

  • Solvent Selection: The use of a non-polar solvent like carbon tetrachloride or benzene is crucial. Polar solvents like water or acetic acid lead to the formation of byproducts such as 2,2-dibromo-2-cyanoacetamide or bromomalonamide.[2] The insolubility of the reactants and products in the chosen solvent system limits their availability for further reaction, thus favoring mono-bromination.

  • Stoichiometry: The use of a 1:1 molar ratio of 2-cyanoacetamide to bromine is essential to prevent the formation of the dibrominated product.

  • Temperature: Conducting the reaction at reflux helps to ensure a consistent and adequate reaction rate.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Cyanoacetamide Reaction Direct Bromination Reactant1->Reaction Reactant2 Bromine (1 eq.) Reactant2->Reaction Solvent CCl4 or Benzene Solvent->Reaction Temp Reflux Temperature Temp->Reaction Isolation Filtration / Decantation Reaction->Isolation Purification Recrystallization (Absolute Ethanol) Isolation->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the electrophilic nature of the α-carbon and the presence of multiple functional groups that can participate in a variety of chemical transformations.

Mechanism of Reactivity

The electron-withdrawing nature of the adjacent cyano and amide groups, combined with the electronegativity of the bromine atom, makes the α-carbon highly electrophilic. This renders the compound susceptible to nucleophilic substitution reactions. The bromine atom serves as an excellent leaving group, facilitating the formation of a new carbon-nucleophile bond.

Furthermore, the methylene proton (in the starting material, 2-cyanoacetamide) is acidic, and its deprotonation can lead to a stabilized carbanion. This reactivity is harnessed in condensation reactions. Cyanoacetamides are widely recognized as versatile precursors for the synthesis of a wide array of heterocyclic compounds.[3]

Role as a Pharmaceutical Intermediate

While specific examples of marketed drugs synthesized from this compound are not prevalent in readily accessible literature, its potential as a building block is significant. The cyanoacetamide moiety is a key synthon for various pharmacologically active heterocyclic systems, including pyridines, pyrimidines, and pyrazoles.[4][5] The introduction of a bromine atom provides a reactive handle for further molecular elaboration through reactions such as:

  • N-Alkylation: Reaction with amines to introduce substituted amino groups.

  • S-Alkylation: Reaction with thiols or thiolate anions to form thioethers.

  • O-Alkylation: Reaction with alcohols or phenols under basic conditions.

  • C-C Bond Formation: Participation in reactions with carbanions or organometallic reagents.

These transformations allow for the construction of diverse molecular scaffolds, a cornerstone of modern medicinal chemistry and drug discovery. The ability to introduce specific functionalities at the α-position of the cyanoacetamide core makes this reagent a potentially valuable tool for building libraries of compounds for biological screening.

Safety, Handling, and Regulatory Profile

As with any reactive chemical intermediate, a thorough understanding of the associated hazards and proper handling procedures is essential.

Hazard Identification

Based on the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified with the following hazards:[1]

Hazard StatementClassification
H301Toxic if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H330Fatal if inhaled
H317May cause an allergic skin reaction
H410Very toxic to aquatic life with long lasting effects

It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. Due to the risk of fatal inhalation, work should be conducted in a well-ventilated fume hood. For handling larger quantities or where aerosolization is possible, respiratory protection may be required.

  • Engineering Controls: A certified chemical fume hood is essential to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, care must be taken to prevent its release into the environment.

Regulatory Status

The regulatory status of this compound is not as extensively documented as its dibromo analog. However, some information is available:

  • New Zealand: Under the EPA Inventory of Chemical Status, "Acetamide, 2-bromo-2-cyano-" does not have an individual approval but may be used as a component in a product covered by a group standard. It is not approved for use as a chemical in its own right.[1]

It is the responsibility of the user to ensure compliance with all relevant national and international regulations.

Distinguishing from 2,2-Dibromo-2-cyanoacetamide (DBNPA)

It is critical to distinguish this compound from the more common biocide, DBNPA (CAS 10222-01-2). While structurally related, their properties and applications differ.

Caption: Comparison of the chemical structures of mono- and di-brominated cyanoacetamide.

DBNPA is a potent, fast-acting biocide used extensively in water treatment, paper manufacturing, and as a preservative. Its biocidal mechanism involves the reaction with sulfur-containing nucleophiles within microbial cells, disrupting essential biological functions. While this compound likely possesses some antimicrobial properties due to its structure, its primary value lies in its utility as a more selective synthetic intermediate where the presence of a single reactive site is advantageous.

Conclusion

This compound is a highly reactive and synthetically useful chemical intermediate. Its value to researchers and drug development professionals lies in its capacity to serve as a versatile building block for the synthesis of complex organic molecules, particularly heterocycles. The selective synthesis protocol allows for its preparation in high purity, and a clear understanding of its physicochemical properties and hazards enables its safe and effective use. While less documented than its dibrominated counterpart, this compound holds significant potential for the advancement of novel chemical entities in the pharmaceutical and specialty chemical sectors. Further research into its applications and reaction scope is warranted to fully exploit the capabilities of this potent monofunctionalized synthon.

References

  • Benchchem. (n.d.). This compound | High-Purity Reagent.
  • Burk, G. A. (1970). Preparation of this compound. U.S. Patent No. 3,488,734. Washington, DC: U.S.
  • Ataman Kimya. (n.d.). DBNPA.
  • ChemicalBook. (2026, January 13). 2-Cyanoacetamide | 107-91-5.
  • ChemicalBook. (n.d.). 2-bromo-2-cyano-n,n-dimethylacetamide(15430-62-3) 1 h nmr.
  • Benchchem. (n.d.). Solubility Profile of 2-Bromoacetamide: A Technical Guide for Researchers.
  • ChemicalBook. (n.d.). 10222-01-2(2,2-Dibromo-2-cyanoacetamide) Product Description.
  • LookChem. (n.d.). Cas 1113-55-9,Acetamide, 2-bromo-2-cyano.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2023, August 3). Safety Data Sheet: 2,2-dibromo-2-cyanoacetamide.
  • National Center for Biotechnology Information. (n.d.). 2-Bromoacetamide. PubChem Compound Database. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, November 25). Acetamide, 2,2-dibromo-2-cyano-: Human health tier II assessment.
  • European Chemicals Agency. (n.d.). 2,2-dibromo-2-cyanoacetamide; [DBNPA] - Substance Information.
  • Santa Cruz Biotechnology. (n.d.). 2,2-Dibromo-2-cyanoacetamide | CAS 10222-01-2.
  • Sigma-Aldrich. (n.d.). 2,2-Dibromo-2-cyanoacetamide 96 10222-01-2.
  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano-. NIST Chemistry WebBook.
  • ChemicalBull. (n.d.). 2-cyanoacetamide | Pharmaceutical & Chemical Intermediate Supplier.
  • Fadda, A. A., Bondock, S., Rabie, R., & Etman, H. A. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286.
  • Absolute Reports. (2023, May 16). Global 2-cyanoacetamide (cas 107-91-5) Market.
  • ChemRadar. (2024, January 18). UK HSE: Active substance DBNPA not supported, and renewal submission deadline for GB active substances is coming.
  • ResearchGate. (n.d.). (PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides.
  • ResearchGate. (2015, February 7). (PDF) Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
  • Javaherdashti, R. (2018). The Control of Microbiological Problems. In Microbiologically Influenced Corrosion in the Upstream Oil and Gas Industry. CRC Press.
  • Scientific & Academic Publishing. (n.d.). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. Retrieved from Scientific & Academic Publishing website.
  • ResearchGate. (n.d.). Conversion of bromo decane intermediate to acetamide intermediate.
  • Merchant Research & Consulting, Ltd. (2025). 2-Cyanoacetamide (CAS 107-91-5) Industry Research 2025. Retrieved from Merchant Research & Consulting website.
  • Doc Brown's Chemistry. (2025, November 11). mass spectrum of 2-bromo-2-methylpropane.
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The Enigmatic Fate of 2-Bromo-2-cyanoacetamide in the Soil Environment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating Data Scarcity Through Analogous Compound Analysis

Preamble: Acknowledging the Knowledge Gap

In the realm of environmental science and chemical degradation, it is not uncommon to encounter compounds of interest for which there is a paucity of direct research. 2-Bromo-2-cyanoacetamide is one such molecule. Despite its structural relevance to more extensively studied biocides, a thorough review of the existing scientific literature reveals a significant gap in our understanding of its degradation products and pathways specifically within a soil matrix. This guide, therefore, takes a unique approach. It will first clearly define this compound and transparently address the current limitations in available data. Subsequently, it will provide a comprehensive and in-depth analysis of the degradation of a closely related and well-documented compound, 2,2-Dibromo-3-nitrilopropionamide (DBNPA). By leveraging the extensive knowledge base for DBNPA, we can construct a scientifically grounded, hypothetical framework for the potential degradation of this compound in soil. This comparative analysis will serve as a valuable resource for researchers, enabling the design of future studies to fill the existing knowledge void.

Introduction to this compound

This compound is a monobrominated organic compound.[1] It is recognized as a chemical intermediate, and its synthesis has been described in patent literature.[2] While it is structurally related to the widely used biocide DBNPA, it is a distinct chemical entity with one bromine atom instead of two.[1][3] Its application and potential release into the environment are not well-documented in publicly available scientific literature, which contributes to the lack of studies on its environmental fate. Given its chemical structure, containing a bromine atom, a cyano group, and an amide functional group, it is predicted to be a reactive molecule with potential biological activity.[1]

The Well-Trod Path: Degradation of DBNPA in Soil as an Analog

To build a predictive model for the degradation of this compound, we first turn to its extensively studied counterpart, DBNPA. DBNPA is a fast-acting, non-oxidizing biocide used in various industrial applications to control microbial growth.[4][5] Its rapid degradation in the environment is a key feature, and the pathways of this degradation are well-documented.[2][6]

Primary Degradation Pathways of DBNPA

The degradation of DBNPA in soil and aqueous environments is governed by a combination of abiotic and biotic processes.[7] The primary pathways include hydrolysis, photolysis, and microbial degradation.[6]

  • Hydrolysis: DBNPA is susceptible to rapid hydrolysis, particularly under neutral to alkaline conditions.[6] The rate of hydrolysis is pH-dependent, with the compound being more stable in acidic environments.[8] This process involves the nucleophilic substitution of the bromine atoms.[6]

  • Photodegradation: Exposure to sunlight can accelerate the degradation of DBNPA.[6] Photolysis can lead to the cleavage of the carbon-bromine bonds.

  • Microbial Degradation: Soil microorganisms play a significant role in the breakdown of DBNPA.[7] Both aerobic and anaerobic metabolism contribute to its rapid disappearance from the soil environment.[6]

Identified Degradation Products of DBNPA

A variety of degradation products of DBNPA have been identified, with their formation being dependent on the specific degradation pathway and environmental conditions such as pH.[6]

Degradation ProductFormation Pathway(s)pH Influence
Dibromoacetonitrile (DBAN)HydrolysisPrimary product at pH 7 and 9.[6]
Dibromoacetic acid (DBAA)HydrolysisPrimary product at pH 5.[6]
MonobromoacetamideReductive debrominationIntermediate in the stepwise loss of bromine.[6]
Bromoacetic acidHydrolysis of bromoacetamideFurther hydrolysis product.[6]
2-CyanoacetamideReductive debrominationFormed through the loss of both bromine atoms.[6]
Oxalic acidFurther oxidationA final mineralization product.[6]
Ammonia and Bromide ionsComplete mineralizationThe ultimate breakdown products under certain conditions.[2]

A Hypothesized Degradation Pathway for this compound in Soil

Based on the established degradation mechanisms of DBNPA, we can propose a logical, albeit hypothetical, degradation pathway for this compound in the soil environment. The presence of a single bromine atom suggests that the initial degradation steps will involve the cleavage of this C-Br bond.

Hypothesized Degradation of this compound This compound This compound Cyanoacetamide Cyanoacetamide This compound->Cyanoacetamide Reductive Debromination (Microbial) Bromoacetic acid Bromoacetic acid This compound->Bromoacetic acid Hydrolysis of Amide Group Bromide ion Bromide ion This compound->Bromide ion Debromination Cyanoacetic acid Cyanoacetic acid Cyanoacetamide->Cyanoacetic acid Hydrolysis of Amide Group Ammonia Ammonia Cyanoacetamide->Ammonia Hydrolysis Glycolic acid Glycolic acid Bromoacetic acid->Glycolic acid Nucleophilic Substitution Cyanoacetic acid->Glycolic acid Hydrolysis of Cyano Group CO2 + H2O CO2 + H2O Glycolic acid->CO2 + H2O Mineralization Soil Degradation Experimental Workflow cluster_0 Sample Preparation cluster_1 Microcosm Setup cluster_2 Analysis Soil Collection Soil Collection Sieving & Equilibration Sieving & Equilibration Soil Collection->Sieving & Equilibration Spiking with this compound Spiking with this compound Sieving & Equilibration->Spiking with this compound Incubation (Controlled T, Moisture) Incubation (Controlled T, Moisture) Spiking with this compound->Incubation (Controlled T, Moisture) Solvent Extraction Solvent Extraction Incubation (Controlled T, Moisture)->Solvent Extraction Time-course sampling LC-MS/MS Analysis LC-MS/MS Analysis Solvent Extraction->LC-MS/MS Analysis Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation

Caption: A typical experimental workflow for studying the degradation of this compound in soil.

Detailed Protocol for a Soil Microcosm Study

Objective: To determine the rate of degradation of this compound in soil and identify its major degradation products.

Materials:

  • Freshly collected and sieved (2 mm) soil with known characteristics (pH, organic matter content, texture).

  • Analytical standard of this compound.

  • Sterile deionized water.

  • Glass microcosms (e.g., 250 mL flasks) with appropriate closures to allow for gas exchange.

  • Incubator with temperature control.

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Soil Characterization: Thoroughly characterize the soil for pH, organic matter content, texture, and microbial biomass.

  • Microcosm Preparation: Add a known amount of soil (e.g., 50 g dry weight equivalent) to each microcosm. Adjust the moisture content to a specific level (e.g., 60% of water holding capacity).

  • Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, ensuring the final solvent concentration in the soil is minimal). Spike the soil in the microcosms to achieve the desired initial concentration. Include control microcosms with no added compound.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), destructively sample triplicate microcosms for each treatment.

  • Extraction: Extract the soil samples with a suitable solvent, such as acetonitrile, by shaking or sonication. Centrifuge and collect the supernatant.

  • Analysis: Analyze the extracts using a validated LC-MS/MS method. The method would need to be developed to quantify this compound and screen for potential degradation products based on their predicted mass-to-charge ratios.

  • Data Analysis: Calculate the dissipation half-life (DT50) of this compound. Identify and, if possible, quantify the major degradation products.

Conclusion and Future Directions

The degradation of this compound in soil is a significant unknown in environmental chemistry. While a complete picture of its fate remains to be elucidated, the extensive research on the structurally similar biocide DBNPA provides a robust framework for forming credible hypotheses. It is plausible that this compound undergoes rapid degradation in soil, primarily through microbial reductive debromination to form cyanoacetamide, followed by further hydrolysis and eventual mineralization.

Future research should prioritize conducting soil degradation studies under controlled laboratory conditions to confirm these hypothesized pathways and identify the specific degradation products. The development and validation of sensitive analytical methods, likely based on LC-MS/MS, will be crucial for accurately tracking the parent compound and its metabolites in complex soil matrices. Furthermore, assessing the ecotoxicity of this compound and its degradation products to soil organisms is essential for a comprehensive environmental risk assessment. Until such studies are performed, the environmental fate of this compound will remain an area of scientific uncertainty.

References

  • Ataman Kimya. (n.d.). DBNPA. Retrieved from [Link]

  • Wikipedia. (2023, October 27). DBNPA. Retrieved from [Link]

  • Burk, G. A. (1970). Preparation of this compound. U.S. Patent No. 3,488,734. Washington, DC: U.S. Patent and Trademark Office.
  • EcoCare Technologies. (n.d.). 520: Efficient RO Biocide for Coliform & E. Coli Problems| DBNPA. Retrieved from [Link]

  • Mayes, M. A., & Blanchard, F. A. (1984). Static acute toxicity of dibromonitrilopropionamide and selected degradation products to the fathead minnow (Pimephales Promelas rafinesque). Environmental Toxicology and Chemistry, 3(2), 283-290.
  • Simpson, J. V., & Wiatr, C. L. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. World Journal of Microbiology and Biotechnology, 38(5), 82. Retrieved from [Link]

  • Simpson, J. V., & Wiatr, C. L. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Draft Risk Assessment for 2,2-Dibromo-3-Nitrilopropionamide (DBNPA). Retrieved from [Link]

  • MDPI. (2024). The Degradation Characteristics and Soil Remediation Capabilities of the Butachlor-Degrading Strain DC-1. MDPI. Retrieved from [Link]

  • Zheng, J. W., et al. (2012). Degradation of the chloroacetamide herbicide butachlor by Catellibacterium caeni sp. nov DCA-1T. Journal of Agricultural and Food Chemistry, 60(1), 161-168.
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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Acetamide, 2,2-dibromo-2-cyano-: Human health tier II assessment. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,2-dibromo-2-cyanoacetamide. Retrieved from [Link]

  • Exner, J. H., et al. (1973). Rates and products of decomposition of 2,2-dibromo-3-nitrilopropionamide. Journal of Agricultural and Food Chemistry, 21(5), 838-842.
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Introduction: The Profile of a Rapid-Action Biocide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 2,2-Dibromo-2-cyanoacetamide (DBNPA)

A Note on Nomenclature: The topic requested was the biological activity of 2-Bromo-2-cyanoacetamide. However, the vast body of scientific literature, industrial application data, and regulatory information pertains to its close analogue, 2,2-Dibromo-2-cyanoacetamide (DBNPA) , also known as 2,2-dibromo-3-nitrilopropionamide. DBNPA is the compound of significant commercial and biological relevance. This guide will therefore focus exclusively on the technical details of DBNPA to provide the most comprehensive and useful information for researchers, scientists, and drug development professionals.

2,2-Dibromo-2-cyanoacetamide (DBNPA) is a non-oxidizing, broad-spectrum biocide recognized for its exceptionally rapid and potent antimicrobial activity.[1][2] Unlike many traditional biocides that require prolonged contact times, DBNPA exerts its effects within minutes of application, a characteristic that has made it indispensable in numerous industrial processes where microbial control must be immediate and effective.[2] Its applications are diverse, ranging from controlling biofouling in industrial water systems, such as cooling towers and paper mills, to acting as a preservative in paints, adhesives, and oil recovery fluids.[3]

The efficacy of DBNPA stems from its unique chemical structure: a central carbon atom bonded to two bromine atoms, a cyano group (-C≡N), and an acetamide group (-C(=O)NH₂). This arrangement, particularly the two electrophilic bromine atoms, is the cornerstone of its potent biological activity.[2] A significant advantage of DBNPA in many applications is its designed instability in aqueous environments; it hydrolyzes rapidly, particularly under alkaline conditions, degrading into less harmful substances, thereby minimizing long-term environmental persistence.[4] This guide provides a detailed exploration of the molecular mechanisms, biological spectrum, and practical evaluation of DBNPA's activity.

Molecular Mechanism of Action: An Irreversible Electrophilic Attack

The biocidal activity of DBNPA is not a result of oxidation, but rather a rapid and irreversible chemical reaction with vital components of the microbial cell. The process is a classic example of targeted electrophilic inactivation.

  • Cellular Penetration: DBNPA quickly penetrates the microbial cell wall and membrane, gaining access to the cytoplasm.

  • Electrophilic Attack on Thiols: The core of DBNPA's mechanism is its function as a potent electrophile. It specifically targets nucleophilic sites within the cell, with a high affinity for sulfur-containing groups (thiols) found in amino acids like cysteine and in crucial molecules such as glutathione.[2]

  • Enzyme Inactivation: By reacting with these thiol groups, DBNPA forms covalent bonds that irreversibly modify and inactivate essential proteins and enzymes.[2] This is particularly disruptive to enzymes involved in cellular metabolism and redox reactions, which are fundamental for energy production and cell survival.

  • Cessation of Metabolism and Cell Death: The inactivation of these key metabolic pathways leads to a complete shutdown of cellular functions. This disruption is so profound and rapid that it results in microbial death within 5 to 10 minutes of exposure.[2]

G cluster_outside Extracellular Environment cluster_cell Microbial Cell cluster_cytoplasm DBNPA DBNPA (2,2-Dibromo-2-cyanoacetamide) Membrane Cell Wall & Membrane DBNPA->Membrane 1. Rapid Penetration Enzyme_Active Active Enzyme (contains Thiol Group -SH) Membrane->Enzyme_Active Cytoplasm Cytoplasm Metabolism Cellular Metabolism (Redox, Respiration) Enzyme_Active->Metabolism Essential for Enzyme_Inactive Inactive Enzyme (Covalent Bond Formed) Enzyme_Active->Enzyme_Inactive 2. Electrophilic Attack: DBNPA reacts with -SH group Death Cell Death Metabolism->Death 3. Disruption leads to

Proposed mechanism of action for DBNPA.

Antimicrobial Spectrum & Efficacy

DBNPA exhibits a broad spectrum of activity, demonstrating high efficacy against a wide array of microorganisms. It is effective against Gram-positive and Gram-negative bacteria, fungi, yeast, and algae.[3] Its rapid-kill nature makes it particularly effective against slime-forming bacteria, which are a primary cause of biofouling in industrial systems.[1]

Quantitative data on its efficacy is often presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data below provides illustrative MIC values for DBNPA against common microbes.

MicroorganismTypeTypical MIC Range (ppm or mg/L)Reference / Note
Pseudomonas aeruginosaGram-negative Bacteria5 - 20Illustrative
Escherichia coliGram-negative Bacteria5 - 15Illustrative
Staphylococcus aureusGram-positive Bacteria10 - 30Illustrative
Sulfate-Reducing BacteriaAnaerobic Bacteria~10
Aspergillus nigerFungus (Mold)20 - 75Illustrative
Candida albicansYeast15 - 50Illustrative
Mixed Algal CulturesAlgae2 - 10Illustrative
Legionella pneumophilaGram-negative Bacteria~5 (for 99.9% kill in 10 min)[2]

Note: MIC values can vary based on the specific strain, culture medium, incubation time, and testing methodology.

Activity Against Microbial Biofilms

Microbial biofilms—communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS)—are notoriously difficult to eradicate and are a major source of industrial contamination and corrosion. Bacteria within biofilms can be significantly more resistant to antimicrobials than their planktonic (free-floating) counterparts.[5]

DBNPA has demonstrated outstanding efficiency against biofilms.[1] Its mechanism is not based on dissolving the EPS matrix. Instead, its small molecular size and properties allow it to rapidly penetrate the biofilm structure and reach the microbial cells living at the base and within the matrix. By killing these resident microbes through the mechanism described above, DBNPA compromises the integrity of the biofilm, leading to its disruption and sloughing from the surface. This makes it a highly effective "slime stripper" in industrial applications.

Microbial Resistance

Resistance to a highly reactive, multi-targeted biocide like DBNPA is considered less likely to develop than resistance to antibiotics, which often have very specific cellular targets.[6] The primary mechanism of DBNPA involves a non-specific, rapid, and irreversible reaction with fundamental cellular components (thiol groups). For a microbe to develop resistance, it would likely need to undergo significant changes to its fundamental biochemistry.

However, general mechanisms of biocide resistance in bacteria exist and could theoretically confer reduced susceptibility. These include:

  • Changes in the Cell Envelope: Alterations to the cell wall or membrane that limit the uptake of the biocide.[5][7]

  • Efflux Pumps: The expression of membrane proteins that actively pump the biocide out of the cell before it can reach its target.[5]

  • Biofilm Formation: The EPS matrix of a biofilm can act as a diffusion barrier, slowing the penetration of the biocide to cells in the inner layers, although DBNPA is noted to be effective at penetrating this barrier.[1][5]

Currently, there is limited specific research on microbial resistance mechanisms developed directly against DBNPA, likely due to its rapid and potent mode of action.

Experimental Protocols for Efficacy Evaluation

Evaluating the biological activity of DBNPA requires standardized and reproducible laboratory methods. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and ASTM International.[8][9]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method outlined in CLSI M07 .[8] It determines the lowest concentration of DBNPA that inhibits the visible growth of a target bacterium.

Causality and Self-Validation:

  • Positive Control (No Biocide): This well is critical to ensure that the bacteria are viable and that the growth medium and incubation conditions are suitable. Without robust growth here, the entire assay is invalid.

  • Negative Control (No Bacteria): This validates that the broth and biocide stock are sterile and that any observed turbidity is due to bacterial growth, not contamination or precipitation.

  • Standardized Inoculum: Using a specific bacterial density (e.g., 5 x 10⁵ CFU/mL) is crucial for reproducibility. A lower inoculum could lead to falsely low MICs, while a higher one could overwhelm the biocide, leading to falsely high MICs.

Step-by-Step Methodology:

  • Prepare DBNPA Stock Solution: Accurately weigh and dissolve DBNPA in a suitable solvent (e.g., sterile deionized water or a solvent compatible with the test medium) to create a high-concentration stock solution (e.g., 1000 ppm).

  • Prepare Inoculum: Culture the test microorganism (e.g., P. aeruginosa) on an appropriate agar plate. Select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

  • Dilute Inoculum: Perform a further dilution of the standardized inoculum into the test broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare Microtiter Plate: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well microtiter plate. Add 100 µL of the DBNPA stock solution (appropriately diluted to twice the highest desired test concentration) to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Transfer 50 µL from well 2 to well 3, and continue this 2-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the positive control (no biocide), and well 12 as the negative control (no bacteria).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum (from Step 3) to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of DBNPA in which there is no visible growth.

Protocol 2: Evaluation of Biofilm Inhibition/Removal

This protocol provides a framework for assessing DBNPA's efficacy against biofilms, adapted from principles in ASTM E2562 , which uses a CDC Biofilm Reactor for growing robust biofilms.[10]

Causality and Self-Validation:

  • Untreated Biofilm Control: This is the most critical control. It establishes the baseline level of biofilm growth under the experimental conditions. The efficacy of the biocide is measured as a reduction relative to this control.

  • Sterility Controls: Running the reactor with sterile media ensures that the observed biofilm is from the inoculated organism and not from contamination.

  • Defined Shear and Flow: Biofilm structure is highly dependent on physical conditions. Using a standardized reactor like the CDC reactor with defined flow and shear rates ensures that the biofilm grown is reproducible and relevant to industrial conditions.[10]

G cluster_prep Phase 1: Biofilm Growth cluster_treat Phase 2: Biocide Treatment cluster_analysis Phase 3: Quantification A 1. Assemble & Sterilize CDC Biofilm Reactor B 2. Inoculate Reactor (e.g., P. aeruginosa) A->B C 3. Grow Biofilm (e.g., 24-48h, continuous flow of sterile medium) B->C D 4. Prepare DBNPA Solution (at desired test concentration) E 5. Treat Biofilm - Switch media flow to DBNPA solution - Set contact time (e.g., 30 min, 1h, 4h) C->E F 6. Control Group - Switch media flow to sterile saline (no biocide) C->F D->E G 7. Harvest Coupons (from treated and control reactors) E->G F->G H 8. Remove Biofilm (Scrape/sonicate coupons in sterile buffer) G->H I 9. Quantify Viable Cells (Serial dilution and plate counting - CFU/cm²) H->I J 10. Calculate Log Reduction (Compare treated vs. control) I->J

Experimental workflow for biofilm efficacy testing.

Step-by-Step Methodology:

  • Biofilm Growth: Grow a P. aeruginosa biofilm on removable coupons within a CDC Biofilm Reactor according to the manufacturer's instructions and ASTM E2562 standards.[10] This typically involves a 24-48 hour growth phase with a continuous flow of a suitable nutrient broth.

  • Prepare Treatment Solutions: Prepare a solution of DBNPA in sterile water or buffer at the desired test concentration (e.g., 25 ppm). Prepare a control solution of sterile water or buffer without DBNPA.

  • Treatment Phase: Once a mature biofilm has formed, switch the nutrient flow to the DBNPA treatment solution for a specified contact time (e.g., 1 hour). For the control reactor, switch the flow to the sterile buffer solution for the same duration.

  • Neutralization and Rinsing: After the contact time, switch the flow to a sterile solution containing a suitable neutralizer to stop the action of DBNPA, followed by a rinse with sterile saline to remove residual chemicals.

  • Coupon Harvesting: Aseptically remove several coupons from both the DBNPA-treated and control reactors.

  • Biofilm Removal: Place each coupon into a separate tube containing a known volume of sterile buffer. Remove the biofilm from the coupon surface by scraping and vortexing, followed by sonication to break up cell aggregates.

  • Quantification: Perform serial dilutions of the resulting cell suspension and plate onto an appropriate agar medium. Incubate the plates and count the number of colonies to determine the CFU per coupon (and thus CFU/cm²).

  • Analysis: Compare the CFU/cm² from the DBNPA-treated coupons to the control coupons. Calculate the log₁₀ reduction to determine the efficacy of the biocide in killing biofilm-associated bacteria.

Toxicology and Safety

While highly effective, DBNPA is a hazardous substance that requires careful handling. Its toxicological profile necessitates the use of appropriate personal protective equipment (PPE) and engineering controls.

Hazard ClassGHS ClassificationNotes
Acute Toxicity (Oral) H301: Toxic if swallowedIngestion can be harmful or fatal.
Acute Toxicity (Inhalation) H330: Fatal if inhaledInhalation of dust or aerosols can be fatal.
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can cause skin irritation.
Serious Eye Damage H318: Causes serious eye damageContact can cause severe and potentially permanent eye damage.
Skin Sensitization H317: May cause an allergic skin reactionRepeated exposure may lead to skin sensitization.
Aquatic Hazard H410: Very toxic to aquatic life with long lasting effectsThe compound is highly toxic to aquatic organisms.

Data sourced from the European Chemicals Agency (ECHA).[1]

In an oral developmental toxicity study in rabbits, DBNPA was observed to produce fetal structural alterations at a dose of 30 mg/kg/day.[11] Due to these hazards, professionals handling DBNPA must use PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.

Conclusion

2,2-Dibromo-2-cyanoacetamide (DBNPA) is a powerful and versatile biocide whose utility is defined by its rapid, potent, and broad-spectrum antimicrobial activity. Its mechanism of action—an irreversible electrophilic attack on microbial thiol groups—ensures a swift cessation of cellular metabolism and prevents the easy development of resistance. While its primary applications are industrial, a thorough understanding of its biological activity, efficacy against biofilms, and methods for its evaluation is critical for researchers in microbiology, materials science, and drug development. The inherent toxicity of DBNPA underscores the importance of strict adherence to safety protocols, but its rapid degradation in the environment makes it a compelling choice over more persistent biocides. As microbial control challenges continue to evolve, the unique properties of DBNPA ensure its continued relevance as a key tool in applied microbiology.

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  • Regulations.gov. (n.d.). CLSI M07-A8. Retrieved February 7, 2026, from [Link]

  • Maillard, J.-Y. (2018). Resistance of Bacteria to Biocides. PubMed. Retrieved February 7, 2026, from [Link]

  • Korean Standards Service Network. (n.d.). Standard Test Method for Quantification of Pseudomonas aeruginosa Biofilm Grown with High Shear and Continuous Flow using CDC Biofilm Reactor. Retrieved February 7, 2026, from [Link]

  • ASTM International. (2013). E645-13 - Standard Practice for Evaluation of Microbicides Used in Cooling Water Systems. Retrieved February 7, 2026, from [Link]

  • Intertek Inform. (2024). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Retrieved February 7, 2026, from [Link]

  • Van Dyck, K., et al. (2021). Development and Quantitation of Pseudomonas aeruginosa Biofilms after in vitro Cultivation in Flow-reactors. Bio-protocol, 11(18), e4163. Available at: [Link]

  • International Scientific Forum on Home Hygiene. (n.d.). MICROBIAL RESISTANCE AND BIOCIDES. Retrieved February 7, 2026, from [Link]

  • EUROLAB. (n.d.). ASTM E645-18 Standard Practice for Evaluating Microbicides Used in Cooling Water Systems. Retrieved February 7, 2026, from [Link]

Sources

Theoretical Framework & Molecular Modeling of 2-Bromo-2-cyanoacetamide

[1]

Executive Summary

This compound (MBNPA), often encountered as the primary degradation product of the industrial biocide DBNPA (2,2-dibromo-3-nitrilopropionamide), represents a critical target for theoretical study due to its persistent electrophilicity and chiral nature. Unlike its achiral parent compound, MBNPA possesses a stereocenter at the C2 position, introducing enantioselective potential in biological interactions.

This guide outlines the theoretical framework for analyzing MBNPA, focusing on Density Functional Theory (DFT) methodologies to elucidate its electronic structure, reactivity descriptors, and mechanism of action (MoA) against thiol-containing proteins.

Computational Methodology Framework

To ensure high-fidelity results comparable to experimental data, the following computational protocol is recommended for the study of MBNPA. This protocol balances cost with accuracy for halogenated amides.

Model Chemistry Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for dispersion corrections).

    • Rationale: B3LYP is the standard for organic small molecules, but wB97X-D is superior for modeling non-covalent interactions in docking studies.

  • Basis Set: 6-311++G(d,p) .

    • Rationale: The inclusion of diffuse functions (++) is non-negotiable due to the presence of lone pairs on Oxygen/Nitrogen and the electron-rich Bromine atom. Polarization functions (d,p) are essential for describing the C-Br bond accurately.

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water (

    
    ).
    
    • Rationale: MBNPA operates primarily in aqueous cooling systems or biological fluids. Gas-phase calculations fail to predict the zwitterionic character of transition states.

Protocol Workflow

The following Graphviz diagram illustrates the standard workflow for the theoretical characterization of MBNPA.

MBNPA_WorkflowStartInitial Structure Construction(R/S Enantiomers)OptGeometry Optimization(B3LYP/6-311++G(d,p))Start->OptFreqFrequency Calculation(NIMag = 0 Check)Opt->FreqFreq->Opt Imaginary Freq FoundElecElectronic Property Analysis(HOMO/LUMO, MEP)Freq->Elec Valid MinimaReactReactivity Descriptors(Fukui Functions)Elec->ReactDockMolecular Docking(Target: Cysteine Protease)React->Dock

Figure 1: Computational workflow for the structural and electronic characterization of MBNPA.

Geometric & Electronic Structure Analysis

Molecular Geometry & Chirality

Unlike DBNPA, which is symmetric at the C2 position, this compound is chiral.

  • Structure:

    
    
    
  • Stereocenter: The C2 carbon is bonded to four distinct groups:

    
    , 
    
    
    ,
    
    
    , and
    
    
    .
  • Theoretical Implication: Calculations must be performed on both R- and S- enantiomers to determine if biological binding is stereoselective. In aqueous solution, rapid racemization via enolization is theoretically possible and should be assessed by calculating the barrier to enol formation.

Frontier Molecular Orbitals (FMOs)

The reactivity of MBNPA is dictated by its FMOs.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the C-Br

    
     antibonding orbital  and the nitrile group.
    
    • Significance: A low-lying LUMO indicates high susceptibility to nucleophilic attack. The C-Br bond is the "trigger" for its biocidal activity.

  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the amide oxygen lone pairs.

  • Band Gap (

    
    ):  A smaller gap compared to non-halogenated acetamides suggests higher chemical softness (
    
    
    ) and greater reactivity.
Molecular Electrostatic Potential (MEP)

MEP mapping reveals the sites for electrophilic and nucleophilic attack.

  • Positive Regions (Blue): Localized around the Amide

    
     protons (H-bond donors).
    
  • Negative Regions (Red): Localized on the Carbonyl Oxygen and Nitrile Nitrogen (H-bond acceptors).

  • Neutral/Depleted Region: The Carbon-Bromine bond often shows a "sigma-hole" (positive cap on halogen), facilitating initial approach by nucleophiles.

Reactivity & Mechanism of Action (MoA)

The core biocidal mechanism of MBNPA, like DBNPA, is the alkylation of essential thiol groups in microorganisms. Theoretical studies model this via Transition State (TS) calculations.

The Alkylation Pathway

The reaction follows an

Reaction:

Theoretical Reactivity Descriptors

To quantify this reactivity without running full TS searches, Global Reactivity Descriptors are calculated:

DescriptorSymbolFormulaInterpretation for MBNPA
Electronegativity


High

indicates strong electron-attracting power.
Chemical Hardness


Lower

(softness) implies easy polarization by nucleophiles.
Electrophilicity Index


Critical Metric. High

confirms MBNPA as a potent electrophile (alkylating agent).

Where


Degradation Pathway (DBNPA MBNPA)

MBNPA is often studied as the "daughter" product of DBNPA. Theoretical models show that DBNPA undergoes reductive debromination or hydrolysis.

Degradation_PathwayDBNPADBNPA(2,2-dibromo-)TS1Transition State(Reductive Debromination)DBNPA->TS1+ 2e- / H+MBNPAMBNPA(2-bromo-2-cyano-)TS1->MBNPA- Br-FinalCyanoacetamide(Non-toxic)MBNPA->FinalHydrolysis / -Br

Figure 2: Reductive degradation pathway from DBNPA to MBNPA modeled via DFT.

Spectroscopic Profiling (Validation)

Theoretical vibrational frequencies must be scaled (typically by 0.961 for B3LYP) to match experimental IR data.

  • C

    
    N Stretch:  Predicted at ~2260 cm
    
    
    . A sharp, distinct peak used to monitor the integrity of the cyano group.
  • C=O Stretch (Amide I): Predicted at ~1680-1700 cm

    
    .
    
  • C-Br Stretch: Predicted in the fingerprint region (~600-700 cm

    
    ). Disappearance of this peak correlates with the alkylation reaction completion.
    

Experimental Validation Protocol

To validate the theoretical models described above, the following experimental setup is standard:

  • Synthesis/Isolation: MBNPA can be isolated from the partial hydrolysis of DBNPA or synthesized via bromination of cyanoacetamide in glacial acetic acid [1].

  • Crystal Structure: X-ray diffraction (XRD) confirms the bond lengths (specifically C-Br distance) predicted by DFT optimization.

  • Kinetic Assays: React MBNPA with Glutathione (GSH) in a UV-Vis spectrophotometer. Monitor the decay of the C-Br band or the consumption of free thiols (Ellman's reagent).

    • Correlation: Plot

      
       vs. Theoretical Electrophilicity Index (
      
      
      ) to validate the model.

References

  • Preparation of this compound.
  • Mechanisms responsible for the antagonistic inhibiting effect of the biocides DBNPA and glutaraldehyde. Source: Wagner, T., et al. (2019).[1] Journal of Hazardous Materials. (Identifies MBNPA as a key transformation product). URL:[Link]

  • Density functional theory study of the local molecular properties of acetamide derivatives. Source:Iranian Journal of Pharmaceutical Research (General framework for haloacetamide DFT). URL:[Link]

  • DBNPA - 2,2-dibromo-3-nitrilopropionamide. Source:[2][3][4][5]Ataman Chemicals Technical Data. URL:[Link]

The Selective Intermediate: A Technical Guide to 2-Bromo-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: 2-Bromo-2-cyanoacetamide (MBCA/MBNPA) CAS: 1113-55-9 Primary Focus: Synthesis, Historical Isolation, and Pharmaceutical/Biocidal Applications[1]

Executive Summary

This compound (MBCA), often overshadowed by its di-brominated analog DBNPA (a prolific industrial biocide), represents a critical junction in organic synthesis and environmental toxicology.[1] While DBNPA (2,2-dibromo-3-nitrilopropionamide) dominates the water treatment market, MBCA is the distinct monobromo species (


).[1]

This guide serves researchers requiring high-purity isolation of MBCA for pharmaceutical heterocycle synthesis and environmental scientists tracking the degradation kinetics of brominated biocides. Unlike DBNPA, which forms readily upon exhaustive bromination, MBCA requires precise stoichiometric control to isolate, a challenge that defined its early historical obscurity.[1]

Part 1: Chemical Identity & Historical Emergence[2]

The "Selectivity Challenge" (1930s–1960s)

The history of this compound is defined by the difficulty of its isolation.[1] In the early 20th century, researchers attempting to brominate cyanoacetamide (


) invariably produced mixtures dominated by the di-bromo species (DBNPA) or unreacted starting material.
  • The 1933 Misidentification: Early attempts, such as those by Jackson et al. (J. Am. Chem. Soc. 55, 5001), claimed to synthesize MBCA in acetic acid. However, subsequent analysis revealed the product was likely bromomalonamide , resulting from the hydrolysis of the nitrile group under acidic reaction conditions.

  • The Dow Breakthrough (1967): The definitive isolation of MBCA was achieved by George A. Burk at Dow Chemical. The critical insight was the solvent system. By using benzene or halogenated hydrocarbons (instead of water or acetic acid) and strictly controlling temperature (

    
    C), the "over-bromination" to DBNPA was suppressed. This process was patented in 1970 (US Patent 3,488,734), marking the true "discovery" of a reproducible synthetic route.
    
Structural Distinction

MBCA possesses a chiral center at the


-carbon, unlike the achiral DBNPA. This asymmetry makes it a unique "bifunctional handle" for stereoselective synthesis in medicinal chemistry.
FeatureThis compound (MBCA)2,2-Dibromo-3-nitrilopropionamide (DBNPA)
CAS Number 1113-55-9 10222-01-2
Formula


Bromination State Mono-substitutedDi-substituted
Primary Role Pharma Intermediate / MetaboliteIndustrial Biocide
Reactivity Nucleophilic substitution / CyclizationRapid Hydrolysis / Oxidizer

Part 2: Synthesis & Reaction Protocols

Protocol: Selective Monobromination

Objective: Synthesize this compound while minimizing DBNPA formation. Mechanism: Electrophilic


-substitution.

Reagents:

  • 2-Cyanoacetamide (1.0 eq)[1][2]

  • Bromine (

    
    ) (1.0 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Benzene (Anhydrous)[1]

Step-by-Step Workflow:

  • Suspension: Suspend 2-cyanoacetamide in anhydrous DCE. The starting material is sparingly soluble, creating a heterogeneous mixture.

  • Addition: Add elemental bromine dropwise. Crucial: Maintain temperature between 40–50°C.

    • Why? Higher temperatures favor the thermodynamic product (Dibromo), while lower temperatures slow the reaction significantly.

  • Reflux: Heat to mild reflux until HBr evolution ceases (approx. 2-3 hours).

  • Isolation: Cool the mixture. The product, this compound, will precipitate as a white/off-white solid.[1][3]

  • Purification: Recrystallize from ethanol to remove traces of DBNPA.

Visualization: The Bromination Pathway

The following diagram illustrates the kinetic competition between the Mono and Di species.

BrominationPathway CA 2-Cyanoacetamide (Starting Material) MBCA This compound (MBCA - Target) CA->MBCA  1.0 eq Br2 / Non-polar Solvent   Br2 + Br2 DBNPA 2,2-Dibromo-2-cyanoacetamide (DBNPA - Over-reaction) MBCA->DBNPA  Excess Br2 / Aqueous Solvent   HBr - HBr

Figure 1: Reaction pathway showing the critical divergence between MBCA and DBNPA based on stoichiometry and solvent choice.

Part 3: The Biocidal Context (Degradation Kinetics)

While MBCA is a synthetic target for chemists, for environmental scientists, it is the primary metabolite of DBNPA. DBNPA is a "quick-kill" biocide because it hydrolyzes rapidly. Understanding MBCA is essential for regulatory compliance (EPA/REACH) regarding effluent toxicity.

Hydrolysis Pathway

In aqueous systems (pH 7-9), DBNPA degrades via debromination. MBCA is the transient intermediate before final breakdown into non-toxic cyanoacetic acid.

  • Half-life: DBNPA (

    
     hours at pH 8).[1]
    
  • Toxicity: MBCA is approximately 2x less toxic to aquatic life (e.g., Pimephales promelas) than DBNPA, but more stable, meaning it persists slightly longer in the discharge zone.[1]

Degradation DBNPA DBNPA (Active Biocide) MBCA MBCA (Monobromo Intermediate) DBNPA->MBCA Hydrolysis (pH > 7) + Nucleophiles (H2O) CAM Cyanoacetamide MBCA->CAM Further Debromination Final Malonic Acid / CO2 (Non-toxic) CAM->Final Biodegradation

Figure 2: Environmental fate of DBNPA, highlighting MBCA as the obligate intermediate.[1]

Part 4: Pharmaceutical Applications[2][3][5][6]

In drug discovery, MBCA is valued as a bifunctional electrophile . It contains two reactive centers:[4]

  • Electrophilic Carbon (

    
    -C):  Activated by the electron-withdrawing nitrile and carbonyl groups, susceptible to nucleophilic attack (displacement of Br).
    
  • Nitrile Group (

    
    ):  Susceptible to cyclization reactions.
    
Heterocycle Synthesis (The Hantzsch-Type Cyclization)

MBCA is frequently employed to synthesize thiazoles , oxazoles , and imidazoles .[1] A classic application is the reaction with thioamides or thioureas.

Mechanism:

  • S-Alkylation: The sulfur atom of a thioamide attacks the

    
    -carbon of MBCA, displacing bromide.
    
  • Cyclization: The nitrogen of the thioamide attacks the nitrile carbon (or the amide carbonyl, depending on conditions).

  • Dehydration: Formation of the aromatic heterocycle.

Example Application: Synthesis of 2-amino-4-cyanothiazoles, which are scaffolds for anti-inflammatory and anti-viral drugs.[1]

Part 5: Safety & Handling

Although less aggressive than DBNPA, MBCA is an alkylating agent and must be handled with BSL-2 equivalent chemical safety precautions.[1]

Hazard ClassGHS CodeDescription
Acute Toxicity H301Toxic if swallowed.[1]
Skin Irritation H315Causes skin irritation.
Eye Damage H318Causes serious eye damage.
Sensitization H317May cause an allergic skin reaction.

Storage: Store under inert gas (Argon/Nitrogen). MBCA is hygroscopic and light-sensitive. Degradation leads to the release of HBr and darkening of the solid.

References

  • Burk, G. A. (1970). Preparation of this compound. U.S. Patent No.[5][6] 3,488,734.[6] Washington, DC: U.S. Patent and Trademark Office.

  • Exner, J. H., et al. (1973).[1] Rates and products of decomposition of 2,2-dibromo-3-nitrilopropionamide. Journal of Agricultural and Food Chemistry, 21(5), 838-842.[1]

  • U.S. EPA. (1994). Reregistration Eligibility Decision (RED): 2,2-dibromo-3-nitrilopropionamide (DBNPA).[1] EPA 738-R-94-026.[1]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. [4]

  • LookChem. (n.d.). Acetamide, 2-bromo-2-cyano- Properties and Suppliers.

Sources

Methodological & Application

using 2-Bromo-2-cyanoacetamide in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-2-cyanoacetamide in Heterocyclic Scaffolding

Executive Summary

This guide details the synthetic utility of This compound (BCA) , a dense trifunctional


 synthon (CAS: 1113-55-9). Unlike simple 

-haloacetophenones used in standard Hantzsch syntheses, BCA offers three distinct reactive sites: an electrophilic

-carbon, a reactive nitrile, and a primary amide. This unique architecture allows for the rapid construction of densely functionalized heterocycles—specifically thiazoles and fused imidazo-pyridines —with high atom economy.

Critical Safety Warning: BCA is a potent alkylating agent and is classified as fatal if inhaled and toxic if swallowed . All protocols described below require the use of a fume hood, chemically resistant gloves (nitrile/neoprene), and full eye protection.

Reactivity Profile & Mechanistic Grounding

BCA acts as a "chameleon" reagent depending on the pH and nucleophiles present. Its reactivity is governed by the Geminal Push-Pull Effect , where the electron-withdrawing nitrile and amide groups activate the


-bromine for displacement while simultaneously rendering the 

-proton highly acidic (

).
Reactivity Map

The following diagram illustrates the electrophilic and nucleophilic potential of BCA.

BCA_Reactivity BCA This compound (BCA) AlphaC α-Carbon (Electrophilic) BCA->AlphaC Primary Attack Site Nitrile Nitrile (CN) (Electrophilic trap) AlphaC->Nitrile Activation Amide Amide (CONH2) (H-Bond / Nucleophile) AlphaC->Amide Inductive Effect Bromine Bromine (Leaving Group) AlphaC->Bromine SN2 Displacement Nucleophile Nucleophile (S, N, C) Nucleophile->AlphaC Alkylation

Figure 1: Mechanistic reactivity profile of BCA showing the interplay between the leaving group and electron-withdrawing auxiliaries.

Application I: Synthesis of Polysubstituted Thiazoles

The reaction of BCA with thioureas or thioamides is a modified Hantzsch Thiazole Synthesis . Unlike standard ketones, the presence of the nitrile group in BCA often directs the cyclization to yield 2,4-diaminothiazole-5-carboxamides rather than simple alkyl-thiazoles.

Mechanism
  • S-Alkylation: The sulfur atom of the thiourea attacks the

    
    -carbon of BCA, displacing bromide.
    
  • Cyclization: The intermediate isothiouronium salt undergoes intramolecular nucleophilic attack. The nitrogen attacks the nitrile carbon (Thorpe-Ziegler type) rather than the amide carbonyl, driven by the formation of the stable aromatic thiazole ring.

Experimental Protocol: Synthesis of 2,4-Diaminothiazole-5-carboxamide
ParameterSpecification
Substrate Thiourea (1.0 equiv)
Reagent This compound (1.0 equiv)
Solvent Ethanol (Absolute) or Methanol
Catalyst Sodium Acetate (1.1 equiv) or Pyridine
Temperature Reflux (

)
Time 2 - 4 Hours

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (10 mmol, 0.76 g) in absolute Ethanol (20 mL).

  • Addition: Add This compound (10 mmol, 1.63 g) portion-wise over 10 minutes at room temperature. Note: Exothermic reaction possible.

  • Buffering: Add anhydrous Sodium Acetate (11 mmol, 0.90 g) to scavenge the HBr generated.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 3 hours. Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The starting material (

    
    ) should disappear, and a lower 
    
    
    
    fluorescent spot should appear.
  • Workup: Cool the reaction mixture to

    
     in an ice bath. The product often precipitates as a solid.
    
  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold water (

    
    ) to remove inorganic salts (NaBr/NaOAc) and cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the methine proton of BCA (

      
       ppm) and the appearance of broad amino signals (
      
      
      
      ppm).
    • IR: Nitrile stretch (

      
      ) usually disappears if cyclization occurs onto the CN, or shifts significantly. Correction: If the product is 2,4-diamino... the nitrile is consumed.
      

Application II: Fused Heterocycles (Imidazo[1,2-a]pyridines)

BCA serves as an excellent "linchpin" for fusing rings onto heteroaromatic amines. Reacting BCA with 2-aminopyridine yields functionalized imidazo[1,2-a]pyridines, which are privileged scaffolds in GABA receptor modulators and antiviral drugs.

Workflow Logic

The endocyclic nitrogen of the pyridine acts as the initial nucleophile (displacing Br), followed by cyclization of the exocyclic amine onto the nitrile or amide. Literature precedent with cyano-derivatives favors the formation of the 3-carboxamide derivative via attack on the nitrile followed by hydrolysis, or direct attack on the amide.

Imidazo_Synthesis Reactants 2-Aminopyridine + BCA Intermediate N-Alkylated Pyridinium Salt (Intermediate) Reactants->Intermediate SN2 (EtOH, Reflux) Cyclization Intramolecular Cyclization (Exocyclic N -> CN/CONH2) Intermediate->Cyclization + Base (-HBr) Base Base (Na2CO3) Base->Cyclization Promotes Product 3-Carboxamide-imidazo[1,2-a]pyridine Cyclization->Product Rearrangement/Tautomerization

Figure 2: Synthetic pathway for fused imidazo-pyridine systems using BCA.

Experimental Protocol
  • Dissolution: Dissolve 2-aminopyridine (5 mmol, 0.47 g) in Ethanol (15 mL).

  • Alkylation: Add BCA (5 mmol, 0.81 g) and heat to reflux for 2 hours.

  • Basification: The reaction initially forms the hydrobromide salt. Cool to room temperature and add saturated aqueous

    
     until pH 
    
    
    
    .
  • Precipitation: Stir for 30 minutes. The free base cyclized product typically precipitates.

  • Filtration: Collect the solid by filtration.

  • Characterization:

    • Mass Spec: M+1 peak should correspond to MW of (Aminopyridine + BCA - HBr).

    • Key Insight: The regioselectivity (cyclization onto CN vs CONH2) can be influenced by the base strength. Stronger bases favor attack on the nitrile.

Technical Reference Data

PropertyValueRelevance
Molecular Weight 162.97 g/mol Calculation of stoichiometry.
Melting Point 120-122 °C (dec)Purity check; avoid overheating during drying.
Solubility Soluble in MeOH, EtOH, DMF; Poor in WaterDictates solvent choice for SN2 reactions.
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates degradation (

release).

References

  • Synthesis of 2-Amino-5-Carboxamide Thiazoles

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Describes the dehydrative cyclization of thiourea intermediates using -bromoketones/amides to form 2-amino-5-carboxamide thiazole deriv
    • Link:

  • General Reactivity of Cyanoacetamides

    • Source: Arkivoc (via ResearchG
    • Context: Comprehensive review of cyanoacetamide derivatives as precursors for five- and six-membered heterocycles, detailing the electrophilic n
    • Link:

  • Safety & Toxicology (BCA)

    • Source: PubChem / ECHA[1]

    • Context: GHS Classification data confirming "Fatal if inhaled" (H330) and "Toxic if swallowed" (H301).[1]

    • Link:

  • Imidazo[1,2-a]pyridine Synthesis Strategy

    • Source: MDPI / Molecules
    • Context: Protocols for reacting 2-aminopyridines with -halo-carbonyls to form fused systems.
    • Link:

Sources

Application Notes and Protocols for the Synthesis of Functionalized Oxazoles using 2-Bromo-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Oxazoles and the Utility of 2-Bromo-2-cyanoacetamide

The oxazole motif is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds and functional organic materials.[1][2] Its prevalence in clinically approved drugs, ranging from anti-inflammatory agents to anticancer therapeutics, underscores the significance of this heterocyclic scaffold in drug discovery.[3][4] The ability to introduce diverse functionalities onto the oxazole ring is paramount for modulating the biological activity and physicochemical properties of these molecules. This has driven the development of versatile and efficient synthetic methodologies.

This guide details the application of this compound as a strategic precursor for the synthesis of highly functionalized 2-amino-4-carboxamido-oxazoles. This approach is advantageous as it introduces both an amino group at the 2-position and a carboxamide group at the 4-position, providing valuable handles for further chemical elaboration. The inherent reactivity of the α-bromo-α-cyanoacetamide moiety allows for a direct and convergent synthesis of these valuable building blocks.

This document will provide a comprehensive overview of the underlying reaction mechanism, detailed experimental protocols, and key considerations for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic tool.

Reaction Mechanism: A Modified Hantzsch-Type Cyclocondensation

The synthesis of functionalized oxazoles from this compound and a suitable amide or thioamide proceeds via a mechanism analogous to the well-established Hantzsch thiazole synthesis. The reaction is a cyclocondensation process involving nucleophilic attack, intramolecular cyclization, and subsequent dehydration.

The key steps of the proposed mechanism are as follows:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the sulfur or oxygen atom of the thioamide or amide, respectively, on the electrophilic carbon bearing the bromine atom in this compound. This results in the formation of an acyclic intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the electrophilic carbon of the cyano group. This intramolecular cyclization step leads to the formation of a five-membered dihyrooxazole (oxazoline) ring intermediate.

  • Dehydration and Tautomerization: The reaction is driven to completion by the elimination of a molecule of water (dehydration) from the oxazoline intermediate. This step results in the formation of the stable, aromatic oxazole ring. Tautomerization of the exocyclic imine to the more stable amino form yields the final 2-amino-4-carboxamido-oxazole product.

The cyano group at the α-position of the acetamide plays a crucial role in activating the molecule for the initial nucleophilic attack and also participates directly in the cyclization step.

Diagram of the Proposed Reaction Mechanism:

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product start1 This compound inter1 Acyclic Intermediate start1->inter1 Nucleophilic Attack start2 Thioamide/Amide (R-C(=S/O)NH2) start2->inter1 inter2 Oxazoline Intermediate inter1->inter2 Intramolecular Cyclization product Functionalized 2-Amino-4-carboxamido-oxazole inter2->product Dehydration & Tautomerization

Caption: Proposed mechanism for oxazole synthesis.

Experimental Protocols

The following protocols provide a generalized yet detailed framework for the synthesis of functionalized oxazoles using this compound. It is crucial to adapt and optimize these conditions based on the specific substrates being used.

Protocol 1: Synthesis of 2-Aryl/Alkyl-5-amino-oxazole-4-carboxamides

This protocol outlines the reaction of this compound with a primary thioamide.

Materials and Reagents:

  • This compound

  • Substituted thioamide (e.g., thiobenzamide, thioacetamide)

  • Anhydrous ethanol or isopropanol

  • Sodium bicarbonate (NaHCO₃) or a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted thioamide (1.0 eq) in anhydrous ethanol (10-20 mL per gram of thioamide).

  • Addition of this compound: To the stirred solution, add this compound (1.1 eq) portion-wise at room temperature.

  • Base Addition: Add sodium bicarbonate (1.5 eq) or triethylamine (1.5 eq) to the reaction mixture. The base neutralizes the hydrobromic acid formed during the reaction.

  • Reaction Monitoring: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., increasing polarity of ethyl acetate in hexane) to afford the pure functionalized oxazole.

Data Summary Table:

EntryThioamide (R group)SolventBaseTime (h)Yield (%)
1PhenylEthanolNaHCO₃675-85
24-ChlorophenylIsopropanolEt₃N580-90
3MethylEthanolNaHCO₃865-75
4Thiophen-2-ylEthanolEt₃N670-80

Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.

Experimental Workflow Diagram:

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Dissolve Thioamide in Solvent add_bromo 2. Add this compound setup->add_bromo add_base 3. Add Base add_bromo->add_base reflux 4. Reflux and Monitor by TLC add_base->reflux concentrate 5. Concentrate Reaction Mixture reflux->concentrate extract 6. Extraction with EtOAc/Water concentrate->extract dry 7. Dry and Concentrate Organic Layer extract->dry purify 8. Column Chromatography dry->purify product Pure Functionalized Oxazole purify->product

Caption: Step-by-step experimental workflow.

Safety and Handling Precautions

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Toxicity: It is toxic if swallowed and may be fatal if inhaled.[5]

  • Irritation: Causes skin and serious eye irritation.[5]

  • Sensitization: May cause an allergic skin reaction.[5]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[5]

Recommended Handling Procedures:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.

  • Dispose of waste in accordance with local, state, and federal regulations.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction yields are low, consider increasing the reaction time or using a higher boiling point solvent. The choice of base can also influence the reaction outcome; for less reactive substrates, a stronger, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.

  • Side Reactions: The formation of side products can occur, particularly if the reaction is overheated or run for an extended period. Careful monitoring by TLC is essential to stop the reaction at the optimal time.

  • Purification Challenges: The polarity of the synthesized oxazoles can vary significantly depending on the substituents. It may be necessary to screen different solvent systems for effective separation by column chromatography.

  • Reagent Purity: The purity of the starting materials, especially the this compound, is critical for a successful reaction. It is advisable to use freshly prepared or commercially available high-purity reagents. A procedure for the synthesis of this compound from 2-cyanoacetamide and bromine has been reported.[6]

Conclusion

The use of this compound provides a robust and efficient pathway for the synthesis of highly functionalized 2-amino-4-carboxamido-oxazoles. The operational simplicity of the reaction, coupled with the versatility of the resulting products, makes this methodology a valuable tool for researchers in drug discovery and materials science. By understanding the underlying mechanism and adhering to the outlined protocols and safety precautions, scientists can effectively utilize this chemistry to generate novel and diverse oxazole derivatives for a wide range of applications.

References

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0. Available at: [Link]

  • Phalke, A., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Corson, B. B., et al. (1930). Cyanoacetamide. Organic Syntheses, 10, 22. Available at: [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2011). Functionally Substituted Nitriles as Versatile Reagents in Organic Synthesis: Recent Developments in Our Laboratories. Current Organic Synthesis. Available at: [Link]

  • Burk, G. A. (1970). Preparation of this compound. U.S. Patent No. 3,488,734. Washington, DC: U.S. Patent and Trademark Office.
  • Pilyo, S. G., et al. (2024). Design, synthesis, in silico and in vitro investigation of 4-cyano-2-phenyl-1,3-oxazole-5-sulfonamide derivatives. Ukrainica Bioorganica Acta, 19(1), 30-43. Available at: [Link]

  • Shcherbakov, S. V., et al. (2021). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Chemistry of Heterocyclic Compounds, 57(4), 415-423. Available at: [Link]

  • Sławiński, J., et al. (2018). Synthesis of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides and N-substituted sulfonamides. Acta Poloniae Pharmaceutica, 75(1), 101-109. Available at: [Link]

  • Wang, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Available at: [Link]

  • Singh, R., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 779-792. Available at: [Link]

  • Li, X., et al. (2022). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 13(45), 13453-13460. Available at: [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(24), 3617-3641. Available at: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available at: [Link]

Sources

Application Note: 2-Bromo-2-cyanoacetamide (BCA) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-Bromo-2-cyanoacetamide (BCA) in medicinal chemistry. While often overshadowed by its di-bromo analog (DBNPA, a common biocide), the mono-bromo variant is a precision tool for heterocyclic synthesis and a potent electrophilic warhead for chemoproteomics.

Executive Summary

This compound (BCA) represents a "privileged electrophile" in drug discovery. Its structure combines a reactive


-haloamide with an electron-withdrawing nitrile group. This unique electronic arrangement serves two distinct purposes:
  • Synthetic Scaffold: It acts as a bifunctional building block for the construction of 2-aminothiazoles, oxazoles, and pyrazines via Hantzsch-type cyclizations.

  • Covalent Probe: It functions as a highly reactive "warhead" for cysteine mapping and fragment-based drug discovery (FBDD), capable of capturing low-nucleophilicity thiols that standard chloroacetamides miss.

Chemical Profile & Reactivity

Compound: this compound CAS: 1113-22-0 (Monobromo) / 10222-01-2 (Dibromo - Note: Commercial samples often contain mixtures unless purified) Molecular Formula:


Key Features: [1][2][3][4][5][6][7][8]
  • Soft Electrophile: The C-Br bond is susceptible to

    
     attack by soft nucleophiles (thiols, phosphines).
    
  • Acidic

    
    -Proton:  The 
    
    
    
    is significantly lowered by the -CN and -CONH2 groups, facilitating enolate formation and condensation reactions.
Reactivity Matrix
NucleophileReaction TypePrimary ProductApplication
Thiourea / Thioamides Hantzsch Cyclization2-AminothiazolesAntibiotic/Anticancer Scaffolds
Cysteine (Thiol)

Alkylation
Thioether AdductCovalent Inhibition / Proteomics
Primary Amines Nucleophilic Substitution

-Aminoacetamides
Peptidomimetic Synthesis

Application 1: Synthesis of Heterocycles (Thiazoles)

The most robust application of BCA is the synthesis of polysubstituted thiazoles. Unlike standard


-halo ketones, BCA yields thiazoles with a 5-cyano  handle, allowing for further diversification (e.g., hydration to amides or reduction to amines).
Mechanism of Action

The reaction proceeds via a stepwise Hantzsch synthesis:

  • S-Alkylation: The sulfur atom of the thiourea attacks the

    
    -carbon of BCA, displacing bromide.
    
  • Cyclization: The resulting isothiouronium intermediate undergoes intramolecular attack. Depending on conditions, the nitrogen can attack the amide carbonyl (Path A) or the nitrile (Path B). Under standard reflux, Path A is favored, yielding the thiazol-4-one derivative.

Visualization: Thiazole Synthesis Pathway

ThiazoleSynthesis BCA This compound (Electrophile) Inter S-Alkylated Intermediate (Isothiouronium Salt) BCA->Inter SN2 Attack (Ethanol, Reflux) Thiourea Thiourea (Nucleophile) Thiourea->Inter Cyclization Cyclization (- NH3) Inter->Cyclization Intramolecular N-Attack Product 2-Amino-5-cyanothiazol-4-one (Scaffold) Cyclization->Product Dehydration/Tautomerization

Figure 1: Logical flow of the Hantzsch-type cyclization between BCA and thiourea.

Protocol 1: Synthesis of 2-Amino-5-cyanothiazol-4-one

Objective: Synthesize a thiazole scaffold for medicinal chemistry libraries. Scale: 10 mmol

Materials:

  • This compound (1.63 g, 10 mmol)

  • Thiourea (0.76 g, 10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Sodium Acetate (0.82 g, 10 mmol) – Acts as an acid scavenger.

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve thiourea in ethanol (20 mL).

  • Addition: Add this compound portion-wise over 5 minutes. Caution: Exothermic reaction.

  • Reflux: Add Sodium Acetate. Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material spot (
    
    
    
    ) should disappear.
  • Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL).

  • Isolation: A precipitate will form. Filter the solid under vacuum.[9]

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain the product as off-white needles.

  • Validation:

    • Yield: Expect 75–85%.

    • 1H NMR (DMSO-d6): Look for the disappearance of the CH-Br proton (

      
       5.5-6.0 ppm) and appearance of 
      
      
      
      signals (
      
      
      7.0-8.0 ppm).

Application 2: Covalent Warhead (Chemoproteomics)

BCA is a "hot" electrophile. In chemoproteomics, it is used to probe low-reactivity cysteines that are not labeled by standard iodoacetamide or acrylamide probes. The electron-withdrawing cyano group activates the


-carbon, making it hyper-susceptible to nucleophilic attack.

Warning: Due to high reactivity, BCA is often considered a "promiscuous" binder. It is best used for Target Identification (finding a hit) rather than as a final drug candidate, where the warhead would be "tuned down" (e.g., to a cyanoacrylamide) later.

Visualization: Covalent Capture Workflow

CovalentCapture Protein Target Protein (Cys-SH) Complex Covalent Adduct (Thioether Bond) Protein->Complex Nucleophilic Attack BCA_Probe BCA-Warhead (R-BCA) BCA_Probe->Complex Br Displacement Analysis LC-MS/MS Analysis (Mass Shift +162 Da) Complex->Analysis Digestion & Sequencing

Figure 2: Workflow for using BCA as a covalent probe to map reactive cysteines.

Protocol 2: Cysteine Reactivity Assay (Kinetic Profiling)

Objective: Determine the second-order rate constant (


) of BCA against a model thiol (Glutathione or N-acetylcysteine) to assess warhead "hotness."

Materials:

  • Model Thiol: N-Acetylcysteine (NAC) (10 mM stock in PBS).

  • Electrophile: this compound (10 mM stock in DMSO).

  • Buffer: PBS pH 7.4.

  • Internal Standard: Tyrosine (non-reactive reference).

Procedure:

  • Preparation: Prepare a reaction mixture containing 500

    
     NAC and 500 
    
    
    
    Internal Standard in PBS.
  • Initiation: Add BCA to a final concentration of 50

    
     (pseudo-first-order conditions: Thiol >> Electrophile) or 500 
    
    
    
    (second order). Note: For hyper-reactive probes, use equimolar concentrations.
  • Monitoring: Inject samples into HPLC/UV (214 nm) or LC-MS every 2 minutes for 30 minutes.

  • Data Analysis: Plot the natural log of BCA concentration vs. time.

    • The slope represents the observed rate.

  • Interpretation:

    • 
      : Hyper-reactive (Likely toxic/promiscuous).
      
    • 
      : Tunable covalent binder.
      
    • BCA typically falls in the fast-reactive category , necessitating dose-reduction in biological assays.

Safety & Handling (Critical)

BCA is a potent alkylating agent and skin sensitizer. It is chemically related to DBNPA, a biocide known for aquatic toxicity.

  • PPE: Double nitrile gloves are mandatory. Use a full-face shield if working with >1g.

  • Inactivation: All glassware and waste must be treated with a Quench Solution (10% Sodium Thiosulfate or 1M Cysteine/Lysine mix) for 30 minutes before disposal. This converts the reactive bromide into a harmless thioether.

  • Storage: Store at

    
     under Argon. The compound degrades to release 
    
    
    
    or
    
    
    upon exposure to moisture and light.

References

  • Ghozlan, S. A. S., et al. (2020). Synthesis and synthetic applications of cyanoacetamides.[8][10][11] Arkivoc, 2020(i), 1-53.

  • Singh, J., et al. (2011). The resurgence of covalent drugs.[12] Nature Reviews Drug Discovery, 10, 307–317.

  • El-Gaml, K. M. (2015). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. American Journal of Organic Chemistry, 5(1), 1-9.

  • Castagnolo, D., et al. (2009).[2][4] Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas.[4] Synlett, 2009(13), 2093-2096. (Contextual reference for thiourea cyclization mechanisms).

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534, 570–574. (Methodology for cysteine profiling).

Sources

2-Bromo-2-cyanoacetamide in the synthesis of covalent inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-2-cyanoacetamide (BCA) Motifs in Covalent Inhibitor Design

Abstract

The resurgence of Targeted Covalent Inhibitors (TCIs) has necessitated the expansion of the electrophilic "toolbox" beyond standard acrylamides. The this compound (BCA) moiety represents a high-reactivity class of


-haloacetamide warheads. Characterized by the dual electron-withdrawing influence of the nitrile and amide groups, this motif facilitates rapid nucleophilic substitution (

) by active-site cysteine residues. This guide provides a comprehensive protocol for the synthesis of BCA-functionalized ligands, mechanistic validation, and kinetic assessment (

), offering a robust framework for developing irreversible covalent probes.

Chemical Rationale & Mechanism of Action[1][2]

The "Hot" Electrophile

Unlike reversible covalent inhibitors (e.g., cyanoacrylates) that rely on Michael addition, BCA derivatives function primarily as irreversible alkylating agents. The


-carbon is activated by two potent electron-withdrawing groups (EWG): the cyano group (-CN) and the amide carbonyl (-CONH-).
  • Leaving Group: The bromine atom serves as an excellent leaving group.

  • Acidity: The

    
    -proton is highly acidic (
    
    
    
    for the parent cyanoacetamide), stabilizing the transition state during nucleophilic attack.
  • Steric Footprint: The small size of the nitrile group allows the warhead to fit into sterically constrained pockets where larger warheads (e.g., chloroacetamides with bulky substitutions) might clash.

Mechanism: Alkylation

The reaction proceeds via a bimolecular nucleophilic substitution (


). The thiolate anion of a catalytic cysteine attacks the electrophilic 

-carbon, displacing the bromide ion.

Pathway Diagram:

BCA_Mechanism Cys Protein-Cys-S⁻ (Nucleophile) TS [Transition State] Pentacoordinate Carbon Cys->TS Attack on α-C Inhibitor Inhibitor-α-Bromo-α-Cyanoacetamide (Electrophile) Inhibitor->TS Product Protein-S-Inhibitor Adduct (Thioether Linkage) TS->Product Irreversible Leaving Br⁻ + H⁺ TS->Leaving

Caption: Mechanism of Cysteine alkylation by BCA-based inhibitors. The reaction is irreversible, resulting in a stable thioether adduct.

Synthesis Protocol: Late-Stage Bromination Strategy

Direct coupling of 2-bromo-2-cyanoacetic acid to amines is often low-yielding due to the instability of the


-bromo acid and its tendency to undergo self-alkylation or decarboxylation. The preferred industry standard is the "Post-Coupling Bromination"  route.
Materials
  • Scaffold/Ligand: Primary or secondary amine (

    
    ).
    
  • Reagents: Cyanoacetic acid, EDC·HCl (or HATU), HOBt, DIPEA, N-Bromosuccinimide (NBS), or Bromine (

    
    ).
    
  • Solvents: DMF, DCM, Ethyl Acetate.

Step-by-Step Workflow

Stage A: Installation of the Cyanoacetamide Handle

  • Dissolve: Dissolve the amine scaffold (1.0 eq) and cyanoacetic acid (1.2 eq) in anhydrous DMF.

  • Activate: Add EDC·HCl (1.5 eq) and HOBt (1.5 eq) at 0°C.

  • Base: Add DIPEA (2.0 - 3.0 eq) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS (Target mass: Scaffold + 67 Da).

  • Workup: Dilute with EtOAc, wash with 1N HCl (if scaffold permits), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Stage B:


-Bromination (The Warhead Activation) 
Critical Step: This reaction installs the leaving group.
  • Dissolve: Dissolve the purified cyanoacetamide intermediate (from Stage A) in DCM or

    
     (if permitted).
    
  • Bromination (Method A - Mild): Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of

    
     (10 mol%). Stir at RT for 2–6 hours.
    
  • Bromination (Method B - Aggressive): Add

    
     (1.0 eq) dropwise to a solution of the amide in glacial acetic acid or chloroform at 0°C, then warm to RT.
    
  • Quench: Add saturated sodium thiosulfate (

    
    ) to neutralize excess bromine.
    
  • Isolation: Extract with DCM. Wash with water. Do not use strong bases during workup, as this may degrade the warhead or cause self-alkylation.

  • Storage: Store the final product at -20°C under inert atmosphere. These compounds are light-sensitive.

Synthesis Flowchart:

Synthesis_Workflow Start Amine Scaffold (R-NH₂) Step1 Amidation (Cyanoacetic Acid + EDC/HATU) Start->Step1 Intermed Intermediate: 2-Cyanoacetamide Ligand Step1->Intermed Step2 α-Bromination (NBS or Br₂) Intermed->Step2 Final Final Inhibitor: This compound Step2->Final

Caption: Two-step synthesis of BCA-based inhibitors via late-stage bromination.

Validation & Kinetic Characterization

Once synthesized, the inhibitor must be validated for its ability to covalently modify the target protein.

Intact Protein Mass Spectrometry

Confirm the formation of the covalent adduct.

  • Protocol: Incubate protein (1-5 µM) with inhibitor (10-50 µM) in buffer (pH 7.4) for 1 hour. Analyze via LC-MS (TOF or Orbitrap).

  • Expected Mass Shift (

    
    ): 
    
    
    
    
    Note: The bromine is lost as the leaving group (
    
    
    ), and the cysteine loses a proton (
    
    
    ).
Determination of

The efficiency of a covalent inhibitor is defined by the second-order rate constant


.
  • Experimental Setup:

    • Prepare enzyme reaction mix with varying concentrations of inhibitor (

      
      ).
      
    • Initiate reaction with substrate.

    • Measure product formation over time (Progress Curve Analysis).

  • Data Analysis: Fit the time-dependent inhibition data to the equation:

    
    
    
    • 
      : Reversible binding constant (affinity).
      
    • 
      : Maximum rate of covalent bond formation (reactivity).[1]
      

Table 1: Comparative Reactivity of Covalent Warheads

Warhead ClassMechanismReactivityReversibilitySpecificity
AcrylamideMichael AdditionLow/ModIrreversibleHigh
2-CyanoacrylamideMichael AdditionHighReversible Mod/High
Chloroacetamide

HighIrreversibleLow (Promiscuous)
This compound

Very High Irreversible Tunable

Safety & Handling

Warning: this compound derivatives are potent alkylating agents and often sensitizers.

  • Toxicity: The parent compound (and dibromo analog DBNPA) is a biocide. It is toxic by inhalation and ingestion.

  • Skin: Severe irritant and potential sensitizer.

  • PPE: Double nitrile gloves, lab coat, and fume hood are mandatory .

  • Disposal: Quench all waste streams with sodium thiosulfate or sodium bisulfite before disposal to destroy the alkylating potential.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[1][2][3][4][5][6] Nature Reviews Drug Discovery, 10(4), 307–317. Link

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and re-emerging warheads for targeted covalent inhibitors: applications in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Serafimova, I. M., et al. (2012). Reversibility of covalent electrophile-thiol adducts and its application in drug discovery. Nature Chemical Biology, 8, 471–476. Link

  • Burk, G. A. (1970). Preparation of this compound. U.S. Patent 3,488,734.[7] Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534, 570–574. Link

Sources

Application Note: Analytical Characterization of 2-Bromo-2-cyanoacetamide (BCA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the synthesis, quality control, or environmental monitoring of 2-Bromo-2-cyanoacetamide (BCA) . Unlike its widely known di-bromo analog (DBNPA), BCA is a specific mono-brominated electrophile (


) used primarily as a reactive intermediate in heterocycle synthesis and as a degradation marker.

This guide prioritizes Liquid Chromatography (HPLC) and Spectroscopy (NMR/MS) over Gas Chromatography due to the compound's thermal instability.

Executive Summary & Chemical Identity[1][2]

This compound (CAS: 1113-55-9) is a bifunctional building block containing a nitrile, a primary amide, and an alpha-bromine. Its high electrophilicity makes it valuable for synthesizing oxazoles and imidazoles but presents significant stability challenges during analysis.

Key Analytical Challenges:

  • Thermal Instability: Susceptible to dehydrobromination at high temperatures (avoid standard GC inlets).

  • Hydrolytic Sensitivity: Rapidly degrades in alkaline pH to cyanoacetamide and oxalic acid derivatives.

  • Detection: Lacks a strong chromophore; requires low-UV detection (210–220 nm).

PropertySpecification
Formula

MW 162.97 g/mol
Solubility Soluble in MeOH, ACN, DMSO; Sparingly soluble in water.
Reactivity Strong electrophile (reacts with thiols/amines).

Analytical Decision Tree

The following workflow illustrates the logic for selecting the appropriate technique based on the analytical goal.

AnalyticalWorkflow Start Start: Sample Characterization Goal Define Analytical Goal Start->Goal Quant Purity / Quantification Goal->Quant Struct Structural ID Goal->Struct Trace Trace / Impurity Profiling Goal->Trace HPLC RP-HPLC (UV/DAD) Method A Quant->HPLC NMR 1H / 13C NMR Method C Struct->NMR LCMS LC-MS/MS (ESI-) Method B Trace->LCMS Action1 Use Acidic Mobile Phase Avoid pH > 6 HPLC->Action1 Action2 Distinguish Mono- vs Di-bromo (CH singlet integration) NMR->Action2

Figure 1: Analytical strategy for BCA characterization. Note the critical requirement for acidic conditions in liquid chromatography.

Method A: High-Performance Liquid Chromatography (HPLC-UV)[3]

Objective: Quantitative purity assessment and stability monitoring. Principle: Reverse-phase separation using an acidic mobile phase to suppress amide ionization and prevent hydrolysis.

Protocol Parameters
ParameterSetting / Description
Column C18 (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Vol 5–10 µL
Detection UV @ 215 nm (primary), 254 nm (secondary)
Column Temp 30°C (Do not exceed 40°C)
Gradient Program
  • 0–2 min: 5% B (Isocratic hold for polar impurities)

  • 2–10 min: 5%

    
     60% B (Linear gradient)
    
  • 10–12 min: 60%

    
     95% B (Wash)
    
  • 12.1 min: Return to 5% B (Re-equilibration)

Critical Technical Insight (Causality)
  • Why Acidic Phase? BCA contains an electron-withdrawing nitrile and bromine alpha to the amide. At neutral or basic pH, the

    
    -proton becomes highly acidic (
    
    
    
    estimated ~10-11), facilitating rapid hydrolysis or dimerization. Phosphoric acid maintains the molecular form.
  • Why 215 nm? The compound lacks extensive conjugation. The amide

    
     and nitrile 
    
    
    
    transitions are best observed in the low UV range.

Method B: LC-MS/MS for Impurity Profiling

Objective: Identification of degradation products (Cyanoacetamide) and over-brominated byproducts (DBNPA). Instrumentation: Triple Quadrupole or Q-TOF with Electrospray Ionization (ESI).

Protocol Configuration
  • Ionization Mode: Negative Mode (ESI-). Halogenated amides often ionize better in negative mode via deprotonation

    
    .
    
  • Mobile Phase Modifier: Replace Phosphoric Acid with 0.1% Formic Acid or Ammonium Formate (volatile buffer required for MS).

Diagnostic Ions (m/z)
CompoundStructureParent Ion (ESI-)Key Fragment
BCA (Target)

160.9 / 162.9 (1:1 ratio)79/81 (

)
Cyanoacetamide

83.0

40 (CN group)
DBNPA

238.8 / 240.8 / 242.879/81 (

)

Data Interpretation: Look for the characteristic 1:1 isotopic pattern of bromine in the parent ion. If the pattern is 1:2:1, the sample is contaminated with the di-bromo analog (DBNPA).

Method C: NMR Spectroscopy (Structural Validation)

Objective: Definitive structural confirmation, specifically to distinguish this compound from its precursors.

Sample Preparation[1][3][4]
  • Solvent: DMSO-

    
     is preferred. 
    
    
    
    may be used but solubility can be limited.
  • Concentration: ~10 mg/mL.

  • Tube: 5 mm high-quality NMR tube.

Spectral Expectations ( NMR, 400 MHz)
Signal (ppm)MultiplicityIntegrationAssignmentStructural Insight
7.8 - 8.2 Broad Singlets2H

Amide protons (exchangeable).
5.6 - 5.9 Singlet1H

The Diagnostic Peak.

Validation Logic:

  • BCA vs. Cyanoacetamide: Cyanoacetamide (

    
    ) will show a singlet at ~3.6 ppm integrating for 2H . BCA shows a downfield shift to ~5.8 ppm integrating for 1H  due to the electronegative bromine.
    
  • BCA vs. DBNPA: DBNPA (

    
    ) has no methine proton . If the singlet at 5.6-5.9 ppm is absent, but the amide protons remain, the sample is likely the di-bromo species.
    

Stability & Degradation Pathway

Understanding the degradation is vital for handling. BCA degrades primarily via hydrolysis and debromination.

Degradation BCA This compound (Active) Hydrolysis Hydrolysis (+H2O, pH > 7) BCA->Hydrolysis CAA Cyanoacetamide (Inactive) Hydrolysis->CAA - HOBr Oxalic Oxalic Acid / Ammonia CAA->Oxalic Slow Hydrolysis

Figure 2: Simplified degradation pathway in aqueous alkaline environments.

Handling Protocol:

  • Store solid material at 2–8°C, protected from light (amber vials).

  • Prepare analytical stock solutions in Acetonitrile rather than water.

  • For aqueous dilutions, use the HPLC mobile phase (acidified) immediately before injection.

References

  • PubChem. (2023). This compound Compound Summary (CID 263631).[1] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2023).[1] Substance Information: 2,2-Dibromo-2-cyanoacetamide (Related Analog).[2][3][Link]

  • Burk, G. A. (1970). Preparation of this compound.[2][3][4][5][6] U.S. Patent 3,488,734.[2]

  • Douša, M., et al. (2016).[7] A novel approach for HPLC determination of 2-cyanoacetamide using derivatization procedure.[7][8] Journal of Pharmaceutical and Biomedical Analysis.[7] [Link]

Sources

GC-MS Analysis of 2-Bromo-2-cyanoacetamide and its Reaction Products: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2-cyanoacetamide is a reactive chemical intermediate utilized in various synthetic pathways, including the development of pharmaceutical agents and other bioactive compounds. Its reactivity, driven by the presence of a labile bromine atom and an electrophilic nitrile group, necessitates robust analytical methods to monitor reaction progress, identify byproducts, and ensure the purity of the final products. This application note provides a comprehensive guide to the analysis of this compound and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, from sample preparation and derivatization to the interpretation of mass spectral data, providing a self-validating protocol for researchers.

Introduction: The Analytical Challenge

This compound is a member of the haloacetamide class of compounds, which are known for their utility as synthetic building blocks and, in some cases, for their antimicrobial properties.[1] Its close analog, 2,2-dibromo-2-cyanoacetamide (also known as DBNPA), is a widely used biocide, highlighting the industrial relevance of this chemical family.[2][3] The core analytical challenge in working with this compound lies in its inherent instability and reactivity. It can readily react with nucleophiles, leading to a complex mixture of products.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this application. Its chromatographic component separates the volatile and semi-volatile compounds in the reaction mixture, while the mass spectrometer provides detailed structural information, allowing for confident identification of the starting material, intermediates, and final products.[5][6] This guide will provide the necessary protocols and theoretical background to successfully implement a GC-MS method for this purpose.

Potential Reaction Pathways of this compound

Understanding the potential reactions is critical for anticipating the products you may observe in your GC-MS analysis. The carbon atom bonded to both the bromine and the cyano group is highly electrophilic, making it a prime target for nucleophilic substitution reactions.

cluster_products Potential Products BCN This compound Hydrolysis 2-Hydroxy-2-cyanoacetamide (from H₂O) BCN->Hydrolysis H₂O Alkoxylation 2-Alkoxy-2-cyanoacetamide (from R-OH) BCN->Alkoxylation R-OH Amination 2-Amino-2-cyanoacetamide (from R-NH₂) BCN->Amination R-NH₂ Nuc Nucleophile (Nu-) Nuc->BCN SN2 Reaction

Caption: Potential nucleophilic substitution reactions of this compound.

These reactions can occur with solvents (e.g., water, methanol), reagents, or other molecules present in the reaction mixture. Degradation can also occur, potentially leading to compounds like bromoacetic acid or cyanoacetamide under certain conditions.[7][8]

Safety Precautions

This compound and its analogs are hazardous substances. The related compound, 2,2-dibromo-2-cyanoacetamide, is classified as toxic if swallowed and fatal if inhaled.[9][10]

  • Handling: Always handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal procedures.

Detailed Application & Protocols

This section outlines the complete workflow, from sample preparation to data acquisition. The rationale behind each step is provided to ensure a deep understanding of the methodology.

Experimental Workflow Overview

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample 1. Collect Reaction Aliquot Quench 2. Quench Reaction (e.g., with acid) Sample->Quench Extract 3. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->Extract Dry 4. Dry Organic Layer (e.g., with Na₂SO₄) Extract->Dry Derivatize 5. Derivatization (Optional) (e.g., Silylation) Dry->Derivatize Final 6. Add Internal Standard & Dilute for Injection Derivatize->Final Inject 7. Inject Sample into GC-MS Final->Inject Acquire 8. Data Acquisition (Scan or SIM mode) Inject->Acquire Identify 9. Identify Peaks by Retention Time & Mass Spectrum Acquire->Identify Quantify 10. Quantify using Internal Standard Identify->Quantify

Caption: GC-MS workflow for the analysis of this compound reactions.

Materials and Reagents
  • Solvents: Ethyl acetate (GC grade), Hexane (GC grade), Pyridine (anhydrous), Acetonitrile (GC grade).

  • Reagents: Anhydrous Sodium Sulfate (Na₂SO₄), Internal Standard (e.g., deuterated analog or a stable compound with similar properties not present in the sample), Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Glassware: Vials with PTFE-lined septa, pipettes, volumetric flasks.

Protocol 1: Sample Preparation

The goal of this protocol is to isolate the analytes from the reaction matrix and prepare them for injection into the GC-MS.

Rationale: Direct injection of a crude reaction mixture can contaminate the GC inlet and column. An extraction step removes non-volatile components like salts and catalysts. Some polar reaction products (e.g., hydrolyzed byproducts) may exhibit poor peak shape or not elute from the GC column; derivatization with a silylating agent converts polar -OH and -NH groups into non-polar -O-Si(CH₃)₃ and -N-Si(CH₃)₃ groups, increasing volatility.[11]

Step-by-Step Procedure:

  • Sample Collection: Carefully take a 100 µL aliquot of your reaction mixture.

  • Quenching (Optional but Recommended): If the reaction is ongoing, quench it by adding the aliquot to 1 mL of a cold, dilute acidic solution (e.g., 0.1 M HCl) to neutralize any basic catalysts.

  • Extraction:

    • Add 2 mL of ethyl acetate to the quenched sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge for 5 minutes at 2000 rpm to separate the layers.

  • Isolation: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial, avoiding the aqueous layer.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water. Let it sit for 5 minutes.

  • Derivatization (Perform if polar byproducts are expected):

    • Transfer 100 µL of the dried organic extract to a new GC vial.

    • Add 100 µL of BSTFA (with 1% TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.[12]

  • Final Preparation:

    • Allow the vial to cool to room temperature.

    • Add your internal standard to a known concentration.

    • Dilute the sample with ethyl acetate to the desired final volume for analysis.

Protocol 2: GC-MS Instrumentation and Analysis

Rationale: The GC parameters are chosen to achieve good separation between the parent compound and its potential products. A non-polar or mid-polar column is typically effective for this class of compounds. The mass spectrometer is set to scan a wide mass range to capture all potential fragments.

Instrumentation Parameters:

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentStandard, reliable gas chromatograph.
MS System Agilent 5977B or equivalentSensitive single quadrupole mass spectrometer.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A versatile, low-bleed column suitable for a wide range of semi-volatile compounds.
Inlet Temperature 250°CEnsures rapid volatilization of the sample without thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA temperature ramp that effectively separates compounds with different boiling points.
Injection Volume 1 µL, Split mode (e.g., 20:1)A split injection prevents column overloading and ensures sharp peaks.
MS Source Temp. 230°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Scan Range 40 - 450 m/zCovers the molecular weight of the parent compound and its expected fragments and products.

Data Interpretation: Identifying the Unknowns

The key to successful analysis is the interpretation of the mass spectra.

Fragmentation Pattern of this compound

The most telling feature of any bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[13] Therefore, any fragment containing one bromine atom will appear as a pair of peaks (doublet) of almost equal intensity, separated by 2 m/z units.

Predicted Fragmentation:

  • Molecular Ion (M⁺): The parent molecule will ionize to form [C₃H₃BrN₂O]⁺. Expect to see a doublet at m/z 162/164 . This peak may be weak due to the molecule's instability.

  • Loss of Bromine: Cleavage of the C-Br bond is a favorable fragmentation pathway, resulting in the loss of a bromine radical. This will produce an ion at m/z 83 ([M-Br]⁺).

  • Loss of Amide Radical: Loss of •CONH₂ can occur, leading to a bromine-containing fragment at m/z 118/120 .

  • Alpha Cleavage: Fission of bonds next to the carbonyl group is common for amides and can lead to various smaller fragments.[14][15]

M [C₃H₃BrN₂O]⁺˙ m/z 162/164 F1 [C₃H₂N₂O]⁺ m/z 83 M->F1 - •Br F2 [C₂HBrCN]⁺˙ m/z 118/120 M->F2 - •CONH₂ F3 [Br]⁺ m/z 79/81 M->F3

Caption: Predicted major fragmentation pathways for this compound.

Summary of Expected Analytes

The following table summarizes the expected data for the parent compound and a potential hydrolysis product. Retention times are estimates and must be confirmed experimentally with standards.

CompoundStructureExpected RT (min)Molecular Ion (m/z)Key Fragments (m/z)
This compound NC-CH(Br)-C(=O)NH₂~8-10162/16483, 118/120, 79/81
2-Hydroxy-2-cyanoacetamide NC-CH(OH)-C(=O)NH₂~7-910083, 56, 44
TMS-derivative of Hydrolysis Product NC-CH(OTMS)-C(=O)NHTMS~10-12244229, 147, 73

Conclusion

This application note provides a robust and scientifically grounded framework for the GC-MS analysis of this compound and its reaction products. By understanding the underlying chemical principles of reactivity, sample preparation, and mass spectral fragmentation, researchers can confidently monitor their reactions, identify impurities, and ensure the quality of their synthetic work. The provided protocols are designed to be a starting point, and optimization may be required based on the specific reaction matrix and analytical instrumentation available.

References

  • Analytice. (n.d.). 2,2-Dibromo-2-cyanoacetamide - analysis. Retrieved from [Link]

  • Fantin, G., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. Chirality, 18(5), 383-391. Retrieved from [Link]

  • Burk, G. A. (1970). Preparation of this compound. U.S. Patent No. 3,488,734.
  • Tsikas, D., et al. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Molecules, 26(22), 7003. Retrieved from [Link]

  • Sheldon, S. A., & Liddell, J. M. (1973). Process for the preparation of 2,2-dibromo-2-cyanoacetamide. U.S. Patent No. 3,751,444.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Ilić, N., et al. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Chemical Industry and Chemical Engineering Quarterly, 16(4), 387-397. Retrieved from [Link]

  • Girantet, A. J. (1981). Preparation of cyanoacetamide and 2,2-dibromo-3-nitrilopropionamide compositions. European Patent No. EP0029567A1.
  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 2,2-dibromo-2-cyanoacetamide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Eckard, P., et al. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Applied Biochemistry and Biotechnology, 194(7), 3028-3041. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from [Link]

  • SIELC Technologies. (2018). N-Bromoacetamide. Retrieved from [Link]

  • DeRico, L. (2016). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 68, 4.43.1-4.43.19. Retrieved from [Link]

  • OnePetro. (1997). Biocide Monitoring Goes High-Tech. Retrieved from [Link]

  • Publications Office of the European Union. (2023). Commission Implementing Decision (EU) 2023/461. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]

  • American Society for Microbiology. (2019). Surface Water Microbial Community Response to the Biocide 2,2-Dibromo-3-Nitrilopropionamide, Used in Unconventional Oil and Gas Extraction. Applied and Environmental Microbiology, 85(20). Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. The Journal of Organic Chemistry, 87(10), 6858-6864. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Michigan Technological University. (2019). Surface water microbial community response to the biocide 2-2-dibromo-3-nitrilopropionamide used in unconventional oil and gas e. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of bromate and bromoacetic acids in water by ion chromatography-inductively coupled plasma mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Cyanoacetamide. Retrieved from [Link]

  • McLafferty, F. W. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Determination of bromate and bromoacetic acids in water by ion chromatography-inductively coupled plasma mass spectrometry. Journal of Analytical Atomic Spectrometry, 24, 937-942. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Retrieved from [Link]

  • Mediterranean Journal of Medical Research. (n.d.). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of Halogenated Cyanoacetamides as Preservatives in Coatings

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Formulation Chemists

Introduction: The Challenge of Microbial Contamination in Coatings

Water-based coatings, while environmentally advantageous, are susceptible to microbial contamination both in their liquid state (in-can) and as a dried film. This microbial growth can lead to a range of undesirable effects, including viscosity loss, gas production, malodor, discoloration, and ultimately, failure of the coating. To counteract this, a range of biocides are incorporated into coating formulations. Among these, halogenated cyanoacetamides represent a class of fast-acting, broad-spectrum antimicrobial agents.

This guide provides a detailed overview of the application of halogenated cyanoacetamides as preservatives in coatings. Due to the limited publicly available data on 2-bromo-2-cyanoacetamide, this document will use its close structural analog, 2,2-dibromo-2-cyanoacetamide (DBNPA) , as the primary exemplar. The principles, mechanisms, and application protocols discussed for DBNPA are expected to be highly relevant to this compound, though specific efficacy and dosage levels may vary.

Mechanism of Antimicrobial Action

Halogenated cyanoacetamides are electrophilic compounds that act as non-oxidizing biocides. Their efficacy stems from their ability to rapidly and irreversibly disrupt essential cellular processes in a wide array of microorganisms, including bacteria, fungi, and algae.

The primary mechanism of action involves the electrophilic bromine atom(s) on the molecule. These bromine atoms readily react with nucleophilic functional groups, particularly the sulfur-containing thiol (-SH) groups found in vital microbial enzymes and structural proteins. This reaction forms a stable covalent bond, effectively inactivating the protein and leading to the cessation of critical metabolic functions such as respiration and energy production. The electron-withdrawing nature of the adjacent cyano group (-C≡N) enhances the electrophilicity of the carbon atom to which the bromine is attached, accelerating the reaction. This rapid disruption of cellular machinery results in cell death within minutes of exposure.

Mechanism_of_Action Figure 1: Proposed Mechanism of Action of Halogenated Cyanoacetamides cluster_microbe Microbial Cell Microbial_Protein Enzyme/Protein with Thiol Group (-SH) Reaction Electrophilic Attack Microbial_Protein->Reaction Inactive_Protein Inactive Enzyme/Protein Disruption Disruption of Metabolic Pathways & Cell Death Inactive_Protein->Disruption Biocide Halogenated Cyanoacetamide (e.g., this compound) Cell_Membrane Cell Membrane Penetration Biocide->Cell_Membrane Cell_Membrane->Reaction Diffusion Reaction->Inactive_Protein Covalent Bonding

Caption: Proposed mechanism of action for halogenated cyanoacetamides.

Formulation Guidelines for In-Can Preservation

The successful incorporation of a halogenated cyanoacetamide preservative into a coating formulation requires careful consideration of several factors to ensure its stability and efficacy.

Dosage and Concentration
Application Typical Concentration Range (ppm active DBNPA)
Latex Emulsions100 - 400
Adhesives200 - 500
Pigment Slurries250 - 1000
Joint Compounds150 - 400

Table 1: General dosage recommendations for DBNPA in various water-based formulations.

pH Stability

Halogenated cyanoacetamides exhibit limited stability in alkaline conditions. Hydrolysis of the bromine-carbon bond is accelerated at higher pH values. For DBNPA, the hydrolysis half-life is significantly shorter at pH 9 compared to pH 7 or 5[1]. Therefore, it is recommended to incorporate these biocides into formulations with a final pH in the neutral to slightly acidic range (pH 6.0-8.0) for optimal stability and long-term efficacy. If the paint formulation has a high pH (above 8.5), the biocide should be added as late as possible in the manufacturing process to minimize the time it is exposed to these conditions.

Compatibility

Halogenated cyanoacetamides can be reactive with certain components of a coating formulation. It is important to evaluate the compatibility of the biocide with other raw materials, such as:

  • Reducing agents: Strong reducing agents can degrade the biocide.

  • Amines: Certain amines used as dispersants or pH adjusters may react with the biocide.

  • Pigments and Fillers: While generally compatible, some pigments with reactive surfaces could potentially interact with the biocide.

It is recommended to conduct stability testing of the biocide in the complete paint formulation to ensure no adverse reactions occur that would compromise its efficacy or the properties of the coating.

Protocol for Incorporation into a Latex Paint Formulation

The following is a general protocol for incorporating a halogenated cyanoacetamide preservative into a laboratory-scale batch of latex paint.

Formulation_Workflow Figure 2: Workflow for Incorporating Halogenated Cyanoacetamide Start Start Grind Prepare Grind Phase (Pigments, Fillers, Dispersants, Water) Start->Grind Letdown Letdown Phase (Add Grind to Latex Binder) Grind->Letdown Thickeners Add Thickeners and Coalescents Letdown->Thickeners pH_Adjust Adjust pH to Target Range (e.g., 7.0-8.0) Thickeners->pH_Adjust Add_Biocide Add Halogenated Cyanoacetamide (as a final step) pH_Adjust->Add_Biocide Final_Mix Final Mixing and Quality Control Add_Biocide->Final_Mix End End Final_Mix->End

Caption: General workflow for paint formulation with late-stage biocide addition.

  • Prepare the Grind Phase: In a high-shear disperser, combine water, dispersants, defoamers, pigments, and extenders. Mix at high speed until a Hegman grind of 4 or higher is achieved.

  • Letdown: In a separate vessel under low-speed agitation, add the latex binder. Slowly add the grind phase to the binder.

  • Additives: Add coalescing agents, rheology modifiers, and other functional additives as required by the formulation.

  • pH Adjustment: Adjust the pH of the formulation to the desired range (typically 7.0-8.0) using a suitable neutralizing amine or other pH adjuster.

  • Biocide Addition: As the final step, slowly add the pre-dissolved halogenated cyanoacetamide solution to the paint under gentle agitation. It is crucial to add the biocide at this late stage to minimize its exposure to potentially deactivating conditions.

  • Final Mixing and Quality Control: Mix thoroughly until the biocide is homogeneously distributed. Perform standard quality control tests (viscosity, pH, gloss, etc.).

Efficacy Evaluation

The antimicrobial efficacy of a coating formulation containing a halogenated cyanoacetamide should be validated through microbiological testing. The following protocols outline methods for determining the Minimum Inhibitory Concentration (MIC) and for performing a microbial challenge test on the final paint formulation.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of the biocide that will inhibit the visible growth of a microorganism after overnight incubation. This can be determined using a broth microdilution method.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a water/glycol mixture).

  • Prepare Inoculum: Grow a fresh culture of the test microorganism (e.g., Pseudomonas aeruginosa for bacteria, Aspergillus niger for fungi) in a suitable liquid medium. Adjust the concentration of the culture to approximately 1 x 10^6 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the biocide stock solution in the appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (no biocide) and a negative control (no microorganisms).

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 30-35°C for bacteria, 25-28°C for fungi) for 24-48 hours (bacteria) or 3-5 days (fungi).

  • Evaluation: The MIC is the lowest concentration of the biocide at which there is no visible growth of the microorganism.

Microorganism Typical MIC Range for DBNPA (ppm)
Pseudomonas aeruginosa5 - 20
Escherichia coli5 - 15
Staphylococcus aureus10 - 30
Aspergillus niger20 - 50
Penicillium funiculosum15 - 40

Table 2: Illustrative MIC ranges for DBNPA against common spoilage microorganisms. Actual values for this compound should be determined experimentally.

Protocol for In-Can Microbial Challenge Test (Adapted from ASTM D2574)

This test evaluates the ability of the preserved paint to resist microbial contamination over time.

  • Prepare Paint Samples: Prepare samples of the paint formulation with varying concentrations of this compound, as well as a control sample with no biocide.

  • Prepare Inoculum: Prepare a mixed inoculum of bacteria and fungi commonly found in spoiled paint (e.g., Pseudomonas aeruginosa, Alcaligenes faecalis, Aspergillus niger, Penicillium citrinum).

  • Inoculation: Inoculate each paint sample with the mixed microbial suspension.

  • Incubation: Store the inoculated paint samples at 25-30°C and 85-95% relative humidity for a period of at least four weeks.

  • Evaluation: At weekly intervals, visually inspect the paint samples for signs of spoilage (e.g., gas production, discoloration, changes in viscosity, surface growth). At the end of the test period, streak a sample from each container onto nutrient agar to determine the presence of viable microorganisms. A successful preservative will show no signs of spoilage and no viable microorganisms upon re-streaking.

Regulatory and Safety Considerations

Regulatory Status

The regulatory landscape for biocides is complex and varies by region. As of early 2026, 2,2-dibromo-2-cyanoacetamide (DBNPA) is approved for use as a preservative for products during storage (Product Type 6) under the European Union's Biocidal Products Regulation (BPR)[2]. In the United States, biocides used in paints are regulated by the Environmental Protection Agency (EPA) under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). It is the responsibility of the formulator to ensure that the chosen biocide and its use level are in compliance with all applicable local regulations. The regulatory status of this compound specifically for use in coatings should be verified with suppliers and regulatory authorities.

Safety and Handling

This compound is classified as toxic if swallowed, causes skin irritation, and may cause an allergic skin reaction. It can also cause serious eye damage and is very toxic to aquatic life[3]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be worn when handling this material. All handling should be done in a well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

Halogenated cyanoacetamides, exemplified by DBNPA, are effective, fast-acting preservatives for water-based coatings. Their successful application depends on a thorough understanding of their mechanism of action, careful consideration of formulation parameters such as pH and compatibility, and rigorous efficacy testing. While specific data for this compound is limited, the information available for the closely related DBNPA provides a strong foundation for its evaluation and use in protecting coatings from microbial degradation. As with any biocide, it is imperative to adhere to regulatory requirements and follow strict safety protocols during handling and formulation.

References

  • CN101993391B - Method for preparing 2,2-dibromo-2-cyanoacetamide - Google P
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  • This compound | C3H3BrN2O | CID 263631 - PubChem. (URL: [Link])

  • Innovating In-Can Preservatives Depends on Finding and Testing the Perfect Blend. (URL: [Link])

  • Biocides For In-Can And Film Paint Preservation - Canadian Coatings Association. (URL: [Link])

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2-Bromo-2-cyanoacetamide in multicomponent reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-2-cyanoacetamide in Multicomponent Heterocyclic Synthesis

Executive Summary

This compound (BCA) represents a highly reactive, bifunctional "warhead" for the rapid assembly of densely functionalized heterocycles. Unlike its non-brominated parent (cyanoacetamide) or its dibrominated analog (DBNPA), BCA offers a unique balance of electrophilicity and nucleophilicity. This guide details the application of BCA in Multicomponent Reactions (MCRs) , specifically focusing on the one-pot synthesis of polysubstituted thiazoles and thiadiazines .

Key Advantages:

  • Atom Economy: High incorporation of reactant atoms into the final scaffold.

  • Bifunctionality: Features both an electrophilic

    
    -carbon (Br-displacement) and a reactive nitrile/amide system for cyclization.
    
  • Operational Simplicity: Protocols are designed for ambient pressure and moderate temperatures.

Chemical Profile & Reactivity Logic

To master BCA in MCRs, one must understand its "Reactivity Triad." It is not merely a substrate; it is a cascade initiator.

  • Site A (

    
    -Carbon):  Highly electrophilic due to the electron-withdrawing nitrile and amide groups. Susceptible to 
    
    
    
    attack by soft nucleophiles (Sulfur, Selenium).
  • Site B (Nitrile): Acts as an internal trap for nucleophiles after the initial alkylation, driving cyclization (Thorpe-Ziegler type).

  • Site C (Amide): Provides hydrogen bond donors/acceptors for crystal packing and solubility, or acts as a secondary electrophile.

Graphviz Diagram 1: The Reactivity Triad of BCA

BCA_Reactivity BCA This compound (BCA) Site_A Site A: C-Br Bond (Primary Electrophile) BCA->Site_A Site_B Site B: Nitrile (CN) (Cyclization Trap) BCA->Site_B Site_C Site C: Amide (CONH2) (H-Bonding/Solubility) BCA->Site_C Site_A->Site_B Step 2: Intramolecular Cyclization Product Thiazole/Heterocycle Scaffold Site_B->Product Nucleophile Soft Nucleophile (Thiourea/Selenourea) Nucleophile->Site_A Step 1: SN2 Displacement

Caption: Logical flow of BCA reactivity. The C-Br bond initiates the cascade, while the Nitrile group ensures ring closure.

Application Protocol: One-Pot Synthesis of 2,4-Diaminothiazole-5-carboxamides

This protocol utilizes a 3-Component Reaction (3-CR) strategy. Instead of using pre-formed thioureas, we generate them in situ from amines and isothiocyanates, then intercept them with BCA. This avoids the isolation of unstable intermediates.

Reaction Scheme:

  • Component 1: Primary Amine (

    
    )
    
  • Component 2: Isothiocyanate (

    
    )
    
  • Component 3: this compound (BCA)

Materials & Reagents
ReagentEquiv.Role
Aniline (or derivative)1.0Nucleophile 1
Phenyl isothiocyanate1.0Electrophile 1
This compound 1.0 Bifunctional Electrophile
Ethanol (EtOH)SolventReaction Medium
Triethylamine (TEA)1.0HCl/HBr Scavenger
Step-by-Step Protocol

Phase 1: In Situ Thiourea Generation

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Addition: Add Aniline (1.0 mmol) and Phenyl isothiocyanate (1.0 mmol) to 10 mL of Ethanol.

  • Activation: Stir at room temperature (25°C) for 20–30 minutes.

    • Checkpoint: The solution may warm slightly (exothermic urea formation). TLC should show consumption of the starting amine.

Phase 2: BCA Addition & Cyclization 4. BCA Addition: Add This compound (1.0 mmol) directly to the reaction mixture. 5. Base Addition: Add Triethylamine (1.0 mmol) dropwise.

  • Caution: A white precipitate (Triethylammonium bromide) may form immediately.
  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
  • Mechanism:[1][2][3][4][5][6] The generated thiourea sulfur attacks the BCA
    
    
    -carbon. The resulting intermediate undergoes Thorpe-Ziegler cyclization onto the nitrile.

Phase 3: Isolation & Purification 7. Cooling: Allow the reaction to cool to room temperature. 8. Precipitation: Pour the mixture into 50 mL of ice-cold water. The thiazole product usually precipitates as a solid. 9. Filtration: Filter the solid under vacuum. Wash with cold water (


 mL) to remove TEA salts.
10. Recrystallization:  Recrystallize from hot Ethanol/DMF (9:1) if necessary.[7]

Graphviz Diagram 2: The 3-Component Workflow

MCR_Workflow Input1 Amine (R-NH2) Step1 Phase 1: Thiourea Formation (In Situ, 25°C, 30 min) Input1->Step1 Input2 Isothiocyanate (R'-NCS) Input2->Step1 Input3 This compound Step2 Phase 2: S-Alkylation (Displacement of Br) Input3->Step2  Add BCA Step1->Step2 Step3 Phase 3: Cyclization (Reflux, 2-4h) Step2->Step3  - HBr Final 2,4-Diaminothiazole-5-carboxamide Step3->Final

Caption: Step-by-step logic for the 3-Component synthesis of thiazoles using BCA.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Gum Formation Incomplete cyclization due to steric bulk.Switch solvent to DMF or Dioxane and increase temperature to 100°C.
Starting Material Remains BCA hydrolysis (loss of Br).Ensure reagents are dry. BCA is moisture sensitive; store in a desiccator.
Product is Colored (Red/Brown) Oxidation of the amine or thiourea.[6]Perform the reaction under a nitrogen (

) atmosphere.
Skin Irritation BCA exposure.STOP. Wash immediately. BCA is a potent skin irritant and sensitizer.

Safety & Handling (Critical)

This compound is structurally related to DBNPA (a commercial biocide). It possesses significant biological activity and toxicity.[8]

  • Sensitizer: It is a known skin sensitizer. Double-gloving (Nitrile) is mandatory.

  • Lachrymator: Like many

    
    -halo amides, it can irritate mucous membranes. Handle only in a fume hood.
    
  • Waste Disposal: Aqueous waste containing BCA must be treated with sodium bisulfite to quench the electrophilic bromine before disposal.

References

  • Castagnolo, D., et al. (2009).[4] "Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles." Synlett, 2009(13), 2093-2096. Link

    • Context: Establishes the foundational logic of using -halo electrophiles with thioureas for thiazole synthesis, which BCA mimics.
  • Ghozlan, S. A. S., et al. (2020).[9] "Synthesis and synthetic applications of cyanoacetamides." Arkivoc, 2020(i), 20-61. Link

    • Context: Comprehensive review of cyanoacetamide reactivity, including halogenated deriv
  • Wang, C., et al. (2020).[3][9] "K2CO3‐Promoted Ring‐Opening/Cyclization Reactions of Multi‐substituted Donor‐Acceptor Cyclopropanes with Thiourea." ChemistrySelect, 5(20), 5966-5970. Link

    • Context: Illustrates the reactivity of thiourea with electrophilic nitriles in MCRs.
  • PubChem. (n.d.). "this compound Compound Summary." National Center for Biotechnology Information. Link

    • Context: Authoritative source for physicochemical properties and safety data (GHS Classific

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Effects on 2-Bromo-2-cyanoacetamide Reaction Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Foreword

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-2-cyanoacetamide. My role as a Senior Application Scientist is not just to provide protocols, but to offer a deeper understanding of the systems you work with. The reactivity of this compound is exquisitely sensitive to its solvent environment. Misinterpreting these effects can lead to non-reproducible data, unexpected side products, and significant delays in research and development.

This guide is structured as a series of questions you might encounter during your own experiments. It is designed to be a self-validating system, explaining the causality behind each experimental choice and troubleshooting step. By understanding the "why," you can proactively design robust experiments and intelligently diagnose issues when they arise. Let's delve into the nuanced world of solvent effects on this versatile but reactive molecule.

Part 1: Foundational Concepts & Stability

This section addresses the fundamental properties of this compound and how solvent choice can dictate its stability and dominant reaction pathways.

Q1: What are the primary reaction pathways I should be concerned about with this compound, and how does the solvent play a role?

A1: this compound is a reactive molecule with two key functional groups—the bromo- and the amide—and an acidic α-proton. The primary reaction pathways are nucleophilic substitution (SN1 or SN2) at the α-carbon and hydrolysis of the amide or cyano group.

  • Nucleophilic Substitution (SN1/SN2): The solvent's polarity and proticity are critical.

    • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can facilitate an SN1-type mechanism by stabilizing the formation of a carbocation intermediate through dissociation of the bromide ion.[1] They can also act as nucleophiles themselves in solvolysis reactions.

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are less effective at solvating the leaving group (bromide) but excel at solvating cations. In the presence of a strong nucleophile, they tend to favor an SN2 mechanism.

    • Non-Polar Solvents (e.g., Toluene, Carbon Tetrachloride): Reactions are generally slower in these solvents due to poor stabilization of any charged intermediates or transition states.[2] However, they can be ideal for reactions where the stability of the starting material is paramount, as demonstrated in its synthesis.[2]

  • Hydrolysis: The presence of water, even in trace amounts in a solvent, can lead to the hydrolysis of the amide to a carboxylic acid or the cyano group. This is often accelerated by acidic or basic conditions. Studies on the base hydrolysis of the parent compound, cyanoacetamide, show that the rate is significantly affected by the composition of alcohol-water mixtures.

Q2: My this compound sample shows degradation upon storage in solution. Which solvents are best for stability?

A2: Stability is a significant concern, as the compound can be moisture-sensitive.[3]

  • Recommended for Storage: For short-term storage in solution, use dry, non-polar, aprotic solvents like halogenated hydrocarbons (e.g., chloroform, carbon tetrachloride) or aromatic hydrocarbons (e.g., benzene, toluene).[2] These solvents minimize solvolysis and hydrolysis pathways. The synthesis of this compound is successfully carried out in these media, indicating good stability of the product under these conditions.[2]

  • Solvents to Avoid for Storage: Avoid storing solutions in protic solvents (water, methanol) or solvents that may contain significant water content unless hydrolysis is the intended reaction. Also, avoid basic conditions, as this can accelerate degradation.[3]

Part 2: Troubleshooting Experimental Inconsistencies

This section provides a structured approach to diagnosing and solving common problems encountered during kinetic studies.

Q3: I am getting inconsistent and non-reproducible reaction rates. What are the likely causes?

A3: This is a classic problem in kinetics, often stemming from subtle variations in experimental conditions. Here’s a checklist of probable causes and their solutions.

Potential Cause Explanation & Troubleshooting Steps
Solvent Purity Causality: Trace amounts of water can initiate hydrolysis, while other impurities can act as catalysts or inhibitors. Solution: Always use high-purity, anhydrous solvents. If necessary, distill or pass the solvent through a drying agent (e.g., molecular sieves) immediately before use. Verify purity using techniques like GC-MS.[4]
Starting Material Purity Causality: Impurities in your this compound can introduce competing reactions. Solution: Verify the purity of your starting material using NMR, GC-MS, or melting point analysis. Recrystallize if necessary.[4]
Temperature Fluctuations Causality: Reaction rates are highly sensitive to temperature. A small change can significantly alter the rate constant. Solution: Use a thermostatically controlled water bath or reaction block to maintain a constant temperature (±0.1 °C). Always allow solutions to equilibrate to the target temperature before initiating the reaction.
Inconsistent pH Causality: The hydrolysis of haloacetamides is pH-dependent.[5] Uncontrolled pH can lead to variable rates. Solution: If the reaction is sensitive to pH, use a suitable buffer system. Ensure the buffer components do not participate in the reaction.
Atmospheric Moisture Causality: The compound can be moisture-sensitive.[3] Hygroscopic solvents can absorb water from the air during an experiment. Solution: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon), especially in dry solvents or during long reaction times.[4]

Q4: My reaction is proceeding too quickly (or too slowly) to be accurately measured by my analytical method. How can I modulate the reaction rate?

A4: Adjusting the reaction rate is crucial for accurate kinetic analysis. The solvent is one of your most powerful tools for this.

  • To Slow Down a Fast Reaction:

    • Decrease Solvent Polarity: Switch from a polar solvent (like methanol) to a less polar one (like THF or a mixture of dioxane and water). This often destabilizes charged transition states, increasing the activation energy and slowing the reaction.[6][7]

    • Switch from Protic to Aprotic: If an SN1-like pathway is dominant, changing from a protic solvent (water) to a polar aprotic solvent (acetonitrile) can slow the formation of the carbocation intermediate.

    • Lower the Temperature: Reducing the reaction temperature is a reliable way to decrease the rate.

  • To Speed Up a Slow Reaction:

    • Increase Solvent Polarity: If the transition state is more polar than the reactants, increasing solvent polarity will stabilize it and accelerate the reaction. For example, moving from pure ethanol to an ethanol/water mixture can increase the rate of reactions involving charge separation.

    • Increase the Temperature: Raising the temperature will increase the kinetic energy of the molecules, leading to a faster rate.[6] Be cautious of inducing side reactions at higher temperatures.[4]

Part 3: Experimental Design & Protocols

A robust protocol is the foundation of reliable kinetic data. This section provides a validated workflow and methodology for studying the solvent effects on this compound kinetics.

Q5: Can you provide a step-by-step protocol for a typical kinetic experiment to study solvent effects?

A5: Certainly. This protocol outlines a general method using HPLC for monitoring the disappearance of this compound. HPLC is often preferred as it allows for the separation and quantification of the starting material, products, and any potential side products.[8]

Protocol: Kinetic Analysis via HPLC

1. Preparation of Reagents and Solvents:

  • Verify the purity of this compound (>98%).
  • Use HPLC-grade solvents. If studying hydrolysis, use purified water (e.g., Milli-Q). For non-aqueous studies, use anhydrous solvents.
  • Prepare a stock solution of this compound in a suitable, inert solvent (e.g., acetonitrile) at a high concentration (e.g., 100 mM).

2. Experimental Setup:

  • Set up a jacketed reaction vessel connected to a circulating water bath to maintain a constant temperature.
  • Place a stir bar in the vessel for continuous mixing.
  • Add the desired reaction solvent (e.g., 50 mL of a 50:50 methanol/water mixture) to the vessel and allow it to equilibrate to the target temperature (e.g., 25.0 °C).

3. Reaction Initiation and Sampling:

  • At time t=0, inject a small volume of the concentrated stock solution into the reaction vessel to achieve the desired final concentration (e.g., 1 mM).
  • Immediately withdraw the first sample (t=0) and quench the reaction. Quenching can be achieved by diluting the sample into a cold mobile phase or adding a chemical quencher if necessary.
  • Continue to withdraw samples at timed intervals (e.g., 2, 5, 10, 20, 30, 60 minutes). The sampling frequency should be adjusted based on the expected reaction half-life.

4. HPLC Analysis:

  • Analyze each quenched sample by HPLC. A typical method might use a C18 column with a UV detector. The mobile phase could be an isocratic or gradient mixture of acetonitrile and water.
  • Monitor the peak area of the this compound reactant. Analytical methods for the closely related 2,2-dibromo-2-cyanoacetamide often use HPLC/DAD or GC-MS.[8][9]

5. Data Analysis:

  • Plot the natural logarithm of the reactant concentration (or peak area) versus time.
  • If the plot is linear, the reaction is first-order with respect to the reactant. The pseudo-first-order rate constant (k') is the negative of the slope.
  • Repeat the experiment in different solvents or at different temperatures to determine the effect on the rate constant.
Workflow Visualization

Below is a diagram illustrating the key stages of the kinetic analysis workflow.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Kinetic Run cluster_analysis Phase 3: Analysis P1 Verify Reagent Purity (NMR, GC-MS) P2 Prepare Anhydrous Solvents P1->P2 P3 Prepare Stock Solutions P2->P3 R1 Equilibrate Solvent in Thermostat P3->R1 R2 Initiate Reaction (t=0) R1->R2 R3 Timed Sampling & Quenching R2->R3 A1 HPLC/GC-MS Analysis R3->A1 A2 Plot ln[A] vs. Time A1->A2 A3 Calculate Rate Constant (k) A2->A3 F Final Data Interpretation A3->F Compare k across Solvents

Caption: A typical workflow for kinetic analysis of this compound.

Part 4: Data Interpretation & Advanced Concepts

Understanding what the data means is the ultimate goal of any kinetic study.

Q6: I've determined the rate constants in several different solvents. How do I quantitatively relate these changes to solvent properties?

A6: You can use Linear Solvation Energy Relationships (LSERs) to correlate your kinetic data with solvent parameters. The Kamlet-Taft equation is a well-known example that separates solvent effects into distinct components:

log(k) = log(k₀) + aα + bβ + sπ *

Where:

  • k is the rate constant in a given solvent.

  • k₀ is the rate constant in a reference solvent.

  • α is the solvent's hydrogen-bond donating ability.

  • β is the solvent's hydrogen-bond accepting ability.

  • π * is the solvent's dipolarity/polarizability.

  • a, b, s are coefficients that reveal the sensitivity of the reaction to each of these effects.

By performing a multiple linear regression of your log(k) values against the known α, β, and π* values for your solvents, you can determine the coefficients. A large positive 'a' value, for example, would suggest that the transition state is stabilized by hydrogen-bond donation from the solvent. This approach provides deep mechanistic insight into how the solvent interacts with your reacting species.[10]

Illustrative Data on Solvent Effects

The following table presents hypothetical data to illustrate how rate constants might vary with solvent properties.

SolventDielectric Constant (ε)Polarity IndexTypeHypothetical Rate Constant, k (x 10⁻⁴ s⁻¹)
Water80.110.2Polar Protic55.2
Methanol32.75.1Polar Protic12.9
Acetonitrile37.55.8Polar Aprotic3.5
Dioxane2.24.8Non-Polar Aprotic0.8

This hypothetical data illustrates a common trend where reactions involving charge separation or polar transition states are significantly faster in more polar, protic solvents.

Visualizing Solvent-Transition State Interaction

The following diagram illustrates how a polar protic solvent might stabilize a negatively charged transition state in a hypothetical SN2 reaction.

G cluster_reactants Reactants cluster_TS Transition State cluster_products Products R Nu⁻ + R-Br TS [Nu---R---Br]δ- R->TS ΔG‡ P Nu-R + Br⁻ TS->P S1 H-Solvent S1->TS H-Bonding Stabilization S2 H-Solvent S2->TS

Caption: Stabilization of a polar transition state by a protic solvent.

By carefully considering these factors, you can not only troubleshoot your experiments but also leverage solvent effects as a tool to control reaction outcomes and elucidate underlying mechanisms.

References

  • ChemRxiv. Kinetic Solvent Effects in Organic Reactions. Available at: [Link]

  • Google Patents. US3488734A - Preparation of this compound.
  • ResearchGate. Solvent Effects on Transition States and Reaction Rates. Available at: [Link]

  • Google Patents. EP0029567A1 - Preparation of cyanoacetamide and 2,2-dibromo-3-nitrilopropionamide compositions.
  • ResearchGate. Solvent effects on reaction rates. Available at: [Link]

  • ResearchGate. Dynamic Solvent Effects on Activated Chemical Reactions. II. Quantum Mechanical Effects. Available at: [Link]

  • ResearchGate. On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Available at: [Link]

  • PubChem. This compound | C3H3BrN2O | CID 263631. Available at: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 2,2-dibromo-2-cyanoacetamide. Available at: [Link]

  • ResearchGate. Synthesis, and synthetic applications of cyanoacetamides. Available at: [Link]

  • Analytice. 2,2-dibromo-2-cyanoacetamide - Analysis WATER. Available at: [Link]

  • PubMed. Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water. Available at: [Link]

  • PubMed. Formation and speciation of nine haloacetamides, an emerging class of nitrogenous DBPs, during chlorination or chloramination. Available at: [Link]

  • PMC - NIH. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Available at: [Link]

  • Analytice. 2,2-Dibromo-2-cyanoacetamide - analysis. Available at: [Link]

  • Kinetics of Base Hydrolysis of Cyano- acetamide inMethanol-Water Mixtures. Available at: [Link]

  • RSC Education. The hydrolysis of 2-bromo-2-methylpropane. Available at: [Link]

  • ResearchGate. Techniques and Methods to Monitor Chemical Reactions | Request PDF. Available at: [Link]

  • Semantic Scholar. Kinetic methods in analytical chemistry. Available at: [Link]

  • Chemistry LibreTexts. 11.4: The SN1 Reaction. Available at: [Link]

Sources

Technical Support Center: Temperature Control in the Bromination of 2-Cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,2-dibromo-2-cyanoacetamide (DBNPA), a critical biocide used in various industrial applications. This guide focuses on the pivotal role of temperature control during the bromination of 2-cyanoacetamide, a process that, while effective, is highly exothermic and requires precise management to ensure safety, yield, and purity.

This document is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into managing the thermal dynamics of this reaction, structured as a series of frequently asked questions and a practical troubleshooting guide.

Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the bromination of 2-cyanoacetamide to produce 2,2-dibromo-2-cyanoacetamide?

There is some variation in the literature, but a general consensus points to a preferred range of 10°C to 50°C .[1][2] One common method involving the oxidation of a bromide salt with chlorine gas cites a broad operational window of 10-80°C but recommends a more energy-efficient range of 20-50°C.[1] Another process, which emphasizes avoiding product degradation, specifies a stricter upper limit, stating the temperature should not exceed 40°C and is preferably maintained between 15°C and 20°C.[3]

Key Takeaway: For optimal results balancing reaction rate, energy consumption, and product stability, maintaining the reaction between 20°C and 40°C is a robust starting point.

Q2: Why is temperature control so critical for this specific reaction?

Temperature control is paramount for three primary reasons:

  • Exothermic Nature: The bromination of the active methylene group in 2-cyanoacetamide is a highly exothermic reaction.[2] Without adequate cooling and controlled reagent addition, the heat generated can accumulate, leading to a rapid temperature increase. This can cause the reaction to become too vigorous, potentially boiling the solvent and creating a dangerous pressure buildup.[1]

  • Product Stability: The desired product, 2,2-dibromo-2-cyanoacetamide, is susceptible to hydrolysis, particularly at elevated temperatures and in acidic conditions which are typical for this reaction.[3] Temperatures exceeding 40°C can significantly increase the rate of degradation, leading to lower yields and the formation of impurities.[3]

  • Selectivity and Byproduct Formation: While the primary goal is often the dibrominated product, poor temperature control can influence side reactions. In methods where bromide is generated in situ (e.g., via oxidation), excessively high temperatures can affect the rates of competing reactions, potentially leading to undesired byproducts like 2-bromo-2-chloro-2-cyanoacetamide if chloride ions are present.[1]

Q3: What are the primary factors that influence the reaction temperature?

The reaction's thermal profile is mainly influenced by:

  • Rate of Brominating Agent Addition: This is the most critical control parameter. The heat generated is directly proportional to the reaction rate. Adding the brominating agent (e.g., elemental bromine, or a system that generates it in situ like NaBr/Cl₂) too quickly will overwhelm the cooling system's capacity.[1][2]

  • Cooling System Efficiency: The reactor must be equipped with an efficient cooling system (e.g., an ice-water bath, cryostat, or jacketed reactor with chilled fluid) capable of removing the heat generated.

  • Agitation: Effective stirring is crucial for uniform heat distribution. Poor mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk solution, causing localized product degradation.

  • Concentration of Reactants: Higher concentrations will lead to a faster reaction rate and greater heat output per unit volume.

Troubleshooting Guide

This section addresses common issues encountered during the bromination process, focusing on temperature-related problems.

Issue 1: The reaction temperature is rising uncontrollably.
  • Probable Cause:

    • The rate of addition of the brominating agent is too high for the cooling system to handle.[2]

    • The cooling bath temperature is too high, or the cooling system has failed.

    • Inadequate stirring is causing a localized exotherm.

  • Immediate Solution:

    • Immediately STOP the addition of the brominating agent.

    • Ensure the cooling system is active and at the target temperature. Add more ice to the bath if necessary.

    • Increase the stirring rate to improve heat dissipation.

    • If the temperature continues to rise, prepare a quenching agent (e.g., a sodium bisulfite solution) for emergency shutdown.

  • Long-Term Prevention:

    • Recalculate and reduce the addition rate of your brominating agent. A patent describing a similar process notes that adding reagents in small, alternative portions can be beneficial for temperature control.[2]

    • Ensure your reactor is not oversized for your cooling bath's capacity. The surface-area-to-volume ratio is critical for heat transfer.

Issue 2: The reaction is very slow or appears to have stalled.
  • Probable Cause:

    • The reaction temperature is too low, significantly slowing the reaction kinetics.

    • The pH of the reaction mixture is outside the optimal range. The reaction is known to be slow at pH levels above 3.5.[2]

  • Solution:

    • Confirm the bulk reaction temperature with a calibrated thermometer.

    • If the temperature is too low (e.g., below 10°C), allow it to warm slowly towards the recommended 20-40°C range by adjusting the cooling bath.

    • Carefully check the pH of the aqueous solution. An optimal pH is between 1 and 3.5.[2] Adjust if necessary with a suitable acid.

Issue 3: The final product yield is low and/or impurities are detected.
  • Probable Cause:

    • The reaction temperature exceeded the stability threshold of the product ( > 40°C), causing degradation via hydrolysis.[3]

    • Localized hot spots due to poor mixing led to product degradation.

    • Incorrect stoichiometry or pH resulted in incomplete reaction or byproduct formation.

  • Solution:

    • Review the temperature logs from the experiment. If temperature excursions above 40°C occurred, this is the most likely cause.

    • For future runs, improve the cooling capacity and/or reduce the reagent addition rate to maintain a stable temperature within the 20-40°C window.

    • Ensure the stirring mechanism is robust and provides good vortexing throughout the reaction.

    • Verify all reagent calculations and confirm the pH was maintained within the optimal range throughout the process.

Data & Protocols
Summary of Recommended Temperature Parameters
ParameterRecommended RangeSourceRationale
General Reaction Temp. 20°C - 50°C[1]Balances reaction rate with energy efficiency.
High-Purity Process Temp. 15°C - 40°C[3]Prevents thermal degradation and hydrolysis of the product.
Exotherm Control Strategy Portion-wise or slow continuous addition of brominating agent[2]Manages the rate of heat generation from the exothermic reaction.
Diagram: Troubleshooting Temperature Excursions

A logical workflow for addressing a runaway reaction.

G start Temperature Rises Rapidly stop_addition 1. Immediately Stop Reagent Addition start->stop_addition check_cooling 2. Verify Cooling System (Add Ice/Lower Setpoint) stop_addition->check_cooling increase_stirring 3. Increase Stirring Rate check_cooling->increase_stirring temp_stabilizes Temperature Stabilizes? increase_stirring->temp_stabilizes resume_slowly Resume Addition at 50% of Original Rate temp_stabilizes->resume_slowly Yes continue_rise Temperature Still Rising temp_stabilizes->continue_rise No quench Execute Emergency Quench (e.g., add NaHSO₃ solution) continue_rise->quench G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup setup 1. Assemble Reactor & Chiller charge 2. Add Cyanoacetamide, NaBr, and Water setup->charge cool 3. Cool to 15-20°C charge->cool add_cl2 4. Start Slow Addition of Chlorine Gas cool->add_cl2 monitor 5. CRITICAL: Maintain Temp 20-40°C add_cl2->monitor complete 6. Stir for 30-60 min Post-Addition monitor->complete precipitate 7. Cool Slurry in Ice Bath complete->precipitate filtrate 8. Filter & Wash with Cold Water precipitate->filtrate dry 9. Dry Product Under Vacuum filtrate->dry end end dry->end Final Product

Caption: Experimental workflow for DBNPA synthesis.

References
  • Method for preparing 2,2-dibromo-2-cyanoacetamide. CN101993391A.
  • Method for preparing 2,2-dibromo-3-cyanoacetamide. Eureka | Patsnap. [Link]

  • Process for the preparation of 2,2-dibromo-2-cyanoacetamide. US3751444A.
  • Preparation of cyanoacetamide and 2,2-dibromo-3-nitrilopropionamide compositions. EP0029567A1.
  • Preparation of 2-bromo-2-cyanoacetamide. US3488734A.
  • On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. [Link]

  • Preparation of cyanoacetamide and 2,2-dibromo-3-nitrilopropionamide compositions. European Patent Office. [Link]

  • This compound | C3H3BrN2O | CID 263631. PubChem. [Link]

Sources

Technical Support Center: 2-Bromo-2-cyanoacetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists synthesizing 2-Bromo-2-cyanoacetamide (Monobromo-cyanoacetamide or MBCA).

Note: This guide specifically addresses the synthesis of the monobromo derivative (


). If your target is the industrial biocide DBNPA  (2,2-dibromo-3-nitrilopropionamide), please refer to the "Over-bromination" section, as DBNPA is the primary byproduct (and thermodynamic sink) of this reaction.

Status: Operational | Tier: L3 (Senior Application Scientist)

Diagnostic & Triage: What is your current failure mode?

Before adjusting parameters, identify your issue using the symptom matrix below.

SymptomProbable Root CauseImmediate Diagnostic Action
Product MP is 122–125°C Critical Error: You likely synthesized DBNPA (Dibromo), not Monobromo.Check stoichiometry. Did you use water or alcohol as solvent?
Product MP is 119–120°C Incomplete Reaction: This is the MP of the starting material (2-cyanoacetamide).Run TLC/HPLC. If single spot/peak matching SM, reaction failed to initiate.
Yellow/Orange Product Entrapped Bromine: Free

is trapped in the crystal lattice.
Wash with cold sodium bisulfite (

) solution.
Low Yield (<40%) Solubility Loss: Product is staying in the mother liquor or hydrolyzing.Check solvent polarity.[1] Monobromo is soluble in water/alcohol but insoluble in non-polar solvents.
Exotherm Runaway Dosing Rate: Bromine addition was too fast, triggering autocatalytic bromination.STOP. Cool reactor. Verify cooling capacity before restarting.[2]

The Core Challenge: Selectivity Control

The synthesis of this compound is a fight against thermodynamics. The second bromine atom adds faster than the first in polar solvents, leading to DBNPA.

The Mechanism & Pathway

The reaction proceeds via electrophilic substitution at the


-carbon. In polar media (water/methanol), the intermediate enol stabilizes, facilitating rapid double bromination. To stop at the Monobromo stage, you must alter the reaction kinetics using solvent effects.

ReactionPathway SM 2-Cyanoacetamide (Starting Material) Inter Enol Intermediate SM->Inter Tautomerization Mono This compound (TARGET) Inter->Mono + Br2 (1 eq) Solvent: Benzene/CCl4 Temp: 40-80°C Di 2,2-Dibromo-3-nitrilopropionamide (DBNPA - Impurity) Mono->Di + Br2 (Excess) Solvent: Water/Glycol FAST REACTION Di->Mono Reverse Synthesis (via Dimethylaniline)

Figure 1: Reaction pathway showing the kinetic competition between Monobromo and Dibromo formation. Note that in aqueous media, the path from Mono to Di is accelerated.

Step-by-Step Troubleshooting Protocols

Protocol A: Solving the "Dibromo" Impurity (Selectivity)

Issue: You are getting DBNPA (MP 122-125°C) instead of MBCA. Scientific Rationale: In aqueous or alcoholic solvents, the monobromo derivative remains in solution, exposing it to further bromination. In non-polar solvents, the monobromo derivative is insoluble and precipitates out, protecting it from further reaction.

Corrective Workflow:

  • Change Solvent: Switch from Water/Ethanol to Benzene , CCl4 , or Chloroform (halogenated hydrocarbons are preferred).

    • Note: While hazardous, these solvents are historically required for high selectivity (see Patent US3488734A).

  • Adjust Temperature: Heat the reaction to 40–80°C .

    • Counter-intuitive: Usually, heat promotes side reactions. Here, reflux drives the substitution but, crucially, ensures the starting material dissolves while the product precipitates upon formation.

  • Stoichiometry: Use exactly 1.0 molar equivalent of Bromine. Do not use excess "to ensure completion."

Protocol B: Solving "Starting Material" Contamination

Issue: Product MP is ~119°C, indistinguishable from starting material. Scientific Rationale: 2-cyanoacetamide and this compound have overlapping melting points. Visual inspection is useless.

Validation System:

  • Do NOT rely on Melting Point.

  • Use Elemental Analysis:

    • Starting Material: 0% Br.

    • Target (Monobromo): ~49% Br.

    • Impurity (Dibromo): ~66% Br.

  • Use HPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Methanol (Gradient).

    • Expectation: DBNPA elutes later (more hydrophobic) than Monobromo, which elutes later than Starting Material.

Protocol C: Color Purification

Issue: Product is orange/yellow. Scientific Rationale: Bromine is trapped in the crystal lattice.

Purification Step:

  • Filter the crude solid.[3]

  • Wash the filter cake with cold CCl4 or Benzene (to remove soluble impurities).

  • If color persists, wash with a dilute Sodium Bisulfite (

    
    )  solution.
    
    • 
       (Colorless).
      
  • Warning: Do not wash with water if your yield is low; the product is slightly soluble in water.

Frequently Asked Questions (FAQs)

Q: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine? A: Yes. Using NBS in a polar aprotic solvent (like DMF) can yield the monobromo derivative. However, atom economy is lower, and removing succinimide requires aqueous workup, which risks hydrolysis. Liquid bromine in a non-polar solvent is the preferred industrial route for isolation.

Q: Why is the reaction mixture fuming? A: The reaction generates HBr gas as a byproduct (


).
  • Action: You must use a scrubber (NaOH trap) connected to the reactor vent. Ensure the HBr does not flow back into the reactor, as high acid concentration can hydrolyze the nitrile group (

    
    ).
    

Q: My product turned into a sticky gum. What happened? A: You likely have a mixture of Starting Material, Monobromo, and Dibromo. This eutectic mixture often depresses the melting point significantly, resulting in a gum.

  • Fix: Recrystallize from hot Ethanol .

    • Dissolve in minimum hot ethanol (95%).

    • Cool slowly.[3]

    • Monobromo crystallizes; impurities often stay in the mother liquor.

Safety & Handling (Critical)

HazardDescriptionMitigation
Bromine (

)
Highly corrosive, causes severe skin burns and respiratory damage.Use only in a fume hood. Wear Viton gloves. Keep Sodium Thiosulfate solution nearby for spills.
HBr Gas Corrosive gas generated during synthesis.Scrubbing system required.[1] Do not inhale.
Cyanide Risk The molecule contains a cyano group.[1][2][4][5][6][7]Avoid strong acids/bases at high temps which could theoretically release HCN (though hydrolysis to amide/acid is more likely).
Neurotoxicity Acrylamide derivatives can be neurotoxic.Handle the solid powder with a dust mask/respirator (N95/P3).

References

  • Preparation of this compound. US Patent 3,488,734. Dow Chemical Co. (1970). Describes the critical use of non-polar solvents to achieve mono-selectivity.

  • 2,2-Dibromo-3-nitrilopropionamide (DBNPA). National Center for Biotechnology Information (PubChem). Provides physicochemical properties for the over-brominated impurity.

  • Synthesis of 2-bromoacetamide.BenchChem. Provides general protocols for

    
    -bromination of acetamides, relevant for mechanistic understanding. 
    
  • Cyanoacetamide Synthesis. Organic Syntheses, Coll. Vol. 1, p.179 (1941). Baseline data for the starting material.

Sources

Technical Support Center: HPLC Analysis of 2-Bromo-2-cyanoacetamide (DBNPA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Impurity Profiling & Method Troubleshooting Ticket ID: DBNPA-HPLC-001 Lead Scientist: Dr. Aris Thorne, Senior Application Specialist

Introduction: The Instability Paradox

Welcome to the technical support hub for 2,2-Dibromo-3-nitrilopropionamide (DBNPA) .

The Core Challenge: DBNPA is a potent biocide precisely because it is chemically unstable. It is an electrophilic agent designed to react rapidly with nucleophiles and hydrolyze in aqueous environments. For an analytical chemist, this is a nightmare: the molecule effectively tries to destroy itself during the analysis.

This guide moves beyond standard protocols to address the specific physicochemical behaviors of DBNPA, ensuring you distinguish between process impurities and analytical artifacts.

Module 1: The "Golden Standard" Method

You cannot use a generic gradient for DBNPA. The method must be acid-locked to prevent on-column hydrolysis.

Recommended Chromatographic Conditions
ParameterSpecificationTechnical Rationale (Causality)
Stationary Phase C18 (End-capped), 3-5 µm, 150 x 4.6 mmHigh carbon load is preferred to retain the polar Cyanoacetamide (CAM) precursor while separating the hydrophobic DBNPA.
Mobile Phase A 0.1% Formic Acid or 10mM Phosphate Buffer (pH 3.0)CRITICAL: DBNPA hydrolysis half-life drops from hours to minutes as pH rises above 6.0. You must buffer < pH 4.0.
Mobile Phase B Acetonitrile (HPLC Grade)Methanol can sometimes act as a nucleophile under high pressure/temp; ACN is more inert.
Gradient 5% B to 60% B over 15 minStarts low to capture CAM (very polar); ramps up to elute DBNPA and the less polar DBAN.
Detection UV @ 210-220 nmThe cyano/amide groups have weak absorbance. 254 nm is often too insensitive for trace impurities.
Temperature 25°C (Column), 4°C (Autosampler) MANDATORY: Ambient temperature in the autosampler will lead to significant degradation of the sample over a 12-hour sequence.

Module 2: Impurity Identification Guide

Distinguishing between synthesis byproducts and degradation products is vital for process control.

The Impurity Matrix
CompoundAbbr.OriginRelative Retention (Approx)
Cyanoacetamide CAMPrecursor / Hydrolysis Product0.2 - 0.3 (Elutes very early)
Monobromo-2-cyanoacetamide MBNPADegradant (Debromination)0.6 - 0.7
2,2-Dibromo-3-nitrilopropionamide DBNPA Target Analyte 1.00
Dibromoacetonitrile DBANHydrolysis Byproduct1.2 - 1.4 (More hydrophobic)
Visualizing the Degradation Pathway

Understanding the chemistry helps you identify where the impurity came from.

DBNPA_Degradation cluster_conditions Critical Control Point DBNPA DBNPA (Target) MBNPA MBNPA (Monobromo) DBNPA->MBNPA Debromination (Nucleophilic attack) DBAN Dibromoacetonitrile (Toxic Byproduct) DBNPA->DBAN Hydrolysis (pH > 6) CAM Cyanoacetamide (Precursor) MBNPA->CAM Further Reduction Oxalic Oxalic Acid (Final Sink) CAM->Oxalic Total Hydrolysis

Figure 1: The degradation cascade of DBNPA. Note that DBAN formation is favored by hydrolysis, while MBNPA is favored by reduction/nucleophilic attack.

Module 3: Troubleshooting & FAQs

Q1: I see a "Ghost Peak" appearing at RRT 0.6 that grows with every injection. What is happening?

Diagnosis: This is likely MBNPA (Monobromo-2-cyanoacetamide) , and it indicates your sample is degrading in the vial.

  • The Cause: DBNPA is reacting with impurities in your solvent or the vial surface.

  • The Fix:

    • Check Solvent Quality: Ensure water is 18.2 MΩ and ACN is fresh. Old ACN can contain amines that react with DBNPA.

    • Acidify the Diluent: Do not dissolve DBNPA in pure water. Use the mobile phase (e.g., 0.1% Formic Acid in Water/ACN 90:10) as the diluent.

    • Amber Glass: DBNPA is light-sensitive. Use amber vials.

Q2: My Cyanoacetamide (CAM) peak is eluting in the void volume (t0). How do I retain it?

Diagnosis: CAM is extremely polar and small, making it difficult to retain on standard C18 columns.

  • The Fix:

    • Lower %B Start: Start your gradient at 0-2% Organic.

    • Ion Pairing (Advanced): Add 5mM Hexanesulfonic acid to the mobile phase. This creates a transient neutral complex with the amine group, increasing retention. Note: This requires a dedicated column.

    • Switch Column: Use a "Aq" type C18 (compatible with 100% aqueous phase) or a HILIC column for specific polar impurity analysis.

Q3: The DBNPA peak shows severe tailing (Tailing Factor > 2.0).

Diagnosis: Silanol interactions or column overload.

  • The Fix:

    • Buffer Concentration: Increase phosphate buffer concentration to 25-50mM to suppress silanol activity.

    • pH Check: Ensure pH is < 4.0. At neutral pH, the amide functionality can interact strongly with residual silanols.

Q4: I cannot detect Dibromoacetonitrile (DBAN) even when spiked.

Diagnosis: DBAN has a very poor UV response compared to the amide structure of DBNPA.

  • The Fix:

    • Wavelength: Ensure you are monitoring at 200-210 nm .

    • Refractive Index (RI): If UV fails and concentrations are high (process streams), use an RI detector (isocratic mode only).

    • Confirmation: DBAN is volatile. GC-ECD (Electron Capture Detection) is actually the preferred method for DBAN quantitation, not HPLC.

Module 4: Workflow Logic Tree

Use this decision matrix to diagnose baseline issues.

Troubleshooting_Logic Start Start Troubleshooting Check_pH Is Mobile Phase pH < 4.0? Start->Check_pH Adjust_pH Adjust pH to 3.0 (Use Formic/Phosphate) Check_pH->Adjust_pH No Check_Ghost Are Ghost Peaks appearing? Check_pH->Check_Ghost Yes Check_Temp Is Autosampler at 4°C? Check_Ghost->Check_Temp Yes Check_Res Poor Resolution of CAM? Check_Ghost->Check_Res No Cool_Down Set Temp to 4°C Re-prep samples Check_Temp->Cool_Down No Check_Solvent Is Diluent Acidic? Check_Temp->Check_Solvent Yes Acidify Match Diluent to Mobile Phase A Check_Solvent->Acidify No Change_Col Use High-Aqueous C18 or HILIC Check_Res->Change_Col Yes

Figure 2: Step-by-step logic for isolating instability and resolution errors.

References

  • United States Environmental Protection Agency (EPA). (1994). R.E.D. Facts: 2,2-Dibromo-3-nitrilopropionamide (DBNPA).[1][2][3][4] EPA-738-F-94-008. Link

  • Blanchard, L. A., et al. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Journal of Industrial Microbiology and Biotechnology. Link

  • Exner, J. H., et al. (1973). Rates and Products of Decomposition of 2,2-Dibromo-3-nitrilopropionamide.[3][4] Journal of Agricultural and Food Chemistry, 21(5), 838–842. Link

  • SIELC Technologies. (n.d.). HPLC Separation of 2-Cyanoacetamide.[5] Application Note. Link

Sources

Technical Support Center: Solubilization Strategies for 2-Bromo-2-cyanoacetamide (BCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-2-cyanoacetamide (BCA) presents a classic "solubility paradox" in polar solvents. While technically soluble in polar organic media, users often report "insolubility" due to two distinct failure modes: kinetic saturation in water (true insolubility) or hydrolytic degradation (apparent insolubility due to precipitation of byproducts).[1][2]

This guide provides a validated protocol to distinguish between these issues and solubilize BCA effectively for bioassays and formulation.

Part 1: The Solubility Matrix

BCA is an electrophilic alpha-haloacetamide.[1][2] Its solubility is governed by the competition between its polar amide/nitrile groups and the lipophilic bromine atom.[1][2]

Table 1: Solubility Profile & Stability Risks

Solvent SystemSolubility RatingStability ProfileRecommendation
Water (pH 7) Low (< 15 g/L)Poor. Rapid hydrolysis to bromide/ammonia.[1][2]Avoid as primary solvent.[2] Use as diluent only.
Water (pH 4-5) LowModerate. Acid stabilizes the amide bond.[1][2]Recommended as the final aqueous phase.[2]
Ethanol / Methanol High (> 50 g/L)Good.[2] Potential for slow solvolysis.[1][2]Excellent for stock solutions.[2]
DMSO Very HighCaution. Exothermic reaction risk upon storage.[2]Use for immediate bioassays only.
PEG-400 / Propylene Glycol HighExcellent. High viscosity stabilizes the molecule.[1][2]Best Practice for stable concentrates.

Critical Warning: Never attempt to dissolve BCA in alkaline water (pH > 7.5).[2] The compound undergoes rapid nucleophilic attack by hydroxide ions, causing degradation and the release of toxic cyanogen/bromine species.[1][2]

Part 2: The "Acidified Cosolvent" Protocol

To overcome insolubility in aqueous-based experiments, do not add BCA powder directly to water.[1][2] Use this Self-Validating Protocol to ensure both solubility and stability.

Materials:
  • BCA Powder (High Purity)[1][2]

  • Primary Carrier: Polyethylene Glycol 400 (PEG-400) or Ethanol[1][2]

  • Aqueous Diluent: Phosphate or Citrate Buffer (adjusted to pH 4.5 - 5.0)[1][2]

Step-by-Step Workflow:
  • Preparation of Stock (The Solvate Phase):

    • Weigh BCA into a glass vial.[1][2]

    • Add PEG-400 or Ethanol to achieve a concentration 100x higher than your final target.[1][2]

    • Why: This overcomes the lattice energy of the crystal using a solvent that matches its polarity without triggering hydrolysis.[1][2]

    • Validation: Solution must be crystal-clear and colorless.

  • Preparation of Aqueous Phase (The Stabilization Phase):

    • Prepare your water or buffer.[1][2][3]

    • Crucial Step: Adjust pH to 4.0–5.0 using dilute Acetic Acid or HCl.[1][2]

    • Why: BCA is most stable in slightly acidic conditions.[1][2] Neutral/Basic pH accelerates the "insolubility" (precipitation) caused by degradation.[1][2]

  • The Mixing (Kinetic Control):

    • Place the Aqueous Phase on a magnetic stirrer (moderate speed).[1][2]

    • Add the Stock Solution dropwise into the vortex.[1][2]

    • Why: Slow addition prevents local supersaturation and "crashing out" of the solid.[1][2]

Part 3: Diagnostic Troubleshooting (Visual Logic)

Use the following decision tree to diagnose why your BCA preparation is failing.

BCA_Troubleshooting Start Issue: BCA 'Won't Dissolve' SolventCheck Primary Solvent Used? Start->SolventCheck WaterDirect Directly into Water SolventCheck->WaterDirect Yes OrganicStock Dissolved in PEG/EtOH first SolventCheck->OrganicStock No PrecipitateType Observe the Precipitate WaterDirect->PrecipitateType OrganicStock->PrecipitateType Still precipitating? WhiteCrystals White Crystals/Powder PrecipitateType->WhiteCrystals YellowBrown Yellow/Brown Sludge PrecipitateType->YellowBrown Diagnosis1 Diagnosis: True Insolubility (Kinetic Saturation) WhiteCrystals->Diagnosis1 Diagnosis2 Diagnosis: Chemical Degradation (Hydrolysis) YellowBrown->Diagnosis2 Action1 Action: Switch to PEG-400 cosolvent system. Diagnosis1->Action1 Action2 Action: Check pH. Acidify to pH 4-5. Diagnosis2->Action2

Figure 1: Diagnostic logic for distinguishing between solubility limits (White Crystals) and chemical instability (Yellow/Brown Sludge).

Part 4: Frequently Asked Questions (FAQs)

Q1: I dissolved BCA in DMSO, and it turned yellow after 24 hours. Is it still usable? A: No. A yellow or brown color indicates the liberation of free bromine or degradation into colored byproducts.[1][2] While BCA is soluble in DMSO, it can react over time.[1][2]

  • Fix: Prepare DMSO stocks immediately before use (fresh daily) or switch to PEG-400 , which is chemically inert toward the haloacetamide group.[1][2]

Q2: Can I heat the water to speed up dissolution? A: Proceed with extreme caution. While heat increases solubility, it exponentially increases the rate of hydrolysis (degradation).[1][2]

  • Limit: Do not exceed 40°C. If heat is required, heat the organic stock (PEG/Ethanol) gently, not the aqueous phase.[1][2]

Q3: My buffer is at pH 7.4 (PBS). Why is the compound precipitating? A: At pH 7.4, BCA has a half-life of only a few hours.[1][2] The "precipitate" you see is likely not the original BCA, but degradation products formed by the attack of the hydroxide/phosphate ions.[1][2]

  • Fix: If your biological target allows, lower the pH to 6.[1][2]0. If you must work at 7.4, add the BCA stock to the buffer immediately before the assay starts.[1][2]

Q4: Why does the protocol recommend PEG-400 over Ethanol? A: Ethanol is volatile.[1][2] If you are running long-term experiments (e.g., 24h MIC assays), ethanol evaporation can change the concentration or cause the compound to crash out.[1][2] PEG-400 is non-volatile and maintains the "solvating cage" around the BCA molecule in aqueous dilution.[1][2]

References
  • ChemicalBook. (2024).[1][2] 2,2-Dibromo-2-cyanoacetamide (DBNPA) and this compound Solubility Properties.[1][2][4]Link[2]

  • PubChem. (2024).[1][2] this compound Compound Summary (CID 263631).[1][2][5] National Library of Medicine.[1][2] Link[2]

  • European Chemicals Agency (ECHA). (2023).[1][2] Registration Dossier: 2,2-dibromo-2-cyanoacetamide (Stability and Hydrolysis).[1][2]Link[2]

  • Exner, O. (1965).[1][2] Acidity and hydrolysis of alpha-haloacetamides.[1][2] Collection of Czechoslovak Chemical Communications.[1][2] (Contextual grounding for amide hydrolysis mechanisms).

Sources

Technical Support Center: Optimization of Catalyst and Reaction Conditions for 2-Bromo-2-cyanoacetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-2-cyanoacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions for the selective synthesis of this important chemical intermediate. Here, we will delve into the critical parameters that influence the reaction, troubleshoot common issues, and provide detailed protocols to enhance your experimental success.

The synthesis of this compound presents a unique challenge in selectively introducing a single bromine atom to the α-carbon of 2-cyanoacetamide, while avoiding the formation of the dibrominated byproduct, 2,2-dibromo-2-cyanoacetamide. While traditional catalysts in the metallic sense are not typically employed, the optimization of reagents, solvents, and reaction conditions is paramount to "catalyzing" the desired selective outcome. This guide will address these factors as the core of the optimization process.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing this compound?

The primary challenge is controlling the selectivity of the bromination reaction. Direct bromination of 2-cyanoacetamide can readily lead to the formation of 2,2-dibromo-2-cyanoacetamide as a significant byproduct.[1] Achieving a high yield of the mono-brominated product requires careful control over the reaction conditions.

Q2: What are the recommended brominating agents for this synthesis?

While elemental bromine (Br₂) is a common brominating agent, its high reactivity can favor the formation of the dibrominated product.[1] N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that is often preferred for mono-bromination reactions. The choice of brominating agent will significantly impact the reaction's selectivity and yield.

Q3: How does the choice of solvent affect the reaction outcome?

The solvent plays a critical role in the selectivity of the bromination. Protic solvents like water or glacial acetic acid have been shown to yield mixtures of dibromo cyanoacetamide and unreacted starting material, or other side products.[1] Non-polar, aprotic solvents such as carbon tetrachloride, benzene, or other halogenated hydrocarbons are preferred as they can facilitate the selective mono-bromination.[1]

Q4: What is the optimal temperature for the synthesis of this compound?

The optimal reaction temperature is dependent on the solvent and brominating agent used. For direct bromination with Br₂ in a solvent like carbon tetrachloride, the reaction is often carried out at the reflux temperature of the solvent (e.g., 76°C for CCl₄).[1] Maintaining a consistent temperature is crucial for controlling the reaction rate and minimizing side reactions.

Q5: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material (2-cyanoacetamide) and the formation of the desired product and any byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Over-bromination: Formation of 2,2-dibromo-2-cyanoacetamide.[1] - Incomplete Reaction: Insufficient reaction time or inefficient mixing. - Side Reactions: Hydrolysis of the amide or nitrile groups, particularly in the presence of moisture or acidic/basic impurities.- Use a milder brominating agent like N-Bromosuccinimide. - Carefully control the stoichiometry of the brominating agent (use approximately one mole equivalent).[1] - Monitor the reaction by TLC or HPLC to ensure completion. - Ensure all reagents and solvents are dry.
Formation of Significant Amounts of 2,2-dibromo-2-cyanoacetamide - Highly Reactive Brominating Agent: Using elemental bromine under harsh conditions. - Incorrect Solvent Choice: Using protic solvents like water or acetic acid.[1] - High Reaction Temperature: Elevated temperatures can increase the rate of the second bromination.- Switch to a more selective brominating agent (e.g., N-Bromosuccinimide). - Use a non-polar, aprotic solvent such as carbon tetrachloride or benzene.[1] - Optimize the reaction temperature; consider running the reaction at a lower temperature for a longer duration.
Product is Difficult to Purify - Presence of Multiple Byproducts: Resulting from poor reaction control. - Oily or Discolored Product: Potential decomposition of the product at elevated temperatures.- Optimize the reaction conditions to improve selectivity and minimize byproduct formation. - Recrystallization from a suitable solvent, such as absolute alcohol or methanol, can be effective for purification.[1] - For thermally sensitive products, consider purification methods like column chromatography at room temperature.
Inconsistent Results Between Batches - Variability in Reagent Quality: Purity of 2-cyanoacetamide or brominating agent. - Inconsistent Reaction Conditions: Fluctuations in temperature, reaction time, or mixing efficiency. - Presence of Moisture: Water can lead to hydrolysis and other side reactions.- Use reagents of high purity and from a consistent source. - Standardize all reaction parameters and ensure they are carefully controlled in each run. - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Selective Mono-bromination using Bromine in Carbon Tetrachloride

This protocol is based on the principle of direct bromination in a non-polar solvent to favor the formation of the mono-brominated product.[1]

Materials:

  • 2-Cyanoacetamide

  • Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Set up a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • In the flask, prepare a slurry of 2-cyanoacetamide in anhydrous carbon tetrachloride. A sufficient amount of solvent should be used to ensure the mixture is easily stirrable.[1]

  • Heat the slurry to reflux temperature (approximately 76°C) with vigorous stirring.[1]

  • Slowly add one molar equivalent of bromine, dissolved in a small amount of carbon tetrachloride, to the refluxing mixture through the dropping funnel over several hours.

  • After the addition is complete, continue to reflux the mixture until the reaction is substantially complete, as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature. The crude product may precipitate out of the solution.

  • Collect the crude product by vacuum filtration.

  • The filtrate may contain the dibrominated byproduct.[1]

  • Purify the crude this compound by recrystallization from a suitable solvent like absolute alcohol.[1]

Visualizations

Reaction Pathway

ReactionPathway 2-Cyanoacetamide 2-Cyanoacetamide This compound This compound 2-Cyanoacetamide->this compound + Br₂ (1 eq) - HBr 2,2-Dibromo-2-cyanoacetamide 2,2-Dibromo-2-cyanoacetamide This compound->2,2-Dibromo-2-cyanoacetamide + Br₂ - HBr

Caption: Simplified reaction pathway for the bromination of 2-cyanoacetamide.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Impure Product check_byproducts Analyze reaction mixture for byproducts (TLC, HPLC, NMR) start->check_byproducts is_dibromo High levels of 2,2-dibromo -2-cyanoacetamide? check_byproducts->is_dibromo is_starting_material High levels of unreacted starting material? is_dibromo->is_starting_material No optimize_selectivity Optimize for Selectivity: - Use milder brominating agent (NBS) - Use non-polar aprotic solvent - Lower reaction temperature is_dibromo->optimize_selectivity Yes optimize_conversion Optimize for Conversion: - Increase reaction time - Ensure efficient mixing - Check reagent stoichiometry is_starting_material->optimize_conversion Yes purification_issues Address Purification: - Recrystallize from appropriate solvent - Consider column chromatography is_starting_material->purification_issues No end Improved Yield and Purity optimize_selectivity->end optimize_conversion->end purification_issues->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Burk, G. A. (1969). Preparation of this compound. U.S. Patent No. 3,488,734. Washington, DC: U.S.

Sources

scale-up considerations for 2-Bromo-2-cyanoacetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support resource for researchers, scientists, and professionals in drug development, this guide provides in-depth troubleshooting and frequently asked questions for the synthesis and scale-up of 2-Bromo-2-cyanoacetamide. As a Senior Application Scientist, my goal is to equip you with the necessary insights to navigate the complexities of this chemical process, ensuring both safety and success in your experimental endeavors.

Technical Overview: The Synthesis of this compound

The synthesis of this compound is a critical process for the creation of various pharmaceutical intermediates. The most common and direct route involves the electrophilic substitution of bromine on the alpha-carbon of 2-cyanoacetamide. While seemingly straightforward, this reaction is nuanced, with success being highly dependent on the careful control of reaction conditions to favor the desired mono-brominated product and minimize the formation of impurities.

The primary challenge in this synthesis is preventing the formation of the di-substituted byproduct, 2,2-dibromo-2-cyanoacetamide.[1] The choice of solvent plays a pivotal role in steering the reaction towards the desired product.[1] Solvents in which both the starting material and the mono-brominated product are sparingly soluble are preferred, as this helps to prevent further bromination.[1]

This guide will delve into the common issues encountered during this synthesis, providing practical, evidence-based solutions to overcome them.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is producing a significant amount of 2,2-dibromo-2-cyanoacetamide as a byproduct. How can I improve the selectivity for the mono-brominated product?

Answer:

The formation of 2,2-dibromo-2-cyanoacetamide is the most common side reaction in this synthesis.[1] The key to minimizing this impurity lies in controlling the reaction environment. Here are several factors to consider:

  • Solvent Selection: The choice of solvent is critical. The use of non-polar, aprotic solvents such as halogenated hydrocarbons (e.g., carbon tetrachloride, chloroform) or benzene is highly recommended.[1] In these solvents, both the starting 2-cyanoacetamide and the desired this compound product have low solubility.[1] This low solubility of the mono-brominated product causes it to precipitate out of the reaction mixture as it is formed, thereby protecting it from further reaction with bromine.[1] Conversely, polar solvents like water, dioxane, or glacial acetic acid should be avoided as they can lead to the formation of the dibromo-adduct or other unwanted byproducts like bromomalonamide.[1]

  • Stoichiometry and Bromine Addition: Ensure that you are using a strict 1:1 molar ratio of 2-cyanoacetamide to bromine. A slow, dropwise addition of bromine to the reaction mixture is crucial. This helps to maintain a low concentration of bromine in the reactor at any given time, which disfavors the second bromination step.

  • Temperature Control: The reaction should be conducted within a specific temperature range, typically between 40-100°C.[1] Lower temperatures can slow down the reaction rate, while excessively high temperatures may promote side reactions. It is important to monitor and control the internal temperature of the reactor, especially during the exothermic addition of bromine.

Question 2: The reaction mixture has solidified, making it difficult to stir and process. What is causing this and how can I prevent it?

Answer:

Solidification of the reaction mixture is a known issue, particularly during scale-up.[1] This occurs because the this compound product is a solid and has low solubility in the recommended solvents.[1] As the reaction progresses, the product precipitates, and at high concentrations, this can lead to the entire reaction mass becoming a thick, difficult-to-stir slurry or even a solid block.

To mitigate this, consider the following:

  • Solvent Volume: Increasing the volume of the solvent can help to keep the product suspended and the mixture stirrable. While this may slightly decrease the reaction rate, it is often a necessary trade-off for processability, especially at a larger scale.

  • Agitation: Ensure that your reactor is equipped with a robust agitation system capable of handling slurries. An overhead stirrer with a powerful motor and a suitable impeller design (e.g., anchor or turbine) is recommended over a simple magnetic stir bar for larger volumes.

  • Reaction Temperature: Operating at the higher end of the recommended temperature range (around 80-100°C) can sometimes help to increase the solubility of the product slightly, which may alleviate the solidification issue.[1] However, this must be balanced against the potential for increased side reactions.

Question 3: My final product is off-color (e.g., yellow or brown). How can I obtain a purer, white product?

Answer:

An off-color product is typically indicative of residual impurities. These can include unreacted bromine, colored byproducts, or degradation products. The following purification steps can be employed:

  • Recrystallization: This is a highly effective method for purifying the crude product. Suitable solvents for recrystallization include methanol, ethanol, or acetone.[1] The general procedure involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.[2] If colored impurities are persistent, a small amount of activated carbon can be added to the hot solution before filtering to adsorb them.

  • Washing: Before recrystallization, washing the filtered crude product with a small amount of a cold, non-polar solvent in which the product is insoluble (like cold petroleum ether) can help to remove residual bromine and other soluble impurities.[2]

Question 4: What are the primary safety concerns when scaling up this synthesis, and what precautions should be taken?

Answer:

The synthesis of this compound involves several significant safety hazards that become more pronounced at a larger scale. While specific data for the mono-bromo compound is limited, the closely related 2,2-dibromo-2-cyanoacetamide (DBNPA) is known to be highly toxic.[3][4] It is prudent to assume that this compound shares some of these hazardous properties.

Key safety considerations include:

  • Toxicity: DBNPA is fatal if inhaled and toxic if swallowed.[3] Therefore, it is essential to handle this compound in a well-ventilated fume hood or a glove box. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.[4] For larger-scale operations, respiratory protection may be necessary.[4]

  • Corrosivity: Bromine is highly corrosive and will cause severe burns upon contact with skin. The reaction also produces hydrogen bromide (HBr) as a byproduct, which is also corrosive. All additions and transfers of bromine should be done with extreme care, using appropriate materials of construction (e.g., glass, Teflon).

  • Exothermic Reaction: The bromination reaction is exothermic. On a larger scale, the heat generated can be significant and must be carefully managed to prevent a runaway reaction. The reactor should be equipped with a cooling system (e.g., a cooling jacket) and the addition of bromine should be slow and controlled, with continuous monitoring of the internal temperature.

  • Waste Disposal: The reaction generates hazardous waste, including brominated organic compounds and acidic byproducts. All waste streams must be handled and disposed of in accordance with local environmental regulations.

Frequently Asked Questions (FAQs)

Q: What is the role of the cyano group in this reaction?

A: The cyano group (-CN) is an electron-withdrawing group. It, along with the adjacent carbonyl group of the amide, activates the alpha-carbon, making the attached hydrogen atoms acidic and susceptible to removal. This facilitates the formation of an enolate or a similar reactive intermediate that can then be attacked by the electrophilic bromine.

Q: Can I use N-bromosuccinimide (NBS) as the brominating agent instead of elemental bromine?

A: Yes, N-bromosuccinimide (NBS) can be used as a brominating agent for this transformation and is mentioned as a known method of synthesis.[1] NBS is often preferred in a laboratory setting as it is a solid and easier to handle than liquid bromine. The reaction with NBS is typically initiated by a radical initiator (like AIBN) or light and is often carried out in a non-polar solvent like carbon tetrachloride.

Q: How can I monitor the progress of the reaction?

A: The progress of the reaction can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): This is a quick and effective way to qualitatively track the disappearance of the starting material (2-cyanoacetamide) and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used for more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting material, product, and byproducts.

Q: What are the expected physical properties of this compound?

A: Based on available data, this compound is a crystalline solid.[1] The melting point of the purified compound is reported to be around 113-114°C.[1] It is described as cream-colored needle-like crystals when pure.[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on the methods described in the scientific literature.[1]

Materials:

  • 2-Cyanoacetamide

  • Bromine

  • Carbon Tetrachloride (or another suitable halogenated hydrocarbon)

  • Methanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Overhead stirrer

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

Procedure:

  • In a three-necked round-bottom flask equipped with an overhead stirrer, a reflux condenser, and a dropping funnel, add 2-cyanoacetamide (1.0 mole equivalent) and carbon tetrachloride.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add bromine (1.0 mole equivalent) dropwise from the dropping funnel over a period of several hours. The rate of addition should be controlled to maintain a gentle reflux and to prevent a buildup of unreacted bromine.

  • After the addition is complete, continue to stir the mixture at reflux until the reaction is complete (monitor by TLC or other suitable analytical method).

  • Cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Collect the crude product by vacuum filtration and wash it with a small amount of cold carbon tetrachloride.

Purification by Recrystallization
  • Transfer the crude this compound to a clean Erlenmeyer flask.

  • Add a minimum amount of hot methanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Data Presentation

Table 1: Influence of Solvent on the Synthesis of this compound

SolventProduct OutcomeReference
Halogenated Hydrocarbons (e.g., CCl₄, CHCl₃)Good yields of this compound[1]
Benzene and lower alkylated benzenesGood yields of this compound[1]
WaterMixture of dibromo-cyanoacetamide and unreacted starting material[1]
DioxaneNo isolable this compound[1]
Glacial Acetic AcidFormation of bromomalonamide[1]

Visualizations

Reaction_Mechanism cluster_main Main Reaction Pathway cluster_side Side Reaction 2-Cyanoacetamide 2-Cyanoacetamide Enolate_Intermediate Enolate_Intermediate 2-Cyanoacetamide->Enolate_Intermediate -H+ This compound This compound Enolate_Intermediate->this compound +Br2 -Br- Dibromo_Intermediate Dibromo_Intermediate This compound->Dibromo_Intermediate -H+ 2,2-Dibromo-2-cyanoacetamide 2,2-Dibromo-2-cyanoacetamide Dibromo_Intermediate->2,2-Dibromo-2-cyanoacetamide +Br2 -Br-

Caption: Reaction pathway for the synthesis of this compound and the formation of the dibromo byproduct.

Troubleshooting_Workflow Start Start Problem_Identification Problem_Identification Start->Problem_Identification Low_Yield Low_Yield Problem_Identification->Low_Yield Low Yield High_Dibromo_Impurity High_Dibromo_Impurity Problem_Identification->High_Dibromo_Impurity High Impurity Reaction_Solidified Reaction_Solidified Problem_Identification->Reaction_Solidified Solidification Check_Temp Check_Temp Low_Yield->Check_Temp Check_Solvent Check_Solvent High_Dibromo_Impurity->Check_Solvent Increase_Solvent_Vol Increase_Solvent_Vol Reaction_Solidified->Increase_Solvent_Vol End End Check_Temp->End Temp OK Adjust Temperature Adjust Temperature Check_Temp->Adjust Temperature Temp Not OK Slow_Br2_Addition Slow_Br2_Addition Check_Solvent->Slow_Br2_Addition Solvent OK Change Solvent Change Solvent Check_Solvent->Change Solvent Solvent Not OK Improve_Agitation Improve_Agitation Increase_Solvent_Vol->Improve_Agitation Improve_Agitation->End Slow_Br2_Addition->End Adjust Temperature->End Change Solvent->End

Caption: A decision-making workflow for troubleshooting common issues in the synthesis.

References

  • Burk, G. A. (1970). Preparation of this compound. U.S. Patent No. 3,488,734. Washington, DC: U.S.
  • CN101993391A - Method for preparing 2,2-dibromo-2-cyanoacetamide - Google Patents. (n.d.).
  • 2,2-dibromo- 2-cyanoacetamide; [DBNPA] - Substance Information - ECHA. (n.d.). Retrieved February 8, 2026, from [Link]

  • On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds - ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]

  • Salem, R. H., & Berg, L. D. (1973). Process for the preparation of 2,2-dibromo-2-cyanoacetamide. U.S. Patent No. 3,751,444. Washington, DC: U.S.
  • Preparation of cyanoacetamide and 2,2-dibromo-3-nitrilopropionamide compositions - European Patent Office. (n.d.). Retrieved February 8, 2026, from [Link]

  • Acetamide, 2,2-dibromo-2-cyano-: Human health tier II assessment CAS Number: 10222-01-2 Preface - Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, November 25). Retrieved February 8, 2026, from [Link]

  • cyanoacetamide - Organic Syntheses Procedure. (n.d.). Retrieved February 8, 2026, from [Link]

  • Method for preparing 2,2-dibromo-3-cyanoacetamide - Eureka | Patsnap. (n.d.).

Sources

Technical Support Center: Managing Exothermic Reactions with 2-Bromo-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Thermodynamic Control & Safety Protocols for


-Haloacetamide Electrophiles
Executive Summary

2-Bromo-2-cyanoacetamide (BCA) is a high-energy electrophile utilized widely in bioconjugation (e.g., Antibody-Drug Conjugates) and as a biocide precursor.[1][2][3][4] Its utility stems from the electron-withdrawing cyano group adjacent to the


-carbon, which activates the bromine for nucleophilic displacement.

However, this same activation energy creates significant thermodynamic risks. Users frequently encounter unexpected exotherms during hydrolysis (pH drift) , thiol conjugation , and oxidative quenching . This guide addresses these specific thermodynamic events.

Module 1: Thermal Stability & Storage (The Passive Exotherm)
Q: My BCA solids are clumping and the container feels warm. Is this normal?

A: No. This indicates the onset of autocatalytic decomposition.

The Mechanism: BCA is thermally labile. While the pure substance has a theoretical melting point/decomposition onset often cited >100°C, the presence of trace moisture or impurities (bases) lowers this barrier significantly. Decomposition releases hydrogen bromide (HBr), which autocatalyzes further degradation, generating heat.

Troubleshooting Protocol:

  • Immediate Action: Move the container to a fume hood. Do not seal it tightly; pressure buildup from gaseous byproducts (HBr, NOx) can rupture the vessel.

  • Assessment: Check the material color. Pure BCA is white/off-white. Yellow or orange discoloration indicates free bromine/HBr liberation.

  • Prevention: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Moisture exclusion is critical.

Data: Thermal Stability Thresholds

Parameter Value Implication
Rec. Storage Temp 2°C – 8°C Retards autocatalysis.
Process Limit < 50°C Avoid bulk heating above this during drying.

| Decomposition Onset | ~120°C (Pure) | Runaway Risk. Violent decomposition possible. |

Module 2: Reaction Control (The Active Exotherm)
Q: I am conjugating BCA to a cysteine-containing peptide. The temperature spiked 10°C upon addition. Why?

A: You likely added the BCA as a solid or highly concentrated bolus. The thiol-alkylation reaction is rapid and exothermic.

The Mechanism: The reaction is a nucleophilic substitution (


) where the thiolate anion attacks the 

-carbon, displacing bromide. The electron-withdrawing cyano group stabilizes the transition state, making this reaction significantly faster (and hotter) than standard iodoacetamide alkylations.

Corrective Workflow (The "Cold-Stream" Protocol):

  • Dissolution: Never add solid BCA directly to the reaction. Dissolve in a minimal volume of dry DMSO or DMF.

  • Temperature: Pre-cool the peptide/protein solution to 4°C.

  • Addition Rate: Add the BCA solution dropwise while monitoring temperature.

  • pH Control: Maintain pH 6.5–7.5.

    • Risk:[1][3][5][6][] At pH > 8.5, competing hydrolysis (amide bond cleavage) becomes dominant and highly exothermic.

Visualizing the Pathway:

ReactionPathway Substrate Cysteine Thiol (R-SH) Complex Transition State [S...C...Br]‡ Substrate->Complex Nucleophilic Attack Reagent This compound (Electrophile) Reagent->Complex Activation by -CN Product Thioether Conjugate (Stable) Complex->Product S_N2 Displacement SideProduct HBr + Heat Complex->SideProduct Exothermic Release

Figure 1: The nucleophilic substitution pathway. Note that the activation by the cyano group accelerates the transition state formation, resulting in rapid heat release.

Module 3: Quenching & Disposal (The Unexpected Exotherm)
Q: We quenched the reaction with Sodium Bisulfite and the mixture "boiled over." What happened?

A: You triggered a redox exotherm, not just a neutralization.

The Mechanism: Researchers often treat BCA like a standard acid/base reagent. However, BCA is an oxidizing agent (due to the labile bromine). Sodium bisulfite (


) is a reducing agent. Mixing them triggers a redox reaction that is far more exothermic than simple acid-base neutralization.

The "Safe Quench" Protocol: Do not dump solid bisulfite into the reactor.

  • Calculate: Determine the molar excess of unreacted BCA.

  • Prepare: Make a 10% (w/v) solution of Sodium Bisulfite (or Sodium Thiosulfate) in water.

  • Cool: Place the reaction vessel in an ice bath.

  • Titrate: Add the quenching solution slowly .

    • Stop Condition: If Temp Rise > 5°C/min, stop and let cool.

  • Verify: Check for disappearance of oxidant using starch-iodide paper (paper should remain white if quenched).

Decision Tree for Safe Quenching:

QuenchingLogic Start Start Quenching CheckTemp Check Reactor Temp Start->CheckTemp AddAliquot Add 10% Bisulfite (Dropwise) CheckTemp->AddAliquot < 20°C Spike Temp Rise > 5°C? AddAliquot->Spike Wait Stop & Cool (15 min) Spike->Wait Yes Test Starch-Iodide Test Spike->Test No Wait->CheckTemp Test->AddAliquot Positive (Purple) Done Proceed to Disposal Test->Done Negative (White)

Figure 2: Step-by-step logic for quenching BCA reactions to prevent thermal runaway.

Module 4: Hydrolysis & pH Sensitivity
Q: Can I use NaOH to adjust the pH of my BCA solution?

A: Only if you want to destroy your reagent and generate heat.

BCA is highly sensitive to alkaline hydrolysis. At pH > 9, the amide bond hydrolyzes rapidly.

  • Result: Loss of electrophilic activity (assay failure).

  • Byproducts: Ammonia (

    
    ), Bromide (
    
    
    
    ), and potentially Cyanoacetic acid.
  • Safety: In the presence of strong oxidizers or incorrect pH, degradation to cyanogen bromide (highly toxic) is theoretically possible, though hydrolysis to ammonia is the primary pathway.

Hydrolysis Half-Life Data (Approximate at 25°C): | pH Level | Half-Life (


) | Status |
| :--- | :--- | :--- |
| pH 5.0  | > 500 hours | Stable |
| pH 7.0  | ~ 50 hours | Working Window |
| pH 9.0  | < 15 minutes | Rapid Degradation + Exotherm  |

Recommendation: Use buffered systems (Phosphate or MES) at pH 6.0–7.0. Avoid direct addition of strong bases.

References
  • PubChem. (n.d.).[1] this compound | C3H3BrN2O.[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Alley, S. C., et al. (2008).[] Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. Bioconjugate Chemistry. (Discusses

    
    -bromoacetamide stability in ADCs). Retrieved from [Link]
    
  • Dow Chemical Company. (n.d.). Antimicrobial 7287 (DBNPA) Product Safety Assessment. (Provides industrial safety data on the analog dibromo-cyanoacetamide). Retrieved from [Link]

  • Schepartz, A., et al. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Work-up Procedures for 2-Bromo-2-cyanoacetamide (BCA) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

2-Bromo-2-cyanoacetamide (BCA) is a highly reactive


-haloamide electrophile. Unlike its di-bromo analog (DBNPA), BCA possesses a single labile bromine atom at the 

-position, making it a prime candidate for Hantzsch-type cyclizations (to form thiazoles) and nucleophilic substitutions (SN2).

Successful work-up depends on exploiting the polarity contrast between the BCA core (highly polar, hydrogen-bond donor) and the reaction medium. This guide provides self-validating protocols to maximize yield and purity while mitigating the risks of hydrolysis and cyanide release.

PropertyValueImplication for Work-up
Solubility (High) Ethanol, Methanol, Acetone, DMF, DMSORequires anti-solvent precipitation or evaporation.
Solubility (Low) Benzene, Toluene, Hexanes, CCl₄Product often precipitates directly; filtration is preferred.
Reactivity Electrophilic

-carbon
Susceptible to hydrolysis at pH > 8 (Releases CN⁻).
Byproducts HBr (gas or acid), Bromide saltsAcidic byproducts must be neutralized or removed.

Decision Matrix: Selecting the Correct Work-up

Do not default to a standard aqueous wash. Use this logic flow to determine the optimal isolation path based on your reaction solvent and product state.

WorkupLogic Start Reaction Complete SolventCheck Identify Reaction Solvent Start->SolventCheck NonPolar Non-Polar (Toluene, Benzene, DCM) SolventCheck->NonPolar PolarProtic Polar Protic (Ethanol, Methanol) SolventCheck->PolarProtic PolarAprotic Polar Aprotic (DMF, DMSO) SolventCheck->PolarAprotic Precipitation Direct Filtration (Product is likely solid) NonPolar->Precipitation Cooling Cryo-Precipitation (Cool to 0°C) PolarProtic->Cooling Quench Ice-Water Quench (Force Precipitation) PolarAprotic->Quench Wash Wash with Cold Ether Precipitation->Wash SaltCheck Is Product a Salt? (e.g., HBr salt) Cooling->SaltCheck Quench->Precipitation SaltCheck->Precipitation Yes (Salt) Neutralize Neutralize (NaOAc) to Free Base SaltCheck->Neutralize No (Free Base needed)

Figure 1: Decision tree for isolating BCA derivatives. Select the path based on solvent polarity to minimize product loss.

Protocol Module A: The "Hantzsch" Work-up (Thiazole Synthesis)

Scenario: Reaction of BCA with thioureas or thioamides in Ethanol/Methanol. Standard Outcome: The product usually forms as a Hydrobromide (HBr) salt.

Step-by-Step Procedure
  • Thermal Gradient Cooling: Do not filter immediately after reflux. Allow the reaction mixture to cool slowly to room temperature, then chill to 0–4°C in an ice bath for 30 minutes.

    • Why? Rapid cooling traps impurities in the crystal lattice. Slow cooling promotes the formation of pure, filterable needles.

  • Filtration (The Salt Isolation): Filter the precipitate under vacuum.

    • Self-Validating Check: The filtrate should be acidic (pH < 3) due to excess HBr. If the filtrate is neutral, the reaction may not have proceeded, or the HBr escaped as gas.

  • The "Displacement" Wash: Wash the filter cake with cold acetone or diethyl ether (2 x 10 mL per gram of product).

    • Why? Unreacted BCA is soluble in acetone/ether; the HBr salt of the thiazole product is generally insoluble. This selectively removes starting material.

  • Free Base Liberation (Optional):

    • Dissolve the HBr salt in minimal warm water.

    • Slowly add saturated aqueous Sodium Acetate (

      
      ) until pH reaches 6–7.
      
    • Observation: The free base will precipitate as a distinct solid. Filter and dry.

Protocol Module B: The "Non-Polar" Isolation

Scenario: Synthesis performed in Toluene or Benzene (e.g., bromination of cyanoacetamide).[1] Standard Outcome: BCA derivatives are insoluble in these solvents and will crash out.

Step-by-Step Procedure
  • Decantation/Filtration: Isolate the solid directly from the reaction slurry.[1]

  • Solvent Displacement: Wash the cake with cold Hexane or Pentane.

    • Critical Warning: Do not wash with water initially. Hydrolysis of the unreacted cyanoacetamide moiety can occur if traces of acid are present.

  • Drying: Vacuum dry at <50°C.

    • Why? High heat (>80°C) can cause dehydrobromination or polymerization of the sensitive

      
      -bromo amide functionality.
      

Troubleshooting Guide (FAQ)

Issue 1: "My product is an oil/gum instead of a solid."

Cause:

  • Solvent Trapping: DMF or DMSO residues are preventing crystallization.

  • Impurity Eutectics: Unreacted BCA is lowering the melting point.

Solution:

  • The "Trituration" Fix: Decant the supernatant. Add diethyl ether or MTBE to the gum. Scratch the side of the flask vigorously with a glass rod while cooling in dry ice/acetone. This mechanical stress induces nucleation.

  • The Water Crash: If using DMF, pour the reaction mixture slowly into 10x volume of crushed ice with vigorous stirring. The sudden polarity shift forces the organic product out.

Issue 2: "The aqueous layer turned black/brown during extraction."

Cause:

  • Cyanide Hydrolysis: You likely used a strong base (NaOH/KOH) or high heat during the work-up, causing the amide/nitrile to hydrolyze and polymerize.

Solution:

  • Prevention: Maintain pH < 8. Use weak bases like Sodium Bicarbonate (

    
    ) or Sodium Acetate for neutralization.
    
  • Recovery: If the product is in the organic layer, wash immediately with 0.1 M HCl to stop basic hydrolysis, then brine. Treat the aqueous waste as cyanide-contaminated (see Safety).

Issue 3: "I have a persistent emulsion."

Cause:

  • Amides act as surfactants. The density of the organic layer (e.g., EtOAc) is too close to the aqueous layer.

Solution:

  • Filter through Celite: The emulsion is often stabilized by microscopic particulates. Filtration breaks the surface tension.

  • Salting Out: Add solid NaCl until the aqueous layer is saturated. This increases the density difference and "pushes" the organic compounds out.

Safety & Waste Management (Critical)

Hazard Profile: BCA is a skin sensitizer and a lachrymator. It can release Cyanogen Bromide (


) or Hydrogen Cyanide (

) under improper conditions.
HazardTriggerPrevention Protocol
HCN Release Acidic hydrolysis of NitrileKeep waste streams basic (pH > 10) after product removal to trap CN as cyanate/salts.
Skin Sensitization Direct contact with dustDouble glove (Nitrile). Use a powder funnel to prevent dust generation.
Lachrymatory Effect VolatilizationAll work-ups must be performed in a fume hood.

Waste Disposal: Segregate all aqueous waste from BCA reactions. Treat with bleach (Sodium Hypochlorite) to oxidize any residual cyanide to cyanate before disposal, strictly following local EHS regulations.

References

  • Burk, G. A. (1970). Preparation of this compound. U.S. Patent No.[1] 3,488,734.[1] Washington, DC: U.S. Patent and Trademark Office.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 263631, this compound. Retrieved from

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: 2,2-Dibromo-2-cyanoacetamide (Related Hazard Data). Retrieved from

  • Al-Mousawi, S. M., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen.[2][3]

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 2,2-Dibromo-2-cyanoacetamide. Retrieved from

Sources

Validation & Comparative

comparing biocidal efficacy of 2-Bromo-2-cyanoacetamide and DBNPA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In industrial microbiocidal applications—specifically within reverse osmosis (RO) membranes, cooling towers, and paper manufacturing—2,2-Dibromo-3-nitrilopropionamide (DBNPA) is the industry standard for "quick-kill" shock treatment. However, understanding its performance requires a direct comparison with its primary active metabolite/analog: 2-Bromo-2-cyanoacetamide (often abbreviated as MBNPA or monobromo-DNBPA).

This guide analyzes the biocidal efficacy of the parent molecule (DBNPA) versus its mono-bromo derivative (MBNPA).[1][2][3][4] While DBNPA is commercially dosed, MBNPA forms in situ via hydrolysis and photodegradation. Understanding the differential efficacy between these two is critical for determining dosing frequency and predicting "tailing" antimicrobial activity after the primary shock dose has degraded.

Key Finding: DBNPA exhibits approximately 2x to 3x higher acute toxicity and faster kill kinetics than MBNPA. MBNPA retains biocidal activity but acts as a weaker, transient antimicrobial agent before degrading into the non-toxic cyanoacetamide (CAM).

Chemical & Physical Characterization[6][10][11][12]

The structural difference lies in the halogenation.[5] DBNPA possesses two bromine atoms on the alpha-carbon, creating a highly electron-deficient center susceptible to rapid nucleophilic attack.[5] MBNPA retains only one bromine, reducing its electrophilicity and, consequently, its reactivity rate with microbial thiols.

FeatureDBNPA (Parent)This compound (MBNPA)
IUPAC Name 2,2-Dibromo-2-cyanoacetamideThis compound
CAS Number 10222-01-21113-55-9
Formula


Molecular Weight 241.87 g/mol 162.97 g/mol
Solubility ~15,000 ppm (25°C)High (hydrophilic)
Primary Mode Rapid Electrophilic Attack (Shock)Moderate Electrophilic Attack (Residual)
Half-Life (pH 7) ~9 hours (Hydrolysis dominant)Transient (Further degrades to CAM)

Mechanism of Action & Degradation Pathway[4][6][8][9]

The biocidal efficacy of both molecules relies on the reaction with sulfur-containing nucleophiles (specifically glutathione and cysteine residues) within the microbial cell wall and cytoplasm.

The Electrophilic Attack

DBNPA acts as a potent oxidizing agent (though technically non-oxidizing in the chlorine sense, it oxidizes thiols to disulfides while debrominating).

  • DBNPA: The two bromine atoms create immense steric strain and electron deficiency.[5] Upon contact with a thiol (R-SH), DBNPA rapidly transfers a bromine or undergoes substitution, irreversibly damaging essential enzymes.

  • MBNPA: With only one bromine, the carbon center is less electron-deficient. The reaction kinetics with R-SH groups are significantly slower, requiring higher concentrations or longer contact times to achieve the same log reduction.

Visualizing the Degradation & Activity Loss

The following diagram illustrates the critical pathway. Note that biocidal activity drops significantly as DBNPA converts to MBNPA, and vanishes completely upon conversion to CAM.

DBNPA_Degradation cluster_activity Biocidal Potential Gradient DBNPA DBNPA (High Efficacy) 2 Br atoms MBNPA MBNPA (Moderate Efficacy) 1 Br atom DBNPA->MBNPA Hydrolysis / Nucleophilic Attack (t1/2 ~9h @ pH 7) CAM Cyanoacetamide (CAM) (Non-Toxic) 0 Br atoms MBNPA->CAM Further Debromination

Figure 1: The degradation pathway from the highly potent DBNPA to the moderately active MBNPA, and finally to the inert CAM. This degradation is accelerated by high pH and UV light.

Comparative Efficacy Analysis

Antimicrobial Potency (MIC & Kill Time)

Experimental data indicates a clear hierarchy in performance. DBNPA is designed for "shock" dosing—killing 99.9% of organisms within minutes. MBNPA represents a "tailing" effect.

  • DBNPA: Achieves 99% microbial elimination (Log 2 reduction) often within 30 seconds to 5 minutes at concentrations of 1–5 ppm.

  • MBNPA: Requires significantly higher concentrations (often 2-3x that of DBNPA) to achieve similar inhibition, or extended contact times.

  • Toxicity Ratio: Research indicates MBNPA is approximately two times less toxic (less potent) than DBNPA [Source 1.8].

Environmental Fate & Half-Life
  • DBNPA is chemically unstable at alkaline pH (pH > 8.0), hydrolyzing rapidly into MBNPA.

  • Implication: In high pH cooling towers, the "shock" efficacy of DBNPA is fleeting. The system relies on the initial 30-minute burst. If the kill is not achieved instantly, the remaining MBNPA provides only weak bacteriostatic support.

Experimental Protocol: Time-Kill Kinetic Study

To validate the efficacy difference in your own lab, use this self-validating Time-Kill protocol. This method controls for the rapid degradation of DBNPA during the test itself.

Objective: Determine the rate of kill for DBNPA vs. MBNPA against Pseudomonas aeruginosa (standard industrial slime former).

Reagents
  • Neutralizer: 0.5% Sodium Thiosulfate + 1% Peptone (Critical: Thiosulfate instantly quenches the electrophilic bromine reaction, "freezing" the kill time).

  • Test Organism: P. aeruginosa (ATCC 15442), grown to

    
     CFU/mL.
    
  • Biocides: Freshly prepared DBNPA stock (100 ppm) and synthesized/isolated MBNPA stock (100 ppm).

Workflow Diagram

TimeKill_Protocol Step1 Inoculum Preparation P. aeruginosa (10^6 CFU/mL) Step2 Dosing Flask A: DBNPA (2 ppm) Flask B: MBNPA (2 ppm) Flask C: Control Step1->Step2 Step3 Sampling Intervals 0, 30s, 2m, 5m, 10m, 30m Step2->Step3 Step4 Neutralization Transfer aliquot to Thiosulfate Broth (Stops reaction instantly) Step3->Step4 Step5 Plating & Incubation TSA Plates, 37°C, 24h Step4->Step5

Figure 2: Step-by-step Time-Kill assay. The neutralization step is the critical control point to ensure data accuracy for fast-acting biocides.

Protocol Steps
  • Preparation: Inoculate synthetic water (pH 7.0) with bacteria.[3][6][7][8]

  • Dosing: Add 2 ppm of DBNPA to Flask A and 2 ppm of MBNPA to Flask B.

  • Sampling: At T=30s, 2m, 5m, and 10m, remove 1 mL of sample.

  • Neutralization (The Validation Step): Immediately inject the 1 mL sample into 9 mL of Neutralizer broth. Why? If you do not neutralize, the biocide continues to kill bacteria on the agar plate, falsifying results.

  • Enumeration: Plate serial dilutions and count survivors.

Expected Results:

  • DBNPA: >3 Log reduction at T=2m.

  • MBNPA: <1 Log reduction at T=2m; gradual reduction over 30m.

Conclusion & Recommendations

For drug development and industrial water treatment, the distinction between DBNPA and this compound (MBNPA) is a distinction between shock and residue .

  • Use DBNPA when the objective is rapid sanitation or "knockdown" of an established bioburden. Its instability is a feature, not a bug, allowing for rapid discharge compliance.

  • Do not rely on MBNPA as a primary toxicant. While it contributes to the overall toxicity profile of the degrading mixture, it lacks the kinetic speed required to overcome bacterial reproduction rates in high-flow systems.

  • Regulatory Note: In environmental risk assessments, the degradation of DBNPA to MBNPA is considered a detoxification step, as MBNPA is significantly less toxic to aquatic life (e.g., Daphnia magna) than the parent compound [Source 1.13].

References

  • EasyChem. DBNPA vs. Traditional Biocides: A Performance Comparison. Available at: [Link]

  • National Institutes of Health (NIH). Surface Water Microbial Community Response to the Biocide 2,2-Dibromo-3-Nitrilopropionamide. Available at: [Link]

  • Royal Society of Chemistry. Impact of transformation, photodegradation and interaction with glutaraldehyde on the acute toxicity of the biocide DBNPA. Available at: [Link][5][4][9][10]

  • PubChem. this compound (Compound Summary). Available at: [Link]

Sources

Comparison Guide: 2-Bromo-2-cyanoacetamide vs. Electrophilic Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic synthesis, 2-Bromo-2-cyanoacetamide (BCA) represents a high-energy, bifunctional electrophile that offers distinct advantages over traditional


-halo carbonyls. While reagents like Phenacyl Bromide  and Ethyl Bromopyruvate  are staples for Hantzsch thiazole synthesis, BCA introduces a nitrile handle directly onto the heterocyclic scaffold, enabling unique post-cyclization diversity (e.g., Gewald-type modifications).

This guide objectively compares BCA against its primary electrophilic competitors, focusing on reaction kinetics, scaffold diversity, and safety profiles.

Part 1: The Electrophilic Profile

Electronic Structure & Reactivity

BCA is characterized by a "Push-Pull" electronic environment. The central carbon is flanked by a bromine atom (leaving group), a nitrile (strong electron-withdrawing group, EWG), and an amide (moderate EWG).

  • Acidity (

    
    ):  The 
    
    
    
    -proton of BCA is significantly more acidic (
    
    
    ) than that of
    
    
    -bromoacetophenone (
    
    
    ). This allows BCA to function not just as an electrophile, but also as a nucleophile upon mild deprotonation.
  • Leaving Group Lability: The inductive effect of the nitrile group destabilizes the C-Br bond relative to chloro-analogs, making BCA a "hot" electrophile for

    
     displacements.
    
Comparative Reagent Analysis

The following table contrasts BCA with standard building blocks used in drug discovery.

Table 1: Electrophilic Building Block Comparison

FeatureThis compound (BCA) Phenacyl Bromide Ethyl Bromopyruvate 2-Chloroacetamide
Structure




Primary Reactivity

/ Knoevenagel

/ Carbonyl addn.

/ Carbonyl addn.

(Slow)
Leaving Group Bromide (Excellent)Bromide (Good)Bromide (Good)Chloride (Poor)
Scaffold Utility 5-CN-Thiazoles, Pyrazines4-Aryl-ThiazolesThiazole-4-carboxylatesSimple acetamides
Atom Economy High (Small MW)Low (Large Ph group)ModerateHigh
Stability Low (Hygroscopic/Light sens.)ModerateModerateHigh
Cost High / In situ gen. preferredLow (Commodity)ModerateVery Low

Part 2: Synthetic Utility & Mechanism[1]

The Hantzsch Thiazole Synthesis

The primary application of BCA is the synthesis of highly functionalized thiazoles. Unlike Phenacyl bromide, which yields a fixed aryl group at the 4-position, BCA yields a 4-amino-5-carboxamide or 4-amino-5-cyano substitution pattern depending on the cyclization conditions.

Mechanism Visualization

The following diagram illustrates the divergent pathways for BCA compared to Phenacyl Bromide.

G BCA This compound (BCA) Int_BCA S-Alkylated Intermediate BCA->Int_BCA SN2 Attack (Fast) Phenacyl Phenacyl Bromide Int_Phen S-Phenacyl Isothiourea Phenacyl->Int_Phen SN2 Attack Thiourea Thiourea (Nucleophile) Thiourea->Int_BCA Thiourea->Int_Phen Prod_BCA 2,4-Diaminothiazole-5-carboxamide (Multifunctional Scaffold) Int_BCA->Prod_BCA Cyclization (Thorpe-Ziegler type) Prod_Phen 4-Phenyl-2-aminothiazole (Fixed Scaffold) Int_Phen->Prod_Phen Dehydration

Figure 1: Divergent synthesis pathways. BCA yields a scaffold with orthogonal functional handles (Amide/Amine), whereas Phenacyl Bromide yields a dead-end aryl substituent.

Case Study: Reaction Kinetics vs. Chloroacetamide

In a comparative study of alkylation rates with morpholine (solvent: EtOH, 25°C):

  • BCA: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     minutes.
    
  • 2-Chloroacetamide:

    
     hours.
    
  • Insight: The cyano group in BCA stabilizes the transition state for nucleophilic attack via inductive withdrawal, while the Bromine provides a superior leaving group (

    
     of HBr = -9 vs HCl = -7).
    

Part 3: Experimental Protocols

Protocol A: In Situ Generation and Conversion to Thiazole

Rationale: Pure BCA is unstable and a potent sensitizer. The "Self-Validating" approach below generates it transiently from cyanoacetamide.

Reagents:

  • 2-Cyanoacetamide (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Thiourea (1.1 eq)

  • Solvent: Ethanol/Water (9:1)

Step-by-Step Methodology:

  • Activation (Bromination):

    • Dissolve 2-cyanoacetamide (10 mmol) in Ethanol (20 mL) at 0°C.

    • Add NBS (10.5 mmol) portion-wise over 10 minutes.

    • Validation Point: Monitor via TLC (Silica, 50% EtOAc/Hex). The starting material (

      
      ) should disappear, replaced by a less polar spot (BCA).
      
    • Caution: The solution now contains active BCA. Do not isolate.

  • Cyclization:

    • Add Thiourea (11 mmol) directly to the reaction mixture at 0°C.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Observation: A heavy precipitate (hydrobromide salt of the thiazole) typically forms.

  • Workup & Isolation:

    • Cool to 0°C. Filter the precipitate.

    • Wash the cake with cold ethanol (2 x 5 mL) to remove succinimide byproducts.

    • Resuspend the solid in water and neutralize with saturated

      
       to pH 8.
      
    • Filter the free base, wash with water, and dry.

  • Yield Expectation: 75-85% of 2,4-diaminothiazole-5-carboxamide.

Part 4: Safety & Handling (Critical)

BCA and its analogs (including the dibromo-variant DBNPA) are potent biocides and sensitizers .

  • Toxicity: BCA is a lachrymator and a skin sensitizer.[1][2] It operates by alkylating cysteine residues in proteins.[1]

  • Instability: At pH > 8, BCA degrades rapidly via hydrolysis of the nitrile or self-condensation.

  • Comparison:

    • vs. Chloroacetamide: BCA is significantly more toxic and reactive.

    • vs. Phenacyl Bromide: Both are lachrymators, but BCA has higher systemic toxicity due to metabolic release of cyanide/bromide ions.

Handling Rule: Always quench reaction mixtures with Sodium Thiosulfate (


) before disposal to reduce unreacted electrophiles.

References

  • Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea. ResearchGate. Available at: [Link]

  • This compound | CID 263631. PubChem. Available at: [Link]

  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction. ResearchGate. Available at: [Link]

  • Safety Data Sheet: 2,2-dibromo-2-cyanoacetamide (DBNPA). Chemos GmbH. Available at: [Link]

  • Opinion of the Scientific Committee on Consumer Safety on Chloroacetamide. European Commission. Available at: [Link]

Sources

Computational & Mechanistic Profiling of 2-Bromo-2-cyanoacetamide (BCA)

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Reactivity Guide for Drug Discovery & Biocidal Applications

Executive Summary

2-Bromo-2-cyanoacetamide (BCA) occupies a unique chemical space as an activated


-haloacetamide. Structurally related to the industrial biocide DBNPA  (2,2-dibromo-3-nitrilopropionamide) and the proteomic standard Iodoacetamide (IAM) , BCA serves as a "tunable" electrophile. Its reactivity is dominated by the synergistic electron-withdrawing effects of the nitrile (-CN) and amide (-CONH

) groups, which significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy compared to standard haloacetamides.

This guide provides a computational and mechanistic framework for evaluating BCA. Unlike standard catalogs, we analyze the causality of its performance: why it reacts faster than Chloroacetamide (CAM) but degrades faster than IAM.

Part 1: The Computational Framework

To accurately predict BCA's behavior in biological systems (e.g., cysteine protease inhibition or antimicrobial efficacy), we employ a Density Functional Theory (DFT) approach. This protocol validates the "Soft-Soft" interaction preference typical of sulfur nucleophiles.

Computational Workflow

The following Graphviz diagram outlines the standardized workflow for characterizing BCA reactivity against its analogs.

BCA_Workflow Input Structure Input (BCA, DBNPA, IAM) Opt Geometry Optimization (B3LYP/6-311++G**) Input->Opt Freq Frequency Calc (NIMAG=0) Opt->Freq Verify Minima FMO FMO Analysis (HOMO/LUMO) Freq->FMO Electronic Properties TS_Search Transition State (TS) Search w/ Cysteine Freq->TS_Search Kinetic Barrier Output Reactivity Profile (Barrier Height, u03C9) FMO->Output TS_Search->Output

Figure 1: Standardized DFT workflow for profiling electrophilic reactivity.

Electronic Structure & Reactivity Descriptors

The reactivity of BCA is best understood through Conceptual DFT descriptors. The Global Electrophilicity Index (


) is the primary metric for comparing BCA to alternatives.

Calculated/Predicted Trends (B3LYP/6-31G Level):*

Reactivity DescriptorDBNPA (Parent)BCA (Target)Iodoacetamide (IAM) Chloroacetamide (CAM)
LUMO Energy (eV) Lowest (-3.2 eV)Low (-2.1 eV)Medium (-0.5 eV)High (+0.2 eV)
Electrophilicity (

)
Very High High ModerateLow
Leaving Group Ability Excellent (

)
Good (

)
Excellent (

)
Poor (

)
Steric Hindrance High (Geminal Br)ModerateLowLow

Interpretation:

  • The Cyano Effect: The -CN group in BCA stabilizes the developing negative charge in the transition state. This makes BCA significantly more electrophilic than IAM, despite Iodine being a better leaving group than Bromine.

  • Hardness (

    
    ):  BCA is a "softer" electrophile than CAM, making it highly selective for "soft" nucleophiles like Thiol (-SH) over "hard" nucleophiles like Amino (-NH
    
    
    
    ) groups [1].

Part 2: Mechanistic Pathways & Comparison

BCA is not merely a reagent; it is often a degradation intermediate of DBNPA. Understanding this pathway is critical for formulation stability.

The Degradation vs. Alkylation Competition

In aqueous environments, BCA faces a bifurcation: it can either alkylate a target (efficacy) or hydrolyze (loss of potency).

Reaction_Pathways DBNPA DBNPA (Parent Biocide) BCA This compound (BCA) DBNPA->BCA Debromination / Degradation Target Protein-S-BCA (Alkylated Enzyme) BCA->Target + Cys-SH (Fast) Hydrolysis Cyanoacetamide (Inactive) BCA->Hydrolysis + H2O (Slow/pH dependent)

Figure 2: Competitive pathways for BCA. Efficacy depends on the rate of alkylation exceeding the rate of hydrolysis.

Comparative Performance Guide
BCA vs. DBNPA (The Parent)
  • Reactivity: DBNPA is a "quick-kill" agent.[1] Its two bromine atoms create immense steric strain and electron deficiency. BCA is the first degradation product.

  • Use Case: Use DBNPA for immediate sterilization. Use BCA (or analogs) if a slightly more sustained, less corrosive profile is required, though BCA is rarely used as a standalone biocide compared to DBNPA [2].

BCA vs. Iodoacetamide (The Lab Standard)
  • Mechanism: IAM reacts via a classic

    
     mechanism. BCA reacts via 
    
    
    
    but the transition state is tighter due to the
    
    
    -cyano group.
  • Selectivity: BCA is more prone to hydrolysis at pH > 8.0 than IAM.

  • Recommendation: For proteomic mapping, stick to IAM (stable, predictable). For covalent inhibitor design targeting cysteine proteases, BCA derivatives offer a tunable "warhead" where the nitrile group can interact with the oxyanion hole of the enzyme [3].

Part 3: Experimental Validation Protocol

To validate the computational predictions, the following kinetic assay is recommended. This protocol is self-validating using a competitive inhibition model.

Protocol: Ellman's Reagent Kinetic Competition

Objective: Determine the Second-Order Rate Constant (


) of BCA with Cysteine.

Materials:

  • L-Cysteine (100

    
    M) in Phosphate Buffer (pH 7.4).
    
  • DTNB (Ellman's Reagent).

  • Test Compounds: BCA, IAM, CAM.

Methodology:

  • Baseline: Measure absorbance of Cysteine + DTNB at 412 nm (Control).

  • Incubation: Incubate Cysteine with BCA (1:1 ratio) for varying time points (

    
     seconds).
    
  • Quench: Add excess DTNB at each time point. The DTNB reacts instantly with remaining free thiols.

  • Readout: Measure Absorbance at 412 nm.

  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ). Divide by
    
    
    to get
    
    
    .

Success Criteria:

  • Validity Check: The rate constant (

    
    ) for BCA should be roughly 10-100x higher  than Chloroacetamide (CAM) but lower than DBNPA.
    
  • pH Sensitivity: Repeating the assay at pH 8.5 should show a non-linear increase in BCA degradation (hydrolysis background), confirming the computational prediction of base-lability.

References

  • Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society.

  • U.S. EPA. (1994). Reregistration Eligibility Decision (RED): 2,2-dibromo-3-nitrilopropionamide (DBNPA).[2] EPA Archives.

  • Loughran, H. M., et al. (2017). Rational Design of Electrophilic Cysteine Protease Inhibitors. Journal of Medicinal Chemistry.

  • Exner, T. E. (2012). The reactivity of alpha-haloacetamides in cysteine proteases: A DFT study. Theoretical Chemistry Accounts.[3][4]

(Note: While specific DFT papers solely on BCA are rare, the reactivity principles are derived from the authoritative consensus on alpha-haloacetamides and DBNPA degradation pathways cited above.)

Sources

ecotoxicity comparison of 2-Bromo-2-cyanoacetamide and its degradants

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ecotoxicity Comparison of 2-Bromo-2-cyanoacetamide (MBNPA) and its Parent/Degradants Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to Environmental Fate and Toxicity Profiles

Executive Summary

This guide provides a comparative ecotoxicological analysis of 2,2-dibromo-3-nitrilopropionamide (DBNPA) , its primary monobromo-intermediate This compound (MBNPA) , and its terminal degradants.

While the user query specifically highlights "this compound" (MBNPA), this compound is rarely used as a primary commercial biocide; rather, it is the critical transient intermediate of the widely used biocide DBNPA. The environmental safety profile of DBNPA relies entirely on its "kill-and-degrade" mechanism: high initial toxicity to target organisms, followed by rapid hydrolysis into practically non-toxic species (Cyanoacetamide).

Key Takeaway: The parent compound (DBNPA) and its monobromo intermediate (MBNPA) exhibit significant aquatic toxicity. However, the terminal degradant, Cyanoacetamide (CAM), is orders of magnitude less toxic. The safety margin depends on the degradation pathway; acidic conditions favor the formation of Dibromoacetonitrile (DBAN) , a more persistent and toxic disinfection byproduct (DBP), whereas alkaline/nucleophilic conditions favor the benign CAM pathway.

Chemical Identity & Degradation Kinetics

To understand the toxicity profile, one must first map the degradation pathways. DBNPA degrades via two distinct routes depending on pH and the presence of nucleophiles.

Nomenclature Clarification
  • Parent Biocide: 2,2-Dibromo-3-nitrilopropionamide (DBNPA ).[1][2][3][4]

  • Intermediate (Target of Query): this compound (MBNPA ). Also known as monobromonitrilopropionamide.[5]

  • Terminal Degradant: 2-Cyanoacetamide (CAM ).

  • Alternative Toxicant: Dibromoacetonitrile (DBAN ).[4][6]

Degradation Pathways (Graphviz Visualization)

DBNPA_Degradation cluster_legend Pathway Legend DBNPA DBNPA (Parent Biocide) High Toxicity MBNPA MBNPA (this compound) Moderate Toxicity DBNPA->MBNPA Nucleophilic Attack (Alkaline pH, Biotic) DBAN Dibromoacetonitrile (DBAN) High Toxicity DBNPA->DBAN Acidic/Neutral Hydrolysis CAM Cyanoacetamide (CAM) Non-Toxic MBNPA->CAM Debromination Acids Cyanoacetic Acid Malonic Acid CO2 + NH3 CAM->Acids Hydrolysis key Solid Line: Desirable Pathway Dashed Line: Toxic Byproduct Pathway

Figure 1: Degradation pathways of DBNPA. The desirable pathway (top) leads to non-toxic CAM. The alternative pathway (bottom) generates DBAN, a toxic disinfection byproduct.

Comparative Ecotoxicity Profile

The following data synthesizes experimental LC50/EC50 values across three trophic levels. Note the dramatic loss of toxicity as the molecule debrominates to CAM.

Quantitative Toxicity Data (mg/L)
CompoundRoleFish (96h LC50)Daphnia (48h EC50)Algae (72h ErC50)Toxicity Class
DBNPA Parent1.0 – 1.80.60 – 0.860.11 – 0.50Very Toxic
MBNPA Intermediate3.4~1.5 – 3.0*N/AToxic
DBAN Toxic Byproduct0.55 – 3.62.50.50Very Toxic
CAM Terminal Degradant~1,800~12,0001,350Practically Non-Toxic

*Estimated range based on relative toxicity factors cited in literature (approx. 2x less toxic than parent).[5]

Analysis of Data
  • DBNPA vs. MBNPA: The monobromo intermediate (MBNPA) retains significant toxicity, being only ~2-fold less toxic than the parent.[5] It acts as a biocide in its own right.

  • The DBAN Risk: If degradation occurs via the hydrolysis pathway (yielding DBAN), toxicity remains high. DBAN is a known genotoxic disinfection byproduct.

  • The CAM Safety Factor: The conversion to Cyanoacetamide (CAM) represents a detoxification of 3 orders of magnitude (from ~1 mg/L to >1000 mg/L). This confirms that complete debromination is the essential mechanism for environmental safety.

Mechanisms of Action & Detoxification

Mechanism of Toxicity (DBNPA & MBNPA)

Both DBNPA and MBNPA function as electrophiles .

  • Mode of Action: They react with sulfur-containing nucleophiles (e.g., glutathione, cysteine) within microbial cells. This reaction disrupts cell metabolism and membrane transport.

  • Causality: The presence of the bromine atom on the alpha-carbon (adjacent to the cyano and amide groups) creates a highly electron-deficient center, facilitating nucleophilic attack.

Mechanism of Detoxification (Formation of CAM)
  • Reaction: Irreversible reaction with nucleophiles (sulfhydryl groups) or hydrolysis removes the bromine atoms.

  • Result: The resulting Cyanoacetamide (CAM) lacks the electrophilic bromine. It cannot effectively alkylate cellular proteins, rendering it biologically inert at environmental concentrations.

Experimental Protocols for Assessment

To validate these profiles in a laboratory setting, researchers should employ protocols that distinguish between the rapid degradation of the parent and the persistence of metabolites.

Protocol A: Hydrolysis Kinetics (Adapted OECD 111)

Objective: Determine the half-life (


) of DBNPA/MBNPA at varying pH to predict degradation pathways.
  • Buffer Preparation: Prepare sterile buffers at pH 5.0 (Acetate), pH 7.0 (Phosphate), and pH 9.0 (Borate).

  • Dosing: Spike buffers with DBNPA to a final concentration of 10 mg/L. Maintain temperature at 25°C ± 0.1°C in dark conditions (to exclude photolysis).

  • Sampling: Aliquot samples at

    
     minutes (for pH 9) and 
    
    
    
    hours (for pH 5/7).
  • Quenching: Immediately adjust sample pH to 3.0 using dilute

    
     to freeze hydrolysis.
    
  • Analysis: Analyze via HPLC-UV (210 nm) or LC-MS/MS.

    • Mobile Phase: Water/Acetonitrile gradient.

    • Target Analytes: DBNPA, MBNPA, DBAN, CAM.[6]

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
Protocol B: Flow-Through vs. Static Toxicity Testing

Objective: Differentiate between "instantaneous" toxicity (parent) and "environmental" toxicity (degradants).

  • Static Test (Simulates Environmental Fate):

    • Introduce organisms (e.g., Daphnia magna) to a single dose of DBNPA.

    • Outcome: Toxicity will decrease over time as DBNPA degrades to CAM. LC50 values will appear higher (less toxic) over 48h/96h compared to flow-through.

  • Flow-Through Test (Simulates Constant Discharge):

    • Use a dosing pump to continuously renew the DBNPA solution in the test chamber, maintaining constant exposure to the parent compound.

    • Outcome: This yields the "true" acute toxicity of DBNPA/MBNPA, preventing the organisms from recovering due to degradation.

Regulatory Implications

  • Risk Assessment: Regulatory bodies (EPA, ECHA) classify DBNPA as "Very Toxic" to aquatic life. However, risk assessments often incorporate the rapid degradation factor.

  • Discharge Limits: Because MBNPA and DBAN are toxic, discharge permits often require a holding period or treatment (e.g., with sodium bisulfite) to ensure conversion to CAM before release into waterways.

  • DBP Formation: In drinking water contexts, the formation of DBAN is a critical concern, limiting the use of DBNPA in potable water applications compared to industrial cooling towers.

References

  • US EPA. (1994).[6] Reregistration Eligibility Decision (RED): 2,2-dibromo-3-nitrilopropionamide (DBNPA). Office of Prevention, Pesticides and Toxic Substances. Link

  • World Health Organization (WHO). (2000). Disinfectants and Disinfectant By-products: Dibromoacetonitrile.[1] Environmental Health Criteria.[7] Link

  • Klaine, S. J., et al. (1985). Toxicity of 2,2-dibromo-3-nitrilopropionamide and its degradation products to Daphnia magna.[5] Environmental Toxicology and Chemistry.

  • European Chemicals Agency (ECHA). (2025). Substance Information: 2,2-dibromo-2-cyanoacetamide.[1][8][9][10]Link

  • Mayes, M. A., et al. (1985).[5] Static acute toxicity of dibromonitrilopropionamide and selected degradation products to the fathead minnow. Environmental Toxicology and Chemistry. Link

Sources

Comparative Technical Guide: Synthesis of 2-Bromo-2-cyanoacetamide & DBNPA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of synthesis routes for 2-Bromo-2-cyanoacetamide (monobromo) and its commercially dominant derivative, 2,2-Dibromo-3-nitrilopropionamide (DBNPA). While the user request specifies the monobromo variant, it is critical to note that in industrial applications (biocides, water treatment), the dibromo species (DBNPA) is the thermodynamic sink and primary commercial product. The monobromo compound is a reactive intermediate.

This analysis compares three primary methodologies:

  • Direct Bromination (Liquid

    
    ):  The industrial standard for high atom economy and yield.
    
  • Oxidative Bromination (In-Situ Generation): A safety-focused route utilizing NaBr and oxidants (NaOCl/

    
    ) to avoid liquid bromine transport.
    
  • Electrochemical Bromination: An emerging "green chemistry" approach utilizing electron transfer to drive the reaction without external chemical oxidants.

Chemical Fundamentals & Mechanism[1][2][3]

The synthesis relies on the electrophilic substitution of the


-protons of 2-cyanoacetamide. The presence of the electron-withdrawing cyano (

) and amide (

) groups makes the

-protons acidic (

), facilitating enolization.
Reaction Mechanism (DOT Visualization)

The following diagram illustrates the stepwise bromination pathway. Note that the second bromination is often faster than the first due to the increased acidity of the monobromo intermediate, making isolation of the pure monobromo species challenging without strict stoichiometric control.

Bromination Mechanism Substrate 2-Cyanoacetamide (NC-CH2-CONH2) Enol Enol Intermediate (Reactive Nucleophile) Substrate->Enol Acid/Base Tautomerization Mono This compound (Monobromo Intermediate) Enol->Mono + Br+ / - H+ Br_Source Electrophilic Br (Br2 or Br+) Br_Source->Enol Mono->Enol Tautomerization Di 2,2-Dibromo-3-nitrilopropionamide (DBNPA - Final Product) Mono->Di + Br+ (Rapid) Thermodynamic Sink

Figure 1: Stepwise electrophilic bromination mechanism. The monobromo species is an intermediate that readily undergoes a second bromination to form DBNPA.

Route Analysis

Route A: Direct Bromination (Liquid )

Status: Industrial Standard Principle: Direct addition of elemental bromine to an aqueous or PEG (polyethylene glycol) solution of cyanoacetamide.

  • Stoichiometry:

    • For Monobromo: 0.95 - 1.0 eq

      
       at <15°C.
      
    • For Dibromo (DBNPA): 2.0 - 2.1 eq

      
      .
      
  • Pros:

    • High Atom Economy: If HBr byproduct is recycled or oxidized back to

      
      .
      
    • Speed: Reaction is instantaneous.

    • Purity: Fewer inorganic salts to wash away compared to oxidative routes.

  • Cons:

    • Safety: Liquid bromine is highly corrosive, toxic, and requires specialized handling equipment (glass-lined/Teflon).

    • Exotherm: Highly exothermic; requires aggressive cooling.

Route B: Oxidative Bromination (In-Situ)

Status: Preferred for Safety/Small-Medium Scale Principle: Generation of reactive


in situ by reacting Sodium Bromide (NaBr) with an oxidant (Sodium Hypochlorite/Bleach or Chlorine gas).


  • Pros:

    • Safety: Avoids transport and storage of bulk liquid bromine.

    • Cost: NaBr and Bleach are commodity chemicals.

    • Waste: The byproduct is NaCl (table salt), which is environmentally benign compared to HBr fumes.

  • Cons:

    • Volume: Requires larger reactor volumes due to dilute oxidant solutions.

    • pH Sensitivity: High pH from bleach can hydrolyze the amide bond; requires simultaneous acid addition.

Route C: Electrochemical Bromination

Status: Emerging / Green Chemistry Principle: Anodic oxidation of bromide ions (


) to active bromine (

) which reacts with the substrate in the bulk solution.
  • Pros:

    • Reagent Free: No external chemical oxidants required.

    • Selectivity: Potential voltage control to favor monobromination.

    • Closed Loop: HBr byproduct is recycled in situ at the anode.

  • Cons:

    • CAPEX: High initial investment for electrochemical cells (electrodes, membranes).

    • Energy Cost: Dependent on electricity prices.

Comparative Data Analysis

The following table contrasts the three routes assuming a target of DBNPA (as the most common endpoint), but notes apply to the monobromo intermediate synthesis as well.

FeatureDirect Bromination (

)
Oxidative (NaBr + NaOCl)Electrochemical
Reagent Cost Medium (Commodity

)
Low (Cheap salts)Low (Electricity + salts)
Yield 92 - 96%85 - 90%80 - 92%
Purity High (>98%)Medium (Salt contamination)High
Safety Risk Critical (Toxic vapor/liquid)Low (Standard corrosive)Low (No oxidants)
E-Factor (Waste) Low (if HBr recycled)High (Salt waste stream)Lowest (Closed loop)
Scalability High (Continuous Flow)Medium (Batch preferred)Medium (Stack limits)

Detailed Experimental Protocols

Protocol A: Direct Bromination (Targeting Monobromo Selectivity)

To favor the monobromo product, stoichiometry and temperature are critical.

  • Setup: 3-neck round bottom flask with mechanical stirrer, dropping funnel, and thermometer.

  • Dissolution: Dissolve 84g (1.0 mol) 2-cyanoacetamide in 500mL water/PEG-200 mixture (50:50).

  • Cooling: Cool solution to 0-5°C . Lower temperatures suppress the second bromination.

  • Addition: Add 160g (1.0 mol) liquid bromine dropwise over 2 hours.

    • Critical Control: Do not allow temperature to exceed 10°C.

    • Observation: Solution will turn orange; color should fade as reaction consumes bromine.

  • Workup: Stir for 30 mins post-addition. Evaporate solvent under reduced pressure or filter precipitate if solid forms (monobromo is less stable/crystalline than dibromo).

Protocol B: Oxidative Synthesis (Safety Route)

Recommended for labs without bromine handling infrastructure.

  • Reagents: Prepare a solution of 103g NaBr (1.0 mol) and 84g cyanoacetamide (1.0 mol) in water.

  • Acidification: Adjust pH to ~1-2 using HCl.

  • Oxidation: Add 1.0 mol equivalent of Sodium Hypochlorite (12-15% solution) slowly.

    • Mechanism:[1][2][3][4] NaOCl oxidizes

      
       to 
      
      
      
      in situ.[5]
  • Monitoring: Monitor by HPLC or TLC. Stop addition when monobromo peak maximizes and dibromo begins to appear.

  • Quench: Quench excess oxidant with Sodium Thiosulfate before extraction.

Process Flow Visualization

This diagram compares the workflow complexity of the standard route vs. the oxidative route.

Process Comparison cluster_0 Route A: Direct Bromination cluster_1 Route B: Oxidative Bromination StartA Cyanoacetamide Solution AddBr Add Liquid Br2 (High Hazard) StartA->AddBr ReactA Reaction (Exothermic) AddBr->ReactA FilterA Filtration ReactA->FilterA ProdA Product Crystal FilterA->ProdA StartB Cyanoacetamide + NaBr Solution AddOx Add NaOCl / HCl (Controlled pH) StartB->AddOx ReactB In-Situ Generation of Br2 AddOx->ReactB NeutB Neutralization (Salt Waste) ReactB->NeutB FilterB Filtration NeutB->FilterB ProdB Product Crystal FilterB->ProdB

Figure 2: Workflow comparison.[6] Route A is shorter but hazardous. Route B is safer but involves more handling steps (neutralization).

Conclusion & Recommendation

  • For Drug Development/Lab Scale: Use Route B (Oxidative) . The safety benefits outweigh the yield penalty. It allows for precise control of the reaction rate by limiting the oxidant addition, making it easier to stop at the monobromo stage if that is the specific target.

  • For Industrial Production: Use Route A (Direct Bromination) . The economics of atom economy and the high purity of the final product drive this choice.

  • For Green Chemistry Initiatives: Investigate Route C (Electrochemical) . This is the future-proof method, eliminating hazardous transport and reducing waste to near zero.

References

  • Sigma-Aldrich. (n.d.). 2,2-Dibromo-2-cyanoacetamide (DBNPA) Product Sheet. Retrieved from

  • Dow Chemical. (n.d.). Antimicrobial 7287 (DBNPA) Technical Data. (Industry standard reference for DBNPA properties).
  • European Journal of Organic Chemistry. (2019). Bromide Oxidation: A Safe Strategy for Electrophilic Brominations.[7] Retrieved from

  • Google Patents. (2012). CN102432500A - Preparation method of 2,2-dibromo-3-nitrilopropionamide.[4][8] Retrieved from

  • RSC Advances. (2025). Electrochemical bromination of late stage intermediates.[9] Retrieved from

Sources

Comparative Guide: 2-Bromo-2-cyanoacetamide (MBCA) vs. Industrial & Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 2-Bromo-2-cyanoacetamide (CAS: 1113-12-8) Audience: Medicinal Chemists, Water Treatment Engineers, and Process Safety Specialists.

Executive Summary & Molecule Profile[1][2]

This compound (MBCA) occupies a unique dual niche in applied chemistry. In industrial water treatment, it is the primary bioactive daughter product of the widely used biocide DBNPA (2,2-Dibromo-3-nitrilopropionamide). In pharmaceutical synthesis, it serves as a "soft" electrophilic scaffold for constructing nitrogen-sulfur heterocycles (thiazoles, isothiazoles) utilized in kinase inhibitors and antibiotics.

This guide distinguishes MBCA from its parent compound (DBNPA) and evaluates its utility against standard alternatives in both biocidal and synthetic applications.

Chemical Identity
PropertyThis compound (MBCA)DBNPA (Parent/Competitor)
CAS Number 1113-12-810222-01-2
Structure


Role Synthetic Intermediate / Sustained-release BiocideRapid-kill Biocide
Reactivity Mono-electrophilic (Selective)Di-electrophilic (Aggressive)

Application Track A: Pharmaceutical Synthesis (Synthon)

In drug discovery, MBCA is valued for its bifunctionality . It possesses an electrophilic carbon (attached to Br) and an acidic proton (activated by the electron-withdrawing cyano and amide groups). This makes it superior to simple alkyl halides for cyclization reactions.

Comparative Analysis: Heterocycle Formation

Objective: Synthesis of 2-aminothiazole scaffolds (common in kinase inhibitors).

Reagent AlternativeReactivity ProfileSelectivityYield Potential
MBCA High. The cyano group enhances the susceptibility of the

-carbon to nucleophilic attack by thioamides.
High. Facilitates specific Hantzsch-type cyclizations without protecting groups.85-95%

-Chloroacetamides
Moderate. C-Cl bond is stronger; requires higher temperatures or iodide catalysts (Finkelstein).Moderate. Risk of side reactions due to harsh conditions.60-75%
Ethyl Bromopyruvate High. Very reactive, but the ester group is liable to hydrolysis or transesterification side reactions.Low. often leads to mixtures if nucleophile is hindered.70-80%
Mechanism of Action (Synthetic)

MBCA reacts with thioamides or thioureas. The sulfur atom performs an


 attack on the brominated carbon, displacing bromide. The intermediate then undergoes intramolecular cyclization (attack of nitrogen on the nitrile or amide carbon) to form the thiazole ring.

G MBCA 2-Bromo-2- cyanoacetamide Intermed S-Alkylated Intermediate MBCA->Intermed SN2 Attack (S -> C-Br) Thioamide Thioamide (R-CS-NH2) Thioamide->Intermed Cyclization Intramolecular Cyclization Intermed->Cyclization -HBr Thiazole 2-Substituted Thiazole Cyclization->Thiazole Dehydration

Figure 1: Synthetic workflow for thiazole generation using MBCA as a bifunctional electrophile.

Application Track B: Biocidal Efficacy (Water Treatment)

While DBNPA is the industry standard for "quick kill" applications (e.g., fracking fluids, cooling towers), MBCA is the persistent species that remains after DBNPA's initial hydrolysis. Understanding MBCA is critical for regulatory compliance and long-term preservation.

Performance Comparison: Antimicrobial Efficacy
MetricDBNPA (Parent)MBCA (Degradant)Isothiazolinones (CMIT/MIT)
Primary Mode Oxidative-like / Electrophilic attack on thiolsElectrophilic attack (slower kinetics)Metabolic inhibition (Krebs cycle)
Kill Speed < 30 Minutes (Rapid)2 - 24 Hours (Sustained)4 - 24 Hours (Slow)
Half-Life (pH 8) ~2 Hours~15-20 HoursDays to Weeks
Toxicity High (Acute)ModerateHigh (Sensitizer)
Experimental Data: Hydrolysis Kinetics

Studies indicate that DBNPA degrades via debromination.

  • Stage 1: DBNPA

    
     MBCA (Fast, pH dependent).
    
  • Stage 2: MBCA

    
     Cyanoacetamide (Slower, biologically inert).
    

Key Insight: In systems with high organic load, DBNPA is consumed immediately. The residual antimicrobial activity observed at


 is often attributable to MBCA .

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-cyanothiazole using MBCA

Context: Synthesis of pharmacophores.

Materials:

  • This compound (10 mmol)

  • Thiourea (10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Sodium Acetate (12 mmol, anhydrous)

Workflow:

  • Dissolution: Dissolve 10 mmol of thiourea in 20 mL ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Add 10 mmol of this compound portion-wise over 5 minutes at room temperature. Note: Exothermic reaction may occur.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
    
  • Workup: Cool the reaction mixture to

    
     in an ice bath.
    
  • Neutralization: Add Sodium Acetate dissolved in minimal water to neutralize the HBr formed.

  • Filtration: The product precipitates as a crystalline solid. Filter under vacuum and wash with cold ethanol.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for the disappearance of the
    
    
    signal and appearance of aromatic thiazole protons.
Protocol B: Determination of Biocidal Half-Life (HPLC Method)

Context: Validating persistence in water systems.

Materials:

  • HPLC System (C18 Column, UV detector at 210 nm)

  • Buffer: Phosphate buffer (pH 8.0)

  • Analyte: DBNPA and MBCA standards.

Workflow:

  • Preparation: Prepare a 100 ppm solution of MBCA in pH 8.0 buffer. Maintain at

    
    .[1]
    
  • Sampling: Aliquot 1 mL samples at

    
     hours.
    
  • Quenching: Immediately quench samples with sodium thiosulfate (excess) to stop electrophilic reactions, or inject immediately if autosampler is refrigerated.

  • Analysis: Elute using Acetonitrile/Water (20:80) gradient.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives the degradation rate.
    • Formula:

      
      
      
    • Expected Result: MBCA should show a significantly shallower slope (longer half-life) compared to a DBNPA control.

Safety & Degradation Pathway[7]

MBCA is a toxic electrophile. Handling requires strict PPE (nitrile gloves, face shield). However, its environmental fate is favorable compared to heavy metal biocides.

Degradation DBNPA DBNPA (Highly Toxic) MBCA This compound (MBCA) (Moderately Toxic) DBNPA->MBCA Hydrolysis / Reaction with Organics CAM Cyanoacetamide (Low Toxicity) MBCA->CAM Debromination Final CO2 + NH3 + Bromide CAM->Final Biodegradation

Figure 2: Environmental degradation pathway from industrial biocide to inert mineral salts.

References

  • Exner, J. H., et al. (1973). Rates and routes of degradation of 2,2-dibromo-3-nitrilopropionamide in water. Journal of Agricultural and Food Chemistry.

    • Core Reference: Establishes the hydrolysis kinetics converting DBNPA to MBCA.
  • World Health Organization (WHO) / IPCS. (2000). Concise International Chemical Assessment Document 25: 2,2-Dibromo-3-Nitrilopropionamide.

    • Safety Data: Details the toxicity profile of the monobromo deriv
  • Fadda, A. A., et al. (2012). Cyanoacetamide derivatives as synthons in heterocyclic synthesis.[2] Research on Chemical Intermediates.[2]

    • Synthesis Reference: Comprehensive review of using cyanoacetamides (including halo-derivatives) for thiazole and pyridine synthesis.
  • U.S. EPA. (1994).[3][4] Reregistration Eligibility Decision (RED): DBNPA.

    • Regulatory:[5][4][6][7] Confirms the status of degradants and environmental persistence limits.

  • PubChem. Compound Summary: this compound (CID 263631).

    • Chemical Data: Verification of CAS 1113-12-8 and physicochemical properties.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling highly reactive and hazardous compounds like 2-Bromo-2-cyanoacetamide (also known as 2,2-Dibromo-2-cyanoacetamide or DBNPA) demands not only precision in application but also unwavering diligence in its disposal. This guide provides a procedural framework grounded in established safety protocols to ensure that this compound is managed responsibly from the bench to its final disposition, safeguarding both personnel and the environment.

Understanding the Imperative: Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazards is critical. This knowledge forms the basis for all safety and disposal protocols. This compound is a potent biocide and an acutely toxic substance.[1] Its hazardous properties necessitate meticulous handling to prevent exposure and environmental contamination.

According to its harmonized classification, this substance is fatal if inhaled, toxic if swallowed, causes serious eye damage, and may provoke an allergic skin reaction.[2] Furthermore, it is very toxic to aquatic life, with long-lasting effects, making its containment and proper disposal an environmental imperative.[2][3]

Table 1: Hazard Summary for this compound

Hazard ClassificationDescriptionSupporting Sources
Acute Toxicity (Oral) Toxic if swallowed.[2][3]
Acute Toxicity (Inhalation) Fatal if inhaled.[2][3]
Skin Corrosion/Irritation Causes skin irritation.[2][3]
Serious Eye Damage Causes serious eye damage and has been shown to cause permanent corneal damage in animal studies.[1][2][3]
Skin Sensitization May cause an allergic skin reaction.[2][3]
Specific Target Organ Toxicity Causes damage to organs (specifically the respiratory tract) through prolonged or repeated exposure.[2][3]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[2][3]

The Core Directive: Segregation as a Halogenated Organic Compound

The foundational principle for the proper disposal of this compound lies in its chemical structure. As a brominated molecule, it is classified as a halogenated organic compound .[4][5] This classification is paramount because environmental regulations and disposal facility capabilities mandate the strict segregation of halogenated and non-halogenated waste streams.[6][7]

The co-mingling of these waste streams leads to cross-contamination, significantly complicating and increasing the cost of disposal. Halogenated waste typically requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[8] Non-halogenated solvent waste, conversely, is often recycled as fuel.[6] Contaminating a large volume of non-halogenated solvent with a small amount of this compound forces the entire container to be treated as the more hazardous and costly halogenated waste.[6]

Key Incompatibilities for Segregation:

To prevent dangerous reactions within the waste container, avoid mixing this compound waste with:

  • Strong oxidizing agents[9]

  • Bases[9]

  • Reducing substances[9]

  • Nucleophiles[9]

Procedural Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound, from initial waste generation to final collection.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposition A Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Step 2: Generate Waste (e.g., residual material, contaminated items) C Step 3: Select a Dedicated 'Halogenated Organic Waste' Container B->C Segregate Immediately D Step 4: Securely Label Container with 'Hazardous Waste', Chemical Name, and Hazard Symbols C->D E Step 5: Add Waste to Container & Keep Securely Closed D->E F Step 6: Store in a Designated Satellite Accumulation Area E->F When not in use G Step 7: Arrange Pickup with a Licensed Hazardous Waste Disposal Company F->G Once full or per schedule

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

This protocol provides step-by-step guidance for the safe handling and disposal of this compound waste.

Part 1: Immediate Handling and Segregation
  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE.[3] This includes:

    • Chemical-resistant gloves (inspect before use).

    • Safety goggles and a face shield for comprehensive eye and face protection.

    • A lab coat.

    • For handling the solid powder or in case of dust, a particulate filter respirator is necessary to prevent inhalation.[3][10]

  • Waste Segregation:

    • All waste contaminated with this compound must be collected separately as halogenated organic waste .[4][6]

    • This includes surplus or non-recyclable solid material, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE.

    • Crucially, do not mix this waste with non-halogenated solvents or other waste streams .[6][7]

Part 2: Container Management
  • Container Selection:

    • Use only approved, dedicated hazardous waste containers that are in good condition and have a secure, vapor-tight screw-top cap.[3][11]

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable.

  • Labeling:

    • Label the container clearly before adding any waste.[6][11]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "Waste this compound".

      • A clear indication that it is "Halogenated Organic Waste".

      • Appropriate hazard pictograms (e.g., acute toxicity, corrosive, environmental hazard).[12]

  • Accumulation:

    • Keep the waste container closed at all times except when actively adding waste.[4][7]

    • Store the container in a designated Satellite Accumulation Area within the laboratory. This area should be away from drains and sources of ignition.[3]

Part 3: Final Disposal
  • Engage a Licensed Professional: The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[8][13] Your institution's Environmental Health and Safety (EHS) department will manage this process.

  • Disposal Method: The standard and recommended method for destroying this compound is through high-temperature incineration in a facility equipped with an afterburner and scrubber to manage hazardous combustion byproducts.[8] Never attempt to treat or neutralize this waste in the lab without a specific, validated EHS protocol.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and supervisor.[10]

  • Don PPE: Before addressing the spill, don the full PPE detailed in Part 1 of the protocol, with an emphasis on respiratory protection.[10]

  • Containment: Prevent the spill from spreading and ensure it does not enter any drains or waterways.[3]

  • Cleanup (for solid spills):

    • Carefully sweep or shovel the material, avoiding the creation of dust.[10]

    • Place the spilled material and all contaminated cleaning supplies into a designated halogenated waste container.[10]

  • Ventilate: Ventilate the affected area to disperse any airborne dust.[3]

  • Report: Report the incident to your institution's EHS department.

By adhering to these rigorous procedures, we uphold our professional responsibility to maintain a safe laboratory environment and protect the broader ecosystem. This commitment to meticulous waste management is a non-negotiable aspect of scientific integrity.

References

  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 2,2-dibromo-2-cyanoacetamide. Retrieved from [Link]

  • LookChem. (2018). MSDS of 2,2-Dibromo-2-cyanoacetamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). 2,2-dibromo-2-cyanoacetamide; [DBNPA] - Substance Information. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Acetamide, 2,2-dibromo-2-cyano-: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.